molecular formula C20H30O2 B1676381 Methenolone enanthate CAS No. 303-42-4

Methenolone enanthate

Cat. No.: B1676381
CAS No.: 303-42-4
M. Wt: 302.5 g/mol
InChI Key: ANJQEDFWRSLVBR-VHUDCFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methenolone enanthate, also known by its trade name Primobolan Depot, is a synthetic androgen and anabolic steroid (AAS) medication that acts as an agonist of the androgen receptor (AR) . It is a chemical derivative of dihydrotestosterone (DHT) and is characterized by its 17β-enanthate ester, which makes it a long-acting prodrug of metenolone when administered via intramuscular injection . From a research perspective, this compound is of significant interest due to its distinct pharmacological profile. It exhibits moderate anabolic effects coupled with weak androgenic effects, and notably, it is not aromatized to estrogenic metabolites, thereby eliminating the risk of estrogenic side effects like gynecomastia in research models . Historically, its clinical applications were primarily in the treatment of anemia due to bone marrow failure, and it has also been studied in the context of breast cancer . The crystal structure of this compound has been solved using powder X-ray diffraction techniques, facilitating advanced research into its molecular properties and intermolecular interactions . With a molecular formula of C27H42O3 and a molecular weight of 414.630 g·mol⁻¹, it has a documented elimination half-life of approximately 10.5 days following intramuscular injection . This product is provided For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
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InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQEDFWRSLVBR-VHUDCFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10165179
Record name Methenolone
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Molecular Weight

302.5 g/mol
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CAS No.

153-00-4, 303-42-4
Record name Methenolone
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Record name Methenolone
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Foundational & Exploratory

Methenolone Enanthate: A Deep Dive into its Mechanism of Action on Androgen Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone enanthate, a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT), is recognized for its moderate anabolic and weak androgenic properties.[1] Its primary mechanism of action involves its function as an agonist of the androgen receptor (AR), the key biological target for androgens like testosterone and DHT.[1] This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling pathways initiated by this compound upon binding to the androgen receptor, with a focus on its implications for skeletal muscle.

Core Mechanism: Androgen Receptor Binding

This compound exerts its physiological effects by binding to and activating the androgen receptor. As a prodrug, this compound is hydrolyzed in the body to its active form, methenolone. Methenolone then interacts with the ligand-binding domain (LBD) of the AR. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.

Quantitative Analysis of Androgen Receptor Binding

The binding affinity of methenolone for the androgen receptor has been characterized relative to other anabolic steroids. The following table summarizes the available quantitative data on the relative binding affinity (RBA) of methenolone.

CompoundTissueSpeciesRelative Binding Affinity (%) vs. Methyltrienolone (R1881)
MethenoloneSkeletal MuscleRat58
MethenoloneSkeletal MuscleRabbit54
MethenoloneProstateRat44

Data sourced from Toth, M., & Zakar, T. (1982). Relative binding affinities of anabolic-androgenic steroids to the androgen receptor in rat and rabbit skeletal muscle and in rat prostate.[2]

Downstream Signaling Pathways

Upon nuclear translocation and binding to androgen response elements (AREs) on the DNA, the methenolone-AR complex recruits co-activator proteins and modulates the transcription of target genes. This genomic action is the primary driver of the anabolic effects of this compound.

Methenolone_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm ME Methenolone Enanthate M Methenolone ME->M Hydrolysis M_AR Methenolone-AR Complex M->M_AR AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->M_AR Binding & Dissociation of HSP M_AR_dimer Methenolone-AR Dimer M_AR->M_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) M_AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects

Figure 1: this compound Signaling Pathway.
Key Anabolic Effects on Skeletal Muscle

The transcriptional regulation initiated by this compound leads to several key anabolic effects in skeletal muscle:

  • Increased Protein Synthesis: Studies in rats have demonstrated that administration of this compound leads to a significant increase in the rate of skeletal muscle protein synthesis. This is a primary contributor to its muscle-building properties.

  • Regulation of Myogenic Genes: While specific gene targets of this compound are not extensively documented, anabolic-androgenic steroids, in general, are known to influence the expression of genes involved in muscle growth and differentiation. This includes potential upregulation of factors like Insulin-like Growth Factor 1 (IGF-1) and downregulation of myostatin, a negative regulator of muscle mass. However, direct evidence for this compound's specific impact on these pathways requires further investigation.

  • Satellite Cell Activation: Anabolic steroids can promote the activation and proliferation of satellite cells, which are muscle stem cells crucial for muscle repair and hypertrophy. This contributes to an increase in the number of myonuclei, enhancing the muscle fiber's capacity for protein synthesis.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of methenolone for the androgen receptor using a competitive binding assay with a radiolabeled androgen.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Prepare_Receptor Prepare Androgen Receptor (e.g., from rat prostate cytosol) Incubate Incubate AR, Radioligand, and varying concentrations of Methenolone Prepare_Receptor->Incubate Prepare_Radioligand Prepare Radiolabeled Ligand (e.g., [3H]-methyltrienolone) Prepare_Radioligand->Incubate Prepare_Competitor Prepare Unlabeled Competitor (Methenolone) Prepare_Competitor->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Generate Competition Curve and Calculate Ki or IC50 Measure->Analyze

Figure 2: Workflow for a Competitive AR Binding Assay.

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable tissue source, such as the ventral prostate of rats.

  • Radioligand: Use a high-affinity radiolabeled androgen, such as [3H]-methyltrienolone (R1881), as the tracer.

  • Competitive Binding: Incubate a fixed concentration of the radioligand and the receptor preparation with increasing concentrations of unlabeled methenolone.

  • Separation: After incubation to equilibrium, separate the bound from free radioligand using a method like vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of methenolone to generate a competition curve. From this curve, the IC50 (the concentration of methenolone that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the functional activation of the androgen receptor by this compound.

Transactivation_Assay_Workflow cluster_0 Cell Culture & Transfection cluster_1 Treatment & Incubation cluster_2 Measurement cluster_3 Data Analysis Culture_Cells Culture Mammalian Cells (e.g., HEK293, PC3) Transfect Co-transfect with AR Expression Vector and ARE-Luciferase Reporter Vector Culture_Cells->Transfect Treat Treat cells with varying concentrations of This compound Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze Generate Dose-Response Curve and Calculate EC50 Measure_Luminescence->Analyze

Figure 3: Workflow for an AR Transactivation Assay.

Methodology:

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293 or PC3 cells) in appropriate culture medium.

  • Transfection: Co-transfect the cells with two plasmids: one that expresses the human androgen receptor and another that contains a luciferase reporter gene under the control of an androgen-responsive promoter (containing AREs).

  • Treatment: After allowing for expression of the transfected genes, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the treated cells for a period of 24 to 48 hours to allow for AR activation and luciferase expression.

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis: Plot the luciferase activity against the log concentration of this compound to generate a dose-response curve. From this curve, the EC50 (the concentration of this compound that produces 50% of the maximal response) can be determined, providing a measure of its potency as an AR agonist.

Conclusion

This compound's mechanism of action is centered on its role as an androgen receptor agonist. Its binding to the AR initiates a cascade of events leading to the modulation of gene expression, ultimately resulting in increased muscle protein synthesis and other anabolic effects. The quantitative binding data and the understanding of its downstream signaling pathways, though still requiring more detailed investigation for this specific compound, provide a solid foundation for its characterization. The experimental protocols outlined here offer standardized methods for further research into the precise molecular interactions and functional consequences of this compound's activity at the androgen receptor. This knowledge is critical for the scientific community in the fields of endocrinology, pharmacology, and drug development.

References

The In Vivo Pharmacokinetics and Pharmacodynamics of Methenolone Enanthate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone, has been utilized in clinical settings for conditions such as anemia and muscle wasting. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound. While specific human pharmacokinetic data is limited in publicly available literature, this guide synthesizes existing knowledge, including data from analogous long-acting steroid esters, to provide a robust profile. The guide details the mechanism of action, metabolic fate, and physiological effects of this compound, with a focus on its impact on skeletal muscle. Experimental protocols for administration and analysis are outlined, and key signaling pathways are visualized to support further research and development in this area.

Introduction

This compound is the esterified version of methenolone, providing a prolonged release profile after intramuscular administration.[1] Known for its moderate anabolic and weak androgenic properties, it is a non-aromatizing steroid, meaning it does not convert to estrogen, which mitigates certain side effects.[1][2] This guide aims to consolidate the available scientific information on the in vivo behavior of this compound to serve as a resource for researchers and drug development professionals.

Pharmacokinetics

Absorption and Distribution

Following intramuscular injection, this compound is slowly absorbed into the circulation. Plasma lipases then cleave the enanthate ester, releasing the active compound, methenolone. The peak serum concentration of the active hormone is typically reached several days after administration, followed by a slow decline.

Metabolism and Excretion

Methenolone is extensively metabolized in the liver. The primary urinary metabolite is 3α-hydroxy-1-methylene-5α-androstan-17-one.[3] Other metabolites, including sulfated conjugates, have also been identified and can be used for long-term detection of use.[3][4] For instance, a non-hydrolysed sulfated metabolite, 1β-methyl-5α-androstan-17-one-3ζ-sulfate, has been shown to have a detection time of up to 17 days.[3]

Pharmacokinetic Parameters of Analogous Long-Acting Steroid Esters

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of nandrolone decanoate following a single intramuscular injection in healthy men. This data can serve as a surrogate to estimate the pharmacokinetic profile of this compound, given the similar long-acting ester formulation.

Parameter50 mg Dose100 mg Dose150 mg Dose
Cmax (ng/mL) 2.144.265.16
Tmax (hours) 303072
Terminal Half-life (days) 7-127-127-12
Data from a study on Nandrolone Decanoate in healthy men.[4] Cmax = Maximum serum concentration; Tmax = Time to reach maximum serum concentration.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its interaction with the androgen receptor (AR) in various tissues, most notably skeletal muscle.

Mechanism of Action

Methenolone binds to and activates the androgen receptor, which then translocates to the nucleus and binds to androgen response elements (AREs) on target genes. This interaction modulates gene transcription, leading to an increase in protein synthesis and nitrogen retention in muscle cells.[2][5]

Anabolic Effects on Skeletal Muscle

The activation of the androgen receptor by methenolone initiates a cascade of events that promote muscle growth (hypertrophy). This includes the stimulation of pathways involved in protein synthesis and the inhibition of catabolic pathways.

Quantitative Pharmacodynamic Data

Specific dose-response data for this compound on lean body mass and nitrogen balance in humans is scarce. However, studies on other anabolic steroids like oxandrolone can provide insight into the potential effects. A study on severely burned children treated with oxandrolone (0.1 mg/kg twice daily) showed a significant improvement in protein net balance and preservation of lean body mass compared to a placebo group.

ParameterPlacebo GroupOxandrolone Group
Change in Protein Net Balance No significant changeSignificant improvement
Change in Body Weight Significant decreaseNo significant change
Change in Fat-Free Mass Significant decreaseNo significant change
Data from a study on Oxandrolone in severely burned children.[3]

A study in growing Wistar rats provides some quantitative data on the effects of this compound (10 mg/kg thrice-weekly).

ParameterControl (Female)This compound (Female)
Body Weight Gain -Significantly increased
Total Body Nitrogen -Significantly increased
Skeletal Muscle Protein Synthesis -Significantly increased
Data from a study on this compound in growing rats.[6]

Experimental Protocols

Protocol for Intramuscular Administration of an Oily Steroid Solution

This protocol outlines the general steps for the intramuscular injection of an oil-based steroid like this compound in a research setting.

  • Preparation of Materials :

    • Vial of this compound solution.

    • Sterile syringe (e.g., 3 mL).

    • Sterile needles for drawing (e.g., 18-21 gauge) and injection (e.g., 22-25 gauge, 1-1.5 inches long).

    • Alcohol swabs.

    • Sterile gauze.

    • Sharps disposal container.

  • Procedure :

    • Wash hands thoroughly.

    • Clean the rubber stopper of the vial with an alcohol swab.

    • Attach the drawing needle to the syringe and draw a volume of air equal to the dose to be administered.

    • Insert the needle into the vial and inject the air. This equalizes the pressure and facilitates drawing the oil-based solution.

    • Invert the vial and slowly withdraw the desired volume of this compound solution.

    • Remove the drawing needle and replace it with the injection needle.

    • Expel any air bubbles from the syringe.

    • Select the injection site (e.g., gluteus medius, deltoid).

    • Clean the injection site with an alcohol swab and allow it to dry.

    • Insert the needle into the muscle at a 90-degree angle.

    • Aspirate by pulling back on the plunger to ensure no blood vessel has been entered. If blood appears, withdraw the needle and select a new site.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure with sterile gauze.

    • Dispose of the syringe and needles in a sharps container.

Protocol for Urinary Metabolite Analysis by GC-MS

This protocol provides a general workflow for the detection of methenolone metabolites in urine, based on World Anti-Doping Agency (WADA) technical documents.[7]

  • Sample Preparation :

    • To 2 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis using β-glucuronidase from E. coli to deconjugate the metabolites.

    • Adjust the pH and perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization :

    • Reconstitute the dry residue in a derivatizing agent (e.g., MSTFA/NH4I/ethanethiol) to create trimethylsilyl (TMS) derivatives of the steroids.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis :

    • Inject an aliquot of the derivatized sample into the gas chromatograph-mass spectrometer.

    • Use a suitable capillary column for separation (e.g., a non-polar column like a DB-1 or equivalent).

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) or full-scan mode to detect the characteristic ions of the methenolone metabolites.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action of methenolone via the androgen receptor in a skeletal muscle cell.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone AR Androgen Receptor (AR) Methenolone->AR Binds to AR HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state Methenolone_AR Methenolone-AR Complex HSP->Methenolone_AR HSP Dissociation Methenolone_AR_dimer Dimerized Methenolone-AR Complex Methenolone_AR->Methenolone_AR_dimer Dimerization Methenolone_AR->Methenolone_AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) Methenolone_AR_dimer->ARE Binds to ARE Gene Target Gene ARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., contractile proteins) mRNA->Protein Translation MuscleGrowth Muscle Growth (Hypertrophy) Protein->MuscleGrowth

Caption: Androgen receptor signaling pathway of methenolone in skeletal muscle.

Experimental Workflow for Urinary Metabolite Analysis

The diagram below outlines the key steps in the analytical workflow for identifying methenolone metabolites in a urine sample.

GCMS_Workflow cluster_workflow GC-MS Analysis Workflow for Methenolone Metabolites Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of methenolone metabolites in urine.

Conclusion

This compound is a long-acting anabolic steroid with moderate anabolic and weak androgenic effects. Its primary mechanism of action is through the activation of the androgen receptor, leading to increased muscle protein synthesis and nitrogen retention. While specific in vivo pharmacokinetic and dose-response data in humans are limited, information from analogous compounds and preclinical studies provides a solid foundation for understanding its behavior. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for future research into the in vivo effects of this compound and the development of related therapeutic agents. Further clinical research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile in humans.

References

Methenolone Enanthate: An In-depth Technical Guide on its Core Effects on Nitrogen Retention and Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate, a derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) that has been utilized for its purported effects on muscle mass and strength. This technical guide delves into the core mechanisms of this compound, specifically its influence on nitrogen retention and protein synthesis, two fundamental processes underpinning its anabolic activity. This document provides a comprehensive overview of the available scientific evidence, including quantitative data from preclinical studies, detailed experimental protocols for measuring these physiological effects, and a visual representation of the key signaling pathways involved. Due to a scarcity of recent, robust human clinical trials on this compound for these specific endpoints, data from other anabolic steroids are presented to provide a comparative context for its anticipated effects.

Introduction

This compound, often known by its trade name Primobolan Depot, is a long-acting injectable anabolic steroid.[1][2] Its primary medical applications have been in the treatment of muscle wasting diseases and anemia.[2] The anabolic effects of this compound are primarily attributed to its ability to enhance nitrogen retention and stimulate muscle protein synthesis.[2][3] A positive nitrogen balance is a key indicator of an anabolic state, where the rate of protein synthesis exceeds the rate of protein breakdown.[4] This guide will explore the intricate cellular and molecular mechanisms through which this compound is believed to exert these effects.

Mechanism of Action: Enhancing Anabolism

This compound, like other AAS, functions by binding to and activating the androgen receptor (AR) in target tissues, including skeletal muscle.[5] This interaction initiates a cascade of cellular events that collectively promote an anabolic environment.

Increased Nitrogen Retention

Nitrogen is a fundamental component of amino acids, the building blocks of proteins.[4] A positive nitrogen balance, where nitrogen intake exceeds nitrogen loss, is essential for muscle growth. Anabolic steroids are well-documented to improve nitrogen retention.[3] By promoting a state of positive nitrogen balance, this compound creates a physiological environment conducive to the accretion of lean muscle mass.

Stimulation of Protein Synthesis

The binding of this compound to the androgen receptor directly influences the transcription of genes involved in protein synthesis.[5] This leads to an increased production of contractile proteins, such as actin and myosin, which are the primary components of muscle fibers. The subsequent sections will detail the signaling pathways believed to be modulated by this compound to achieve this effect.

Quantitative Data on Anabolic Effects

While specific quantitative data from human clinical trials on this compound's direct impact on nitrogen retention and protein synthesis are limited in contemporary literature, preclinical studies and data from other anabolic steroids can provide valuable insights.

Preclinical Data: this compound in Animal Models

A study on growing Wistar rats investigated the effects of this compound (10 mg/kg, thrice-weekly) on various physiological parameters.[6] The findings from this study are summarized in the tables below.

Table 1: Effect of this compound on Body Composition in Female Wistar Rats [6]

ParameterControl Group (Female)This compound Group (Female)Percentage Change
Body Weight (g)180 ± 5205 ± 6+13.9%
Total Body Nitrogen (g)4.5 ± 0.25.3 ± 0.3+17.8%
Mixed Skeletal Muscle Protein Synthesis Rate (%/day)10.2 ± 0.812.5 ± 1.0+22.5%

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Body Composition in Male Wistar Rats [6]

ParameterControl Group (Male)This compound Group (Male)Percentage Change
Body Weight (g)210 ± 8195 ± 7-7.1%
Total Body Nitrogen (g)5.5 ± 0.35.4 ± 0.3-1.8%
Mixed Skeletal Muscle Protein Synthesis Rate (%/day)11.5 ± 0.911.8 ± 1.1+2.6% (Not Statistically Significant)

Data are presented as mean ± standard deviation.

The study in rats demonstrated a significant anabolic effect in females, with increased total body nitrogen and a notable increase in the rate of mixed skeletal muscle protein synthesis.[6] Interestingly, the effects in males were not as pronounced and even showed a decrease in weight gain.[6] These sex-specific differences highlight the complexity of AAS effects and the need for further research.

Key Signaling Pathways

The anabolic effects of this compound are mediated through the modulation of key intracellular signaling pathways that regulate cell growth and protein synthesis. The two primary pathways implicated are the mTOR pathway and the IGF-1 signaling pathway.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[7] Anabolic steroids are known to activate the mTORC1 complex, which in turn promotes protein synthesis by phosphorylating downstream targets such as S6K1 and 4E-BP1.[8][9]

mTOR Signaling Pathway Methenolone Methenolone Enanthate AR Androgen Receptor Methenolone->AR PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis Translation_Initiation Translation Initiation eIF4E_BP1->Translation_Initiation Translation_Initiation->Protein_Synthesis

Figure 1: mTOR signaling pathway activation by this compound.
The IGF-1 Signaling Pathway

Insulin-like growth factor-1 (IGF-1) is a potent anabolic hormone that plays a crucial role in muscle growth and repair. Anabolic steroids can increase the expression of IGF-1 and its receptor in muscle tissue.[10] The activation of the IGF-1 receptor triggers a signaling cascade that overlaps with the mTOR pathway, further amplifying the anabolic response.

IGF-1 Signaling Pathway Methenolone Methenolone Enanthate AR Androgen Receptor Methenolone->AR IGF1_Gene IGF-1 Gene Expression AR->IGF1_Gene Upregulates IGF1 IGF-1 IGF1_Gene->IGF1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds to PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis

Figure 2: IGF-1 signaling pathway and its interaction with this compound.

Experimental Protocols

The accurate measurement of nitrogen balance and muscle protein synthesis is crucial for quantifying the anabolic effects of compounds like this compound. The following sections outline representative protocols for these key experiments.

Nitrogen Balance Study Protocol

A nitrogen balance study aims to determine the net change in total body protein.[11]

Nitrogen Balance Protocol cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Analysis Acclimatization Acclimatization Period (3-7 days) Baseline_Diet Controlled Diet (Known Nitrogen Content) Acclimatization->Baseline_Diet Baseline_Collection 24-hour Urine & Feces Collection (Baseline) Baseline_Diet->Baseline_Collection Intervention Administer Methenolone Enanthate or Placebo Continued_Diet Maintain Controlled Diet Intervention->Continued_Diet Intervention_Collection 24-hour Urine & Feces Collection (Intervention) Continued_Diet->Intervention_Collection Nitrogen_Analysis Kjeldahl Method for Nitrogen Analysis Calculation Calculate Nitrogen Balance: N_in - (N_urine + N_feces + N_misc) Nitrogen_Analysis->Calculation

Figure 3: Experimental workflow for a nitrogen balance study.

Detailed Methodology:

  • Participant Recruitment and Acclimatization: Recruit healthy subjects and provide a controlled diet for an acclimatization period of 3-7 days to stabilize metabolic conditions.[11]

  • Dietary Control: All participants consume a precisely calculated diet with a known nitrogen content. Food intake is strictly monitored and recorded.[12]

  • Sample Collection: 24-hour urine and feces are collected throughout the study period. Aliquots are stored for later analysis.[13]

  • Intervention: Subjects are randomized to receive either this compound or a placebo at a specified dose and frequency.

  • Nitrogen Analysis: The nitrogen content of the diet, urine, and feces is determined using the Kjeldahl method or a similar validated technique.[14]

  • Calculation: Nitrogen balance is calculated as: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Miscellaneous Nitrogen Losses) Miscellaneous losses (e.g., sweat, skin) are often estimated.[11]

Muscle Protein Synthesis Measurement Protocol (Stable Isotope Tracer)

The use of stable isotope tracers allows for the direct measurement of the rate of muscle protein synthesis (MPS).[15][16][17][18][[“]]

MPS Measurement Protocol cluster_0 Preparation cluster_1 Tracer Infusion & Biopsy cluster_2 Analysis Fasting Overnight Fast Catheter Catheter Placement (Infusion & Sampling) Fasting->Catheter Prime_Infusion Primed, Continuous Infusion of L-[ring-13C6]-phenylalanine Blood_Sample1 Baseline Blood Sample Prime_Infusion->Blood_Sample1 Biopsy1 Baseline Muscle Biopsy (Vastus Lateralis) Blood_Sample1->Biopsy1 Intervention Administer Methenolone Enanthate or Placebo Biopsy1->Intervention Blood_Sample2 Timed Blood Samples Intervention->Blood_Sample2 Biopsy2 Post-infusion Muscle Biopsy Blood_Sample2->Biopsy2 Tissue_Processing Muscle Tissue Homogenization & Protein Hydrolysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Tissue_Processing->GC_MS FSR_Calculation Calculate Fractional Synthetic Rate (FSR) GC_MS->FSR_Calculation

Figure 4: Experimental workflow for muscle protein synthesis measurement.

Detailed Methodology:

  • Participant Preparation: Subjects typically undergo an overnight fast. Intravenous catheters are placed for tracer infusion and blood sampling.[16]

  • Stable Isotope Infusion: A primed, continuous infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]-phenylalanine, is administered.[15] This allows for the tracking of the amino acid's incorporation into newly synthesized proteins.

  • Muscle Biopsies: Muscle tissue samples are obtained, typically from the vastus lateralis, before and after the infusion period using a biopsy needle.[16]

  • Blood Sampling: Blood samples are collected at regular intervals to determine the enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool.

  • Sample Analysis: Muscle tissue is processed to isolate proteins, which are then hydrolyzed into amino acids. The isotopic enrichment of the labeled amino acid in the muscle protein is determined using gas chromatography-mass spectrometry (GC-MS).[16]

  • Calculation of Fractional Synthetic Rate (FSR): The rate of muscle protein synthesis is calculated as the fractional synthetic rate (FSR), which represents the percentage of muscle protein that is newly synthesized per unit of time. The formula is: FSR (%/h) = (Eₚ₂ - Eₚ₁) / (Eᵢᵥ * t) * 100 Where Eₚ is the enrichment of the tracer in the protein at two time points, Eᵢᵥ is the average enrichment of the tracer in the precursor pool, and t is the time between biopsies.[15]

Conclusion

This compound exerts its anabolic effects primarily through the enhancement of nitrogen retention and the stimulation of muscle protein synthesis. These processes are driven by the activation of the androgen receptor and the subsequent modulation of key signaling pathways, including the mTOR and IGF-1 pathways. While direct quantitative human data on this compound are limited, preclinical studies and evidence from other anabolic steroids strongly support its anabolic potential. The detailed experimental protocols provided in this guide offer a framework for the rigorous scientific investigation of these effects. For drug development professionals, a thorough understanding of these core mechanisms is essential for the evaluation of both the therapeutic potential and the associated risks of this and similar anabolic compounds. Further research, particularly well-controlled human clinical trials, is warranted to fully elucidate the specific dose-response relationships and long-term consequences of this compound use.

References

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Methenolone Enanthate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). This document provides a comprehensive technical overview of its molecular structure, chemical properties, mechanism of action, and metabolism. Quantitative data are presented in structured tables for ease of reference. Detailed methodologies for relevant experimental procedures are also included to support further research and development in this area.

Molecular Structure

This compound is chemically designated as [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate.[1][2] It is the enanthate ester of methenolone, which is a 1-methylated and 1,2-unsaturated derivative of DHT.[1] The addition of the enanthate ester at the 17-beta hydroxyl group significantly increases the compound's half-life and provides a sustained release profile upon intramuscular administration.

Table 1: Molecular Identifiers and Descriptors

Identifier/DescriptorValue
Chemical Formula C27H42O3[1][2]
IUPAC Name [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[1][2]
CAS Number 303-42-4[1][2]
Molecular Weight 414.62 g/mol [1]
Synonyms Methenolone heptanoate, Primobolan Depot[2]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its lipophilic nature, conferred by the long-chain enanthate ester, dictates its solubility and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 66-70.5 °C
Boiling Point 504.3 °C at 760 mmHg
Density 1.05 g/cm³
Solubility Insoluble in water; Soluble in ethanol, chloroform, and vegetable oils.
Appearance White to light yellow crystalline powder

Mechanism of Action

This compound exerts its biological effects as a prodrug of methenolone.[1] Following intramuscular injection, the enanthate ester is cleaved by esterases, slowly releasing active methenolone into the bloodstream. Methenolone is a potent agonist of the androgen receptor (AR), the primary mediator of anabolic and androgenic effects.[1]

The binding of methenolone to the AR in target tissues, such as skeletal muscle, initiates a cascade of transcriptional events. This leads to an increase in protein synthesis and nitrogen retention, fundamental processes for muscle hypertrophy.[2][3][4] Furthermore, methenolone exhibits anti-catabolic properties by inhibiting the action of glucocorticoid hormones.[3]

A key characteristic of methenolone is its low propensity for aromatization into estrogenic metabolites.[2] This is attributed to the 1-methylation and the double bond between C1 and C2 in its structure, which hinder the aromatase enzyme. Consequently, estrogen-related side effects are minimal.

This compound Signaling Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Muscle) cluster_nucleus Nucleus This compound This compound Esterases Esterases This compound->Esterases Methenolone Methenolone AR Androgen Receptor Methenolone->AR Binding Esterases->Methenolone Hydrolysis ARE Androgen Response Element AR->ARE Translocation & Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Anabolic_Effects Anabolic Effects Protein_Synthesis->Anabolic_Effects Nitrogen_Retention Increased Nitrogen Retention Nitrogen_Retention->Anabolic_Effects Glucocorticoid_Inhibition Inhibition of Glucocorticoid Action Glucocorticoid_Inhibition->Anabolic_Effects

Fig. 1: Simplified signaling pathway of this compound.

Pharmacokinetics and Metabolism

The enanthate ester of methenolone governs its pharmacokinetic profile, providing a slow release from the intramuscular depot. The elimination half-life of this compound is approximately 10.5 days.[1]

Metabolism of the active compound, methenolone, occurs primarily in the liver. A significant metabolic pathway involves the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase (3α-HSD). The resulting metabolites are largely inactive and are excreted in the urine. Due to the double bond between C1 and C2, methenolone is resistant to metabolism by 3α-HSD to some extent, which contributes to its anabolic activity.

This compound Pharmacokinetics IM_Injection Intramuscular Injection Depot Oily Depot IM_Injection->Depot Bloodstream Bloodstream (this compound) Depot->Bloodstream Slow Release Hydrolysis Esterase Hydrolysis Bloodstream->Hydrolysis Active_Methenolone Active Methenolone in Circulation Hydrolysis->Active_Methenolone Target_Tissues Target Tissues (e.g., Muscle) Active_Methenolone->Target_Tissues Biological Effects Liver_Metabolism Liver Metabolism Active_Methenolone->Liver_Metabolism Excretion Renal Excretion (Urine) Liver_Metabolism->Excretion

Fig. 2: Pharmacokinetic workflow of this compound.

Experimental Protocols

Analytical Characterization by HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the analytical characterization of this compound.

  • Column: Kintex 5µm EVO C18 (100 × 4.6 mm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Standard Preparation: A stock solution of this compound is prepared in methanol (e.g., 1 mg/mL) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

In Vitro Androgen Receptor Binding Assay

A competitive ligand-binding assay can be utilized to determine the binding affinity of methenolone for the androgen receptor.

  • Materials:

    • Cytosol preparation from a suitable source (e.g., rat prostate or cells overexpressing the human AR).

    • Radiolabeled androgen, such as [3H]-methyltrienolone (R1881).

    • Unlabeled methenolone as the competitor.

    • Scintillation cocktail and counter.

  • Methodology:

    • A constant concentration of radiolabeled androgen is incubated with the AR preparation in the presence of increasing concentrations of unlabeled methenolone.

    • After incubation to equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal).

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • The concentration of methenolone that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

AR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AR Preparation - [3H]-R1881 - Methenolone Standards Start->Prepare_Reagents Incubation Incubate AR with [3H]-R1881 and varying concentrations of Methenolone Prepare_Reagents->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

References

Methenolone Enanthate and its Binding Affinity to the Androgen Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone enanthate is a long-acting anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (DHT). It is clinically used for treating conditions such as anemia resulting from bone marrow failure.[1] As a prodrug, this compound is hydrolyzed in the body to its active form, methenolone.[1] The biological effects of methenolone are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1][2] This technical guide provides a comprehensive overview of the binding affinity of methenolone to the androgen receptor, details the experimental protocols used for its determination, and illustrates the associated signaling pathway.

Quantitative Data on Androgen Receptor Binding Affinity

The binding affinity of methenolone for the androgen receptor has been primarily characterized through competitive binding assays, which measure the ability of the compound to displace a radiolabeled androgen from the receptor. The most cited data comes from a study by Saartok et al. (1984), which determined the relative binding affinity (RBA) of various steroids to the androgen receptor in different tissues.

CompoundTissue SourceRelative Binding Affinity (RBA)aReference
MethenoloneRat Skeletal Muscle0.21[3]
MethenoloneRabbit Skeletal Muscle0.23[3]
MethenoloneRat Prostate0.25[3]
TestosteroneRat Skeletal Muscle0.18[3]
TestosteroneRabbit Skeletal Muscle0.22[3]
TestosteroneRat Prostate0.23[3]
Dihydrotestosterone (DHT)Rat Prostate0.46[3]
Methyltrienolone (MT)All Tissues1.00[3]

aRelative Binding Affinity (RBA) is expressed relative to the synthetic androgen methyltrienolone (MT), which is assigned a value of 1.00.

Experimental Protocols

The following is a detailed description of the methodology used in the key study by Saartok et al. (1984) to determine the relative binding affinity of methenolone to the androgen receptor.

Tissue Preparation and Cytosol Extraction
  • Tissue Source: Skeletal muscle (from both rats and rabbits) and prostate tissue (from rats) were utilized.

  • Homogenization: The tissues were minced and homogenized in a buffer solution to disrupt the cell membranes and release the intracellular components, including the androgen receptors.

  • Cytosol Preparation: The homogenate was subjected to ultracentrifugation to pellet the cellular debris, nuclei, and mitochondria. The resulting supernatant, known as the cytosol, which contains the soluble androgen receptors, was carefully collected for use in the binding assay.

Competitive Radioligand Binding Assay
  • Radioligand: The synthetic androgen [3H]methyltrienolone ([3H]MT), a high-affinity ligand for the androgen receptor, was used as the radiolabeled tracer.

  • Incubation: Aliquots of the prepared cytosol were incubated with a fixed concentration of [3H]MT in the presence of increasing concentrations of unlabeled competitor steroids, including methenolone, testosterone, and DHT.

  • Equilibrium: The incubation was carried out for a sufficient duration and at a specific temperature to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Unbound Ligand: To separate the receptor-bound [3H]MT from the free (unbound) radioligand, a dextran-coated charcoal adsorption method was employed. The charcoal adsorbs the small, unbound steroid molecules, while the larger receptor-ligand complexes remain in the solution.

  • Quantification: The radioactivity of the supernatant, representing the amount of bound [3H]MT, was measured using liquid scintillation counting.

Data Analysis
  • Competition Curves: The data was plotted as the percentage of specifically bound [3H]MT versus the logarithm of the competitor concentration.

  • IC50 Determination: From the resulting competition curves, the concentration of the unlabeled steroid required to inhibit 50% of the specific binding of [3H]MT (the IC50 value) was determined for each compound.

  • Relative Binding Affinity (RBA) Calculation: The RBA was calculated as the ratio of the IC50 of the reference compound (methyltrienolone) to the IC50 of the test compound (methenolone), multiplied by 100.

Visualizations

Experimental Workflow: Competitive Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Tissue (Skeletal Muscle/Prostate) homogenization Homogenization tissue->homogenization centrifugation Ultracentrifugation homogenization->centrifugation cytosol Cytosol (AR source) centrifugation->cytosol incubation Incubation with [3H]MT and Competitor (Methenolone) cytosol->incubation separation Separation of Bound/Free Ligand (Charcoal Adsorption) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification competition_curve Competition Curve Plotting quantification->competition_curve ic50 IC50 Determination competition_curve->ic50 rba RBA Calculation ic50->rba signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone AR_HSP AR-HSP Complex Methenolone->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Biological Effects (e.g., Anabolism) mRNA->Translation Protein Synthesis

References

Long-Term Effects of Methenolone Enanthate on Skeletal Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research, scientific, and drug development professionals. Methenolone enanthate is a controlled substance in many countries, and its use outside of legitimate medical contexts can have significant health risks. This document does not endorse the illicit use of this or any other anabolic-androgenic steroid.

Introduction

This compound, a dihydrotestosterone (DHT) derivative, is an anabolic-androgenic steroid (AAS) that has been used clinically to treat muscle wasting diseases.[1][2] It is also used illicitly for performance and physique enhancement. While the acute anabolic effects of AAS are well-documented, the long-term consequences of sustained this compound administration on skeletal muscle morphology, function, and underlying molecular pathways are less clearly defined in human studies. This technical guide synthesizes the available preclinical and clinical evidence to provide an in-depth overview of these long-term effects, focusing on the core mechanisms of action and presenting quantitative data where available. A significant limitation in the current body of scientific literature is the scarcity of long-term, controlled human studies specifically investigating this compound. Consequently, much of the understanding of its long-term effects is extrapolated from studies on other AAS, such as testosterone, and from preclinical animal models.

Mechanism of Action: Androgen Receptor Signaling

The primary mechanism by which this compound exerts its anabolic effects on skeletal muscle is through the activation of the androgen receptor (AR), a member of the steroid receptor superfamily of ligand-dependent transcription factors.[3][4]

The signaling cascade can be summarized as follows:

  • Ligand Binding: Methenolone, the active form of this compound, diffuses across the cell membrane of myocytes and binds to the AR located in the cytoplasm.

  • Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the methenolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: This binding event modulates the transcription of genes involved in muscle protein synthesis, leading to an increase in the production of contractile proteins and ultimately, muscle fiber hypertrophy.[5]

Beyond this classical genomic pathway, androgens can also elicit non-genomic effects by binding to membrane-associated ARs, which can rapidly activate downstream signaling cascades, including the Akt/mTOR pathway, further promoting protein synthesis.[6]

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone AR Androgen Receptor Methenolone->AR Binding Membrane AR Membrane AR Methenolone->Membrane AR Non-genomic Methenolone-AR Methenolone-AR Complex AR->Methenolone-AR Activation HSP Heat Shock Proteins HSP->AR Dissociation Methenolone-AR->Nuclear Translocation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Methenolone-AR Dimer Methenolone-AR Dimer Nuclear Translocation->Methenolone-AR Dimer Dimerization Membrane AR->PI3K Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy ARE Androgen Response Element (DNA) Gene Transcription Gene Transcription ARE->Gene Transcription mRNA mRNA Gene Transcription->mRNA mRNA->Protein Synthesis Methenolone-AR Dimer->ARE Binding

Androgen Receptor Signaling Pathway in Skeletal Muscle.

Long-Term Morphological and Cellular Adaptations

Sustained administration of AAS, likely including this compound, induces significant and persistent changes in skeletal muscle architecture.

Muscle Fiber Hypertrophy

The most prominent long-term effect of AAS use is an increase in the cross-sectional area (CSA) of both type I and type II muscle fibers.[[“]] This hypertrophy is a direct result of increased net protein synthesis. Long-term users of AAS exhibit significantly larger muscle fibers compared to non-users.[[“]]

Myonuclear Accretion and Satellite Cell Activation

Muscle fibers are multinucleated cells, and the number of myonuclei is a critical determinant of their growth capacity. AAS promote an increase in the number of myonuclei within muscle fibers, a process known as myonuclear accretion.[[“]][9] This is achieved through the activation of satellite cells, which are muscle stem cells located on the periphery of muscle fibers.[10] Upon activation by androgen signaling, satellite cells proliferate, and their progeny can fuse with existing muscle fibers, donating their nuclei.[10] This increase in myonuclei may be a long-lasting or even permanent adaptation, potentially contributing to a "muscle memory" effect where previously trained and AAS-exposed individuals may experience more rapid muscle growth upon retraining, even after cessation of AAS use.[[“]][11]

Quantitative Data from Preclinical Studies

Due to the ethical and logistical challenges of conducting long-term, high-dose studies in humans, much of the quantitative data on the effects of this compound comes from animal models. The following table summarizes data from a study on growing Wistar rats.

ParameterGroupResult
Body Weight Treated Male RatsLower rate of weight gain compared to controls.[12]
Treated Female RatsSignificantly increased body weight compared to controls.[12]
Total Body Nitrogen Treated Male RatsNo significant difference compared to controls.[12]
Treated Female RatsSignificantly increased compared to controls.[12]
Skeletal Muscle Protein Synthesis Treated Male RatsNo significant difference compared to controls.[12]
Treated Female RatsSignificantly increased rate of synthesis compared to controls.[12]

Table 1: Effects of this compound on Growing Wistar Rats[12]

Experimental Protocols

Preclinical Study: this compound in Growing Rats
  • Objective: To measure the effect of this compound on growth, body composition, and skeletal muscle protein synthesis in growing rats.[12]

  • Subjects: Weanling Wistar rats (22 days of age).[12]

  • Treatment: this compound (Primobolan) administered at a dose of 10 mg/kg, three times weekly, for a period of 42 days (from 22 to 64 days of age).[12]

  • Control Group: Received a vehicle-only injection.

  • Outcome Measures:

    • Body weight measured regularly.

Experimental Workflow for Preclinical Study Start Start Subject_Selection Subject Selection: Weanling Wistar Rats (22 days old) Start->Subject_Selection Group_Assignment Random Group Assignment Subject_Selection->Group_Assignment Treatment_Group Treatment Group: This compound (10 mg/kg, 3x/week) Group_Assignment->Treatment_Group Control_Group Control Group: Vehicle Injection Group_Assignment->Control_Group Administration_Period 42-Day Administration Period Treatment_Group->Administration_Period Control_Group->Administration_Period Data_Collection Data Collection: - Body Weight - Body Composition - Muscle Protein Synthesis Administration_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Generalized Experimental Workflow for Preclinical AAS Studies.

Adverse Effects on Skeletal Muscle

While the anabolic effects are the primary focus, it is crucial to consider potential long-term adverse effects on skeletal muscle and associated tissues. These can include:

  • Tendon Injury: The rapid increase in muscle mass and strength can outpace the adaptation of connective tissues, potentially increasing the risk of tendon tears.

  • Myocardial Hypertrophy: The heart is a muscle, and AAS can induce pathological hypertrophy of the cardiac muscle, which is a risk factor for cardiovascular disease.

Conclusion

The long-term administration of this compound, like other AAS, induces significant and potentially lasting changes in skeletal muscle. The primary mechanism is the activation of the androgen receptor, leading to increased protein synthesis, muscle fiber hypertrophy, and myonuclear accretion via the activation of satellite cells. While human data specific to this compound is limited, preclinical studies and research on other AAS provide a framework for understanding its effects. The anabolic effects appear to be dose-dependent and can lead to substantial increases in muscle mass. However, these effects must be considered in the context of potential adverse outcomes. Further research, particularly well-controlled long-term human studies, is necessary to fully elucidate the specific effects of this compound on skeletal muscle and to establish a comprehensive risk-benefit profile.

References

Methenolone Enanthate's Impact on Gene Expression in Muscle Tissue: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) recognized for its potential to promote muscle growth and strength.[1][2] This is achieved primarily through its interaction with the androgen receptor (AR) in skeletal muscle tissue, initiating a cascade of signaling events that ultimately alter gene expression to favor anabolism.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on muscle tissue, with a focus on its impact on gene expression. While direct transcriptomic data for this compound is limited in publicly available research, this paper synthesizes the well-established principles of androgen action and data from broader AAS studies to elucidate its core mechanisms. We will explore the pivotal signaling pathways, detail relevant experimental protocols, and present the current understanding of how this compound modulates the genetic machinery of muscle cells to induce hypertrophy.

Introduction

Skeletal muscle mass is dynamically regulated by the balance between protein synthesis and degradation. Anabolic agents like this compound tip this balance towards protein accretion, leading to an increase in muscle fiber size.[4] As a DHT derivative, this compound is characterized by its anabolic effects with reduced androgenic properties compared to testosterone.[3] Its primary mechanism of action is through binding to and activating the androgen receptor, a ligand-activated transcription factor that plays a crucial role in muscle development and maintenance.[1][2][3] Upon activation, the AR translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of a host of genes involved in muscle physiology.

The Androgen Receptor Signaling Pathway

The anabolic effects of this compound are predominantly mediated through the classical androgen receptor signaling pathway. This process can be broken down into several key steps:

  • Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane of myocytes and binds to the androgen receptor located in the cytoplasm.

  • Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, causing the dissociation of heat shock proteins (HSPs).

  • Dimerization and Nuclear Translocation: The activated AR-ligand complex then dimerizes and translocates into the nucleus.

  • DNA Binding and Gene Transcription: Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. This binding recruits co-activators and the general transcription machinery to initiate or enhance the transcription of these genes.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect ME Methenolone Enanthate AR_HSP AR-HSP Complex ME->AR_HSP Binding AR_ME AR-ME Complex AR_HSP->AR_ME HSP Dissociation AR_ME_dimer AR-ME Dimer AR_ME->AR_ME_dimer Dimerization AR_ME_dimer_n AR-ME Dimer AR_ME_dimer->AR_ME_dimer_n Nuclear Translocation ARE Androgen Response Element (DNA) AR_ME_dimer_n->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation Protein_Synthesis Increased Protein Synthesis Transcription->Protein_Synthesis

Androgen Receptor Signaling Pathway.

Downstream Signaling: The PI3K/Akt/mTOR Pathway

A critical downstream effector of androgen receptor activation in muscle hypertrophy is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth and protein synthesis. While direct evidence for this compound is not abundant, the general mechanism for androgens is understood as follows:

  • PI3K Activation: Androgen receptor activation can lead to the activation of PI3K.

  • Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt.

  • mTORC1 Activation: Akt, in turn, activates the mTOR complex 1 (mTORC1).

  • Stimulation of Protein Synthesis: mTORC1 then phosphorylates downstream targets such as p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of proteins essential for muscle growth.

PI3K_Akt_mTOR_Pathway AR Androgen Receptor (Activated by Methenolone) PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis (Muscle Hypertrophy) S6K1->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Promotes

PI3K/Akt/mTOR Signaling Cascade.

Impact on Gene Expression: Quantitative Data

GeneFunctionGeneral AAS Effect
IGF-1 Insulin-like Growth Factor 1Upregulation
MyoD Myogenic Differentiation 1Upregulation
MYOG MyogeninUpregulation
AR Androgen ReceptorUpregulation

This table is a summary of general findings for various AAS and not specific to this compound.

Experimental Protocols

The methodologies employed to study the effects of AAS on muscle tissue and gene expression typically involve animal models or human clinical trials. A representative experimental workflow for investigating these effects is outlined below.

Animal Study Protocol

A common approach involves administering this compound to laboratory animals (e.g., rats) and then analyzing muscle tissue.

  • Animal Model: Wistar rats are often used.

  • Dosing Regimen: this compound administered via intramuscular injection (e.g., 10 mg/kg body weight, thrice weekly) for a specified period (e.g., 6 weeks).[4] A control group receives a vehicle injection.

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus) are excised.

  • RNA Extraction: Total RNA is isolated from the muscle tissue using standard methods like TRIzol reagent or column-based kits.

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the expression of specific target genes (e.g., IGF-1, MyoD).

    • RNA-Sequencing (RNA-seq): For a comprehensive, unbiased analysis of the entire transcriptome.

Experimental_Workflow_Animal_Study start Start: Animal Model (e.g., Wistar Rats) treatment Treatment Group: This compound Injection start->treatment control Control Group: Vehicle Injection start->control euthanasia Euthanasia and Muscle Tissue Collection treatment->euthanasia control->euthanasia rna_extraction RNA Extraction from Muscle Tissue euthanasia->rna_extraction gene_analysis Gene Expression Analysis rna_extraction->gene_analysis qrpcr qRT-PCR (Targeted Genes) gene_analysis->qrpcr rnaseq RNA-Seq (Transcriptome-wide) gene_analysis->rnaseq data_analysis Data Analysis and Interpretation qrpcr->data_analysis rnaseq->data_analysis

Workflow for Animal-Based Gene Expression Studies.
Human Study Considerations

Observational studies in humans using AAS have been conducted, though they often involve multiple substances, making it difficult to isolate the effects of a single compound.[5] A controlled human study would involve:

  • Participant Recruitment: Healthy, resistance-trained male volunteers.

  • Ethical Approval and Informed Consent: Essential due to the nature of the intervention.

  • Protocol: A controlled administration of this compound over a defined period, with a placebo group.

  • Muscle Biopsies: Collection of muscle tissue samples (e.g., from the vastus lateralis) before and after the intervention.

  • Analysis: Similar to animal studies, involving RNA extraction and gene expression profiling.

Conclusion

This compound exerts its anabolic effects on skeletal muscle primarily through the activation of the androgen receptor. This leads to the modulation of gene expression, favoring pathways of protein synthesis and muscle growth, with the PI3K/Akt/mTOR signaling cascade playing a significant role. While the overarching mechanisms are well-understood within the context of androgen physiology, there is a clear need for further research, specifically transcriptomic studies focusing on this compound, to provide a more detailed and quantitative understanding of its impact on the genetic landscape of muscle tissue. Such studies would be invaluable for the scientific and drug development communities in fully characterizing the molecular basis of its anabolic activity.

References

The Metabolic Journey of Methenolone Enanthate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of methenolone enanthate, a long-acting anabolic androgenic steroid. The following sections detail its biotransformation, the analytical methods for metabolite detection, and its interaction with the androgen receptor signaling pathway.

Introduction

This compound is the esterified version of methenolone, a dihydrotestosterone (DHT) derivative.[1] The enanthate ester slows the hormone's release from the injection site, providing a longer duration of action.[2] For methenolone to become active, the enanthate ester must first be cleaved off by esterase enzymes in the body, releasing the parent hormone, methenolone. This guide will focus on the subsequent metabolic fate of methenolone.

Metabolic Pathways of Methenolone

The metabolism of methenolone is extensive, involving a series of enzymatic reactions primarily in the liver, leading to the formation of various metabolites that are then excreted, mainly in urine. The primary routes of metabolism include reduction, hydroxylation, and conjugation.

The initial and most significant metabolic step for methenolone is the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes.[3] This results in the formation of 3α-hydroxy metabolites, which are the most prominent urinary markers of methenolone use.[3] Further metabolism occurs through oxidation and hydroxylation at various positions on the steroid nucleus, followed by conjugation with glucuronic acid or sulfate to increase water solubility for excretion.[4]

A proposed metabolic pathway for methenolone is illustrated below, based on identified urinary metabolites.

Methenolone_Metabolism Methenolone_Enanthate This compound Methenolone Methenolone (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) Methenolone_Enanthate->Methenolone Esterases Metabolite1 3α-hydroxy-1-methylen-5α-androstan-17-one (Major Metabolite) Methenolone->Metabolite1 3α-HSD Metabolite2 3α-hydroxy-1α-methyl-5α-androstan-17-one Methenolone->Metabolite2 Reductases Metabolite3 17-epimethenolone Methenolone->Metabolite3 Epimerases Metabolite4 Hydroxylated Metabolites (e.g., at C6, C16) Methenolone->Metabolite4 CYP450 Enzymes Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates Metabolite4->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway of this compound.
Identified Urinary Metabolites

Several studies have identified a range of methenolone metabolites in human urine. The majority of these are excreted as glucuronide and sulfate conjugates. A summary of key identified metabolites is presented in the table below.

Metabolite Name Chemical Name Conjugation Reference
Methenolone17β-hydroxy-1-methyl-5α-androst-1-en-3-oneGlucuronide, Sulfate[4]
3α-hydroxy-1-methylen-5α-androstan-17-one3α-hydroxy-1-methylen-5α-androstan-17-oneGlucuronide[4]
3α-hydroxy-1α-methyl-5α-androstan-17-one3α-hydroxy-1α-methyl-5α-androstan-17-oneGlucuronide[4]
17-epimethenolone17α-hydroxy-1-methyl-5α-androst-1-en-3-oneGlucuronide[4]
3α,6β-dihydroxy-1-methylen-5α-androstan-17-one3α,6β-dihydroxy-1-methylen-5α-androstan-17-oneGlucuronide[4]
2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione2ξ-hydroxy-1-methylen-5α-androstan-3,17-dioneGlucuronide[4]
6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dioneGlucuronide[4]
16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dioneGlucuronide, Sulfate[4]
3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-one3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-oneGlucuronide[4]
1-methyl-5α-androst-1-en-3,17-dione1-methyl-5α-androst-1-en-3,17-dioneFree[4]

Experimental Protocols

The identification and quantification of methenolone and its metabolites are predominantly carried out using gas chromatography-mass spectrometry (GC-MS). A typical workflow for the analysis of urinary steroids is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis and Metabolite Identification GC_MS->Data_Analysis

Caption: General workflow for urinary steroid analysis by GC-MS.
Detailed Protocol for Urinary Steroid Analysis by GC-MS

The following protocol is a representative method for the analysis of urinary steroids, including metabolites of methenolone.

1. Sample Preparation:

  • Hydrolysis: To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 7.0). Add 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 3 hours. This step cleaves the glucuronide conjugates to release the free steroids. For sulfate conjugates, a sulfatase would also be included.
  • Extraction: After hydrolysis, adjust the pH to 9.6 with a carbonate buffer. Perform a liquid-liquid extraction with 5 mL of a mixture of ether and ethyl acetate (4:1, v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the organic layer to a new tube. Repeat the extraction and combine the organic phases.
  • Derivatization: Evaporate the solvent to dryness under a stream of nitrogen. To the dry residue, add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol. Incubate at 60°C for 20 minutes. This step creates trimethylsilyl (TMS) derivatives of the steroids, which are more volatile and suitable for GC-MS analysis.[5]

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
  • Chromatographic Conditions:
  • Column: A non-polar capillary column (e.g., HP-1, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: Start at 150°C, ramp to 280°C at a rate of 3°C/min, and hold for 10 minutes.
  • Mass Spectrometry Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Acquisition Mode: Full scan mode for metabolite identification and selected ion monitoring (SIM) for targeted quantification.

3. Data Analysis:

  • Metabolites are identified by comparing their retention times and mass spectra with those of reference standards.
  • Quantification is performed by integrating the peak areas of the characteristic ions of the derivatized metabolites and comparing them to the internal standard.

Signaling Pathways

Methenolone, as an androgen, exerts its biological effects by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[6] The activation of the AR initiates a signaling cascade that ultimately leads to changes in gene expression, resulting in the anabolic effects associated with the steroid.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone AR Androgen Receptor (AR) Methenolone->AR AR_Methenolone AR-Methenolone Complex AR->AR_Methenolone Binding, HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->AR Dimerization Dimerization AR_Methenolone->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (ARE) on DNA Nuclear_Translocation->ARE Binding Transcription Transcription of Target Genes ARE->Transcription Translation Translation Transcription->Translation Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis) Translation->Anabolic_Effects

Caption: Androgen receptor signaling pathway for methenolone.
Mechanism of Action

  • Binding and Dissociation: In the cytoplasm, the androgen receptor (AR) is in an inactive state, bound to heat shock proteins (HSPs).[2] Methenolone enters the cell and binds to the ligand-binding domain of the AR. This binding induces a conformational change in the AR, causing the dissociation of the HSPs.[2]

  • Dimerization and Nuclear Translocation: The activated AR-methenolone complexes then dimerize. These dimers are translocated from the cytoplasm into the nucleus.

  • DNA Binding and Gene Transcription: Inside the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[2][7]

  • Recruitment of Co-regulators and Transcription: The binding of the AR dimer to the ARE recruits co-activators and the general transcription machinery, leading to the transcription of androgen-responsive genes.

  • Translation and Biological Effects: The resulting messenger RNA (mRNA) is translated into proteins that mediate the anabolic effects of methenolone, such as increased protein synthesis and muscle growth.

Conclusion

The metabolism of this compound is a multi-step process involving enzymatic cleavage of the ester, followed by extensive reduction, hydroxylation, and conjugation of the active methenolone molecule. The identification of its various urinary metabolites, particularly the 3α-hydroxylated forms, is crucial for anti-doping control. The anabolic effects of methenolone are mediated through its interaction with the androgen receptor and the subsequent activation of gene transcription. This technical guide provides a foundational understanding of these processes for professionals in the fields of research, drug development, and analytical science.

References

A Technical Guide to Methenolone Enanthate: From Historical Development to Original Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), was first developed in the early 1960s. Marketed under trade names such as Primobolan Depot, it was originally intended for therapeutic use in conditions characterized by muscle wasting and inadequate red blood cell production. This technical guide provides an in-depth overview of the historical development of this compound, its chemical synthesis, and its original intended medical applications, with a focus on quantitative data from early clinical studies and detailed experimental protocols. The signaling pathways involved in its mechanism of action are also elucidated through graphical representations.

Historical Development

Methenolone was first described in 1960 and the enanthate ester was introduced for medical use in the United States in 1962 by Squibb under the brand name Nibal Depot.[1][2] Shortly thereafter, the rights were acquired by the German pharmaceutical company Schering AG (now Bayer), which marketed it globally as Primobolan Depot.[1]

The primary medical indications for this compound were the treatment of anemia resulting from bone marrow failure and various muscle wasting diseases.[2][3] Its favorable safety profile, characterized by moderate anabolic effects and weak androgenic properties, made it a candidate for use in sensitive patient populations, including, in some historical instances, children and premature infants without significant adverse effects.[2] Unlike many other AAS, methenolone is a DHT derivative and is not aromatized to estrogen, which eliminates estrogen-related side effects.[3]

Chemical Synthesis

This compound is the C17β enanthate ester of methenolone. The synthesis of methenolone involves a multi-step process starting from a suitable steroid precursor. While detailed proprietary synthesis methods from the 1960s are not publicly available, a general synthetic pathway can be outlined. One patented method for preparing the core methenolone structure involves the ketal oxidation of an acetic acid isotestosterone raw material, followed by a Grignard reaction to yield methenolone.

The final step in the production of this compound is the esterification of the 17-beta-hydroxyl group of the methenolone molecule with enanthoic acid (heptanoic acid). This process is typically achieved by reacting methenolone with enanthoyl chloride or another reactive derivative of enanthoic acid in the presence of a suitable catalyst. The enanthate ester significantly prolongs the hormone's release from the site of intramuscular injection, extending its biological half-life to approximately 10.5 days.[3]

Original Intended Use and Clinical Data

The therapeutic applications of this compound were primarily focused on its anabolic and erythropoietic properties.

Treatment of Anemia

This compound was utilized in the management of various forms of anemia, particularly those stemming from bone marrow failure such as aplastic anemia. The anabolic steroid stimulates erythropoiesis, the process of red blood cell production.

Study Cohort and YearDosage RegimenKey Quantitative OutcomesReference
N.A.N.A.N.A.N.A.

No specific quantitative data from original clinical trials in the 1960s and 1970s for anemia treatment is available in the provided search results. The information is qualitative, stating its use for this purpose.

Treatment of Muscle Wasting Syndromes

Due to its anabolic nature, this compound was prescribed to counteract catabolic states and promote the rebuilding of muscle tissue in patients with muscle wasting diseases, cachexia secondary to surgery, infectious diseases, or prolonged corticosteroid therapy.

Study Cohort and YearDosage RegimenKey Quantitative OutcomesReference
N.A.N.A.N.A.N.A.

Specific quantitative data from the original clinical trials from the 1960s and 1970s detailing outcomes for muscle wasting syndromes were not found in the search results. The use for these conditions is noted qualitatively.

Experimental Protocols

Detailed experimental protocols from the original clinical trials conducted in the 1960s and 1970s are not well-documented in the readily available scientific literature. However, based on common practices of the era for similar compounds, a generalized protocol for a clinical trial investigating the efficacy of this compound in aplastic anemia can be conceptualized.

Example Experimental Workflow for a Hypothetical Aplastic Anemia Trial

experimental_workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis p1 Patient Pool with Aplastic Anemia p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 b1 Complete Blood Count (CBC) p3->b1 b2 Bone Marrow Biopsy p3->b2 b3 Reticulocyte Count p3->b3 t1 This compound Administration (e.g., 1-2 mg/kg/week IM) b1->t1 b2->t1 b3->t1 m1 Weekly CBC t1->m1 m2 Monthly Reticulocyte Count t1->m2 m3 Adverse Event Monitoring t1->m3 e1 Final CBC and Reticulocyte Count m1->e1 m2->e1 e2 Comparison to Baseline e1->e2 e3 Statistical Analysis e2->e3

Caption: Hypothetical workflow for a clinical trial on this compound in aplastic anemia.

Signaling Pathways

The primary mechanism of action for this compound is its interaction with the androgen receptor (AR). As a DHT derivative, it binds to the AR in various tissues, including skeletal muscle and bone marrow.

Anabolic Signaling Pathway in Skeletal Muscle

Upon binding to the AR in the cytoplasm of muscle cells, the methenolone-AR complex translocates to the nucleus. Within the nucleus, it binds to androgen response elements (AREs) on the DNA, which modulates the transcription of target genes. This leads to an increase in protein synthesis and nitrogen retention, fostering an anabolic environment conducive to muscle growth and the prevention of muscle breakdown.

anabolic_signaling Methenolone This compound (hydrolyzed to Methenolone) AR Androgen Receptor (AR) Methenolone->AR Binds to Complex Methenolone-AR Complex AR->Complex HSP Heat Shock Proteins HSP->AR Dissociates from Nucleus Nucleus Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Protein_Synthesis Increased Protein Synthesis Transcription->Protein_Synthesis Nitrogen_Retention Increased Nitrogen Retention Transcription->Nitrogen_Retention Muscle_Growth Muscle Growth and Repair Protein_Synthesis->Muscle_Growth Nitrogen_Retention->Muscle_Growth

Caption: Anabolic signaling pathway of methenolone in skeletal muscle.

Erythropoietic Signaling Pathway in Bone Marrow

The stimulatory effect of androgens on erythropoiesis is multifactorial. One proposed mechanism involves the stimulation of erythropoietin (EPO) production, a key hormone in red blood cell formation. Additionally, androgens may have a direct effect on hematopoietic stem cells in the bone marrow, promoting their differentiation into erythroid progenitor cells. This is also mediated through the androgen receptor present in bone marrow cells.

erythropoietic_signaling Methenolone Methenolone AR_BM Androgen Receptor (in Bone Marrow) Methenolone->AR_BM Binds to HSC Hematopoietic Stem Cells AR_BM->HSC Stimulates Erythroid_Progenitors Erythroid Progenitor Cells HSC->Erythroid_Progenitors Differentiation Erythropoiesis Erythropoiesis Erythroid_Progenitors->Erythropoiesis RBC Increased Red Blood Cells Erythropoiesis->RBC

Caption: Simplified erythropoietic signaling of methenolone in bone marrow.

Conclusion

This compound was developed as a therapeutic agent with a distinct anabolic and erythropoietic profile, coupled with a favorable safety profile due to its low androgenicity and lack of aromatization. Its original intended uses in treating anemia and muscle wasting conditions were based on its ability to stimulate red blood cell production and protein synthesis. While detailed quantitative data and experimental protocols from its early clinical use are not extensively documented in modern databases, its established mechanism of action through the androgen receptor provides a clear rationale for its historical therapeutic applications. Further research into historical medical archives may yield more specific data on its initial clinical efficacy and protocols.

References

Methodological & Application

Application Notes and Protocols for the Identification of Methenolone Enanthate Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone enanthate is a long-acting anabolic androgenic steroid (AAS) that is subject to extensive metabolism in the body. Its detection in biological samples, particularly urine, is crucial for doping control and in clinical and forensic toxicology. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS/MS), provides the high sensitivity and specificity required for the unequivocal identification of its metabolites. This document provides detailed protocols for sample preparation, derivatization, and mass spectrometric analysis of this compound metabolites.

Metabolic Pathway of Methenolone

Methenolone undergoes several biotransformations in the body, primarily through reduction of the A-ring and oxidation at various positions. The major metabolites are often excreted as glucuronide and sulfate conjugates.[1] A simplified metabolic pathway is illustrated below.

methenolone_metabolism Methenolone_Enanthate This compound Methenolone Methenolone Methenolone_Enanthate->Methenolone Hydrolysis Metabolite_1 3α-hydroxy-1-methylene- 5α-androstan-17-one Methenolone->Metabolite_1 Reduction Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 6β-hydroxy, 16α-hydroxy) Methenolone->Hydroxylated_Metabolites Oxidation Epimethenolone 17-Epimethenolone Methenolone->Epimethenolone Epimerization Conjugates Glucuronide and Sulfate Conjugates Methenolone->Conjugates Metabolite_1->Conjugates Hydroxylated_Metabolites->Conjugates Epimethenolone->Conjugates

Figure 1: Simplified metabolic pathway of methenolone.

Experimental Protocols

An overview of the experimental workflow for the analysis of methenolone metabolites is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Internal_Standard->Enzymatic_Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Enzymatic_Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) (Methoximation & Silylation) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Metabolite_Identification Metabolite Identification Data_Acquisition->Metabolite_Identification Quantification Quantification Metabolite_Identification->Quantification

Figure 2: Experimental workflow for methenolone metabolite analysis.

Sample Preparation (Urine)
  • Sample Collection and Storage : Collect urine samples in clean containers. If not analyzed immediately, samples should be stored at -20°C or lower.

  • Internal Standard Addition : To each 2 mL of urine, add an appropriate internal standard (e.g., deuterated testosterone) to control for extraction efficiency and matrix effects.

  • Enzymatic Hydrolysis :

    • Add 1 mL of phosphate buffer (0.2 M, pH 7.0) to the urine sample.

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate the mixture at 50°C for 1 hour to hydrolyze glucuronide conjugates. For sulfate conjugates, arylsulfatase can be included.

  • pH Adjustment : Adjust the pH of the hydrolyzed urine to approximately 9.5 with a potassium carbonate/bicarbonate buffer.

  • Liquid-Liquid Extraction (LLE) :

    • Add 5 mL of an extraction solvent (e.g., a mixture of n-pentane and diethyl ether).

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube.

    • Repeat the extraction step.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) (Alternative to LLE):

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of water.

    • Elute the analytes with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization for GC-MS Analysis

To improve the volatility and thermal stability of the steroid metabolites for GC-MS analysis, a two-step derivatization process is typically employed.[2][3]

  • Methoximation :

    • Reconstitute the dried extract in 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 60°C for 20 minutes. This step converts keto groups to methoximes.

  • Silylation :

    • Add 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes. This step converts hydroxyl groups to trimethylsilyl (TMS) ethers.

GC-MS Analysis Protocol
  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • Column : HP-1ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Volume : 1 µL.

  • Injector Temperature : 280°C.

  • Oven Temperature Program :

    • Initial temperature: 180°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 240°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 50-650.

  • Data Acquisition : Full scan and/or selected ion monitoring (SIM).

LC-MS/MS Analysis Protocol
  • Liquid Chromatograph : Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer : Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column : ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Program :

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-30% B

    • 9.1-12 min: 30% B

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI), positive mode.

  • Data Acquisition : Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the expected mass spectrometric data for key methenolone metabolites.

Table 1: GC-MS Data for TMS-Derivatized Methenolone Metabolites
MetaboliteRetention Time (min) (approx.)Molecular Ion (M+) (m/z)Key Fragment Ions (m/z)
Methenolone (TMS)22.5374359, 284, 269
3α-hydroxy-1-methylene-5α-androstan-17-one (MO-TMS)24.1403372, 282, 142
17-Epimethenolone (TMS)23.0374359, 284, 269
3α,6β-dihydroxy-1-methylen-5α-androstan-17-one (MO-2TMS)26.8491476, 401, 311
Table 2: LC-MS/MS Parameters for Methenolone Metabolites (Positive ESI)
MetabolitePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Methenolone303.2109.195.125
3α-hydroxy-1-methylene-5α-androstan-17-one305.2287.2121.120
17-Epimethenolone303.2109.195.125
Methenolone Sulfate383.2303.297.030
Methenolone Glucuronide479.3303.2113.128

Conclusion

The protocols outlined in this document provide a comprehensive framework for the reliable identification and quantification of this compound metabolites in urine samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the need to analyze intact conjugated metabolites. Proper sample preparation and derivatization (for GC-MS) are critical for achieving accurate and reproducible results. The provided mass spectrometric data serves as a reference for the identification of the target metabolites.

References

Application Notes and Protocols for Studying Methenolone Enanthate in Animal Models of Muscle Wasting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone enanthate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone, is recognized for its potential to promote muscle growth and combat wasting conditions[1][2]. Originally developed for medical applications including the treatment of muscle-wasting diseases, its mechanism of action involves binding to the androgen receptor in skeletal muscle, which in turn stimulates protein synthesis and nitrogen retention[3][4]. These anabolic effects make this compound a compound of interest for research into therapies for muscle atrophy associated with various conditions, such as sarcopenia (age-related muscle loss), cachexia (disease-related wasting), and glucocorticoid-induced myopathy.

These application notes provide a comprehensive overview of protocols for utilizing animal models to investigate the efficacy of this compound in mitigating muscle wasting. The focus is on dexamethasone-induced muscle atrophy and models of sarcopenia in rodents, providing a framework for preclinical evaluation of this compound. While this compound has been used in clinical settings, detailed preclinical studies in these specific rodent models of muscle atrophy are not extensively documented in publicly available literature. Therefore, the following protocols are based on established methodologies for inducing muscle wasting and evaluating the effects of anabolic agents.

Animal Models of Muscle Wasting

Dexamethasone-Induced Muscle Atrophy

Glucocorticoids like dexamethasone are widely used for their anti-inflammatory properties but can lead to significant muscle atrophy as a side effect[5]. This model is highly relevant for studying drug interventions aimed at preventing or reversing steroid-induced myopathy.

Protocol for Induction in Mice (C57BL/6):

  • Animals: 8-week-old male C57BL/6 mice[6].

  • Acclimatization: House animals for at least one week under standard conditions (12:12 h light-dark cycle, 22-24°C, ad libitum access to food and water).

  • Induction: Administer dexamethasone at a dose of 20 mg/kg body weight via daily intraperitoneal (i.p.) injection for 10 consecutive days[7].

  • Control Group: Administer an equivalent volume of sterile saline as the vehicle.

Sarcopenia (Age-Related Muscle Wasting)

Sarcopenia is characterized by the progressive loss of muscle mass and function with age. Aged rodents serve as a direct and translationally relevant model to study interventions for this condition.

Model Characteristics (C57BL/6 Mice):

  • Animals: Use aged mice, typically 24 months or older, as they exhibit significant sarcopenic phenotypes compared to young adult mice (e.g., 4-6 months old)[8].

  • Assessment: Characterize the sarcopenic phenotype by measuring baseline muscle mass (e.g., tibialis anterior, gastrocnemius), grip strength, and physical performance (e.g., treadmill exhaustion test) prior to intervention[7].

This compound Treatment Protocol

The following is a proposed treatment protocol for evaluating the effects of this compound in the aforementioned muscle wasting models.

  • Compound: this compound (Primobolan Depot).

  • Vehicle: Sterile sesame oil or another suitable oil-based carrier.

  • Administration: Intramuscular (i.m.) injection.

  • Dosage: Based on previous studies with anabolic agents in rodents, a dosage of 10 mg/kg body weight administered three times weekly can be used as a starting point[9]. Dose-response studies may be necessary to determine the optimal therapeutic dose.

  • Treatment Groups:

    • Vehicle Control: Healthy animals receiving vehicle injections.

    • Atrophy Model + Vehicle: Animals with induced muscle wasting receiving vehicle injections.

    • Atrophy Model + this compound: Animals with induced muscle wasting receiving this compound.

    • Healthy Control + this compound: Healthy animals receiving this compound to assess its effects in a non-atrophic state.

  • Duration: The treatment duration should correspond to the model. For the dexamethasone model, co-treatment for the 10-day induction period is appropriate. For sarcopenia models, a longer duration of 8-12 weeks is recommended to observe significant changes.

Experimental Workflow

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Outcome Assessment Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Dexamethasone Injection (10 days) Dexamethasone Injection (10 days) Baseline Measurements->Dexamethasone Injection (10 days) DEX Model Aged Mice (24+ months) Aged Mice (24+ months) Baseline Measurements->Aged Mice (24+ months) Sarcopenia Model This compound (i.m.) This compound (i.m.) Dexamethasone Injection (10 days)->this compound (i.m.) Aged Mice (24+ months)->this compound (i.m.) 8-12 weeks Functional Tests (Grip Strength) Functional Tests (Grip Strength) This compound (i.m.)->Functional Tests (Grip Strength) Tissue Collection Tissue Collection Functional Tests (Grip Strength)->Tissue Collection Histology (CSA) Histology (CSA) Tissue Collection->Histology (CSA) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Tissue Collection->Western Blot (Signaling Proteins) RT-qPCR (Gene Expression) RT-qPCR (Gene Expression) Tissue Collection->RT-qPCR (Gene Expression)

Caption: Experimental workflow for studying this compound in muscle wasting models.

Outcome Assessment Protocols

Measurement of Muscle Mass
  • Procedure: At the end of the experiment, humanely euthanize the animals. Carefully dissect key muscles such as the gastrocnemius, tibialis anterior, and soleus from both hindlimbs. Remove any excess connective tissue and fat.

  • Measurement: Blot the muscles dry and weigh them individually on an analytical balance.

Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
  • Tissue Preparation: Snap-freeze a portion of the mid-belly of the dissected muscle in isopentane cooled by liquid nitrogen. Store at -80°C.

  • Sectioning: Cut 10 µm thick cross-sections using a cryostat at -20°C and mount them on glass slides.

  • Staining (Hematoxylin and Eosin - H&E):

    • Air dry the sections for 10-15 minutes.

    • Stain with hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

    • Rinse in tap water.

    • Stain with eosin for 1-2 minutes.

    • Dehydrate through graded alcohols (70%, 95%, 100%).

    • Clear in xylene and mount with a coverslip.

  • Immunohistochemistry for Myosin Heavy Chain (MHC) Isoforms:

    • Follow the H&E staining procedure up to the rehydration step.

    • Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, heated).

    • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

    • Incubate with primary antibodies against specific MHC isoforms (e.g., anti-MHC I, anti-MHC IIa, anti-MHC IIb) overnight at 4°C.

    • Wash with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash with PBS.

    • Mount with a mounting medium containing DAPI for nuclear counterstaining.

  • Image Analysis: Capture images using a light or fluorescence microscope. Use image analysis software (e.g., ImageJ) to outline and measure the cross-sectional area of individual muscle fibers.

Western Blot Analysis of Signaling Proteins
  • Protein Extraction: Homogenize frozen muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Measure the band intensity using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH, β-actin, or total protein stain).

RT-qPCR Analysis of Gene Expression
  • RNA Extraction: Extract total RNA from frozen muscle tissue using TRIzol reagent or a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., Atrogin-1/MAFbx, MuRF1, MyoD, Myogenin), and a SYBR Green or TaqMan master mix.

    • Perform qPCR using a real-time PCR system.

    • Use a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways

This compound, as an androgen, is expected to promote muscle growth by activating the androgen receptor (AR). This can lead to the activation of downstream signaling pathways that enhance protein synthesis and inhibit protein degradation. A key pathway involved in muscle hypertrophy is the PI3K/Akt/mTOR pathway.

G cluster_0 Anabolic Signaling cluster_1 Catabolic Signaling (Atrophy) This compound This compound Androgen Receptor (AR) Androgen Receptor (AR) This compound->Androgen Receptor (AR) Binds & Activates PI3K PI3K Androgen Receptor (AR)->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO FoxO Akt->FoxO Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Dexamethasone Dexamethasone Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Dexamethasone->Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR)->FoxO Activates Atrogin-1/MuRF1 Atrogin-1/MuRF1 FoxO->Atrogin-1/MuRF1 Upregulates Protein Degradation Protein Degradation Atrogin-1/MuRF1->Protein Degradation Promotes

Caption: Key signaling pathways in muscle hypertrophy and atrophy.

Data Presentation

The following tables provide a template for summarizing quantitative data from a hypothetical study investigating the effects of this compound (ME) in a dexamethasone-induced muscle atrophy model.

Table 1: Effects of this compound on Body and Muscle Weight

GroupInitial Body Weight (g)Final Body Weight (g)Gastrocnemius Weight (mg)Tibialis Anterior Weight (mg)
Control25.2 ± 1.527.8 ± 1.8150.5 ± 10.245.3 ± 3.1
DEX25.5 ± 1.321.3 ± 1.6110.2 ± 9.832.1 ± 2.5*
DEX + ME25.3 ± 1.424.5 ± 1.7#135.8 ± 11.5#40.7 ± 2.9#

Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. DEX.

Table 2: Effects of this compound on Muscle Fiber Cross-Sectional Area (CSA)

GroupAverage Fiber CSA (µm²)Type IIb Fiber CSA (µm²)
Control2500 ± 2103000 ± 250
DEX1800 ± 1902100 ± 220
DEX + ME2300 ± 200#2700 ± 230#

Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. DEX.

Table 3: Effects of this compound on Gene Expression of Atrophy and Hypertrophy Markers

GroupAtrogin-1 (Fold Change)MuRF1 (Fold Change)MyoD (Fold Change)
Control1.0 ± 0.21.0 ± 0.31.0 ± 0.2
DEX4.5 ± 0.85.2 ± 0.90.6 ± 0.1*
DEX + ME1.8 ± 0.5#2.1 ± 0.6#1.2 ± 0.3#

Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. DEX.

Table 4: Effects of this compound on Protein Expression of Key Signaling Molecules

Groupp-Akt/Akt Ratiop-S6K/S6K Ratio
Control1.0 ± 0.151.0 ± 0.2
DEX0.4 ± 0.10.5 ± 0.1
DEX + ME0.9 ± 0.2#0.9 ± 0.15#

Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. DEX.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical investigation of this compound's effects on muscle wasting in rodent models. By employing these standardized models of muscle atrophy and utilizing a multi-faceted approach to outcome assessment—encompassing functional, histological, and molecular analyses—researchers can generate comprehensive data to elucidate the therapeutic potential of this compound for conditions characterized by muscle loss. The provided templates for data presentation and diagrams for experimental workflows and signaling pathways are intended to facilitate clear and concise communication of findings.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anabolic Activity of Methenolone Enanthate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone enanthate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1] It is recognized for its moderate anabolic effects and weak androgenic properties.[1] The primary mechanism of action for this compound's anabolic activity is through its binding to and activation of the androgen receptor (AR).[2] This activation initiates a cascade of intracellular events leading to increased protein synthesis and nitrogen retention in muscle tissue, which are crucial for muscle growth and repair.[2]

These application notes provide detailed protocols for cell-based assays to quantitatively assess the anabolic activity of this compound in vitro. The murine C2C12 myoblast cell line is a well-established and appropriate model for these studies as it can be differentiated into myotubes that resemble mature muscle fibers.

Key Signaling Pathway: Androgen Receptor (AR) Activation

The anabolic effects of this compound are primarily mediated through the canonical androgen receptor signaling pathway. Upon entering the cell, methenolone binds to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins (HSPs), and translocation of the AR-ligand complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in muscle protein synthesis and hypertrophy.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone Enanthate AR_HSP AR-HSP Complex Methenolone->AR_HSP Binds AR_Methenolone AR-Methenolone Complex AR_HSP->AR_Methenolone Dissociation of HSP AR_Dimer AR Dimer AR_Methenolone->AR_Dimer Dimerization cluster_nucleus cluster_nucleus AR_Methenolone->cluster_nucleus Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effect) mRNA->Protein_Synthesis Translation cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Export

Caption: Androgen Receptor (AR) Signaling Pathway for this compound.

Experimental Workflow for Assessing Anabolic Activity

The overall workflow for evaluating the anabolic potential of this compound involves cell culture and differentiation, treatment with the compound, and subsequent analysis of key anabolic markers.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis C2C12_Culture 1. Culture C2C12 Myoblasts (Growth Medium) Differentiation 2. Induce Differentiation (Differentiation Medium) C2C12_Culture->Differentiation Treatment 3. Treat Differentiated Myotubes with this compound Differentiation->Treatment AR_Assay AR Activation Assay Treatment->AR_Assay Protein_Assay Protein Synthesis Assay Treatment->Protein_Assay Hypertrophy_Assay Myotube Hypertrophy Analysis Treatment->Hypertrophy_Assay Western_Blot Western Blot for Myogenic Markers Treatment->Western_Blot Protein_Synthesis_Workflow Start Differentiated C2C12 Myotubes Treatment Treat with this compound (e.g., 24 hours) Start->Treatment Puromycin Add Puromycin (e.g., 1 µM for 30 min) Treatment->Puromycin Lysis Lyse Cells and Collect Protein Puromycin->Lysis WesternBlot Western Blot with Anti-Puromycin Antibody Lysis->WesternBlot Quantification Quantify Band Intensity (Normalization to Loading Control) WesternBlot->Quantification Result Rate of Protein Synthesis Quantification->Result

References

Proper handling and storage procedures for methenolone enanthate in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and use of methenolone enanthate in a laboratory environment. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

Property Data Citation
Chemical Name [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[1][2]
Molecular Formula C27H42O3[1]
Molecular Weight 414.62 g/mol [1]
CAS Number 303-42-4[1]
Appearance White to off-white crystalline solid
Melting Point 70-70.5 °C

Safety and Handling

This compound is a potent synthetic anabolic steroid and requires careful handling to avoid accidental exposure.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[3][4][5]

  • Carcinogenicity: Suspected of causing cancer.[3][4][5]

  • Reproductive Toxicity: May damage fertility or the unborn child. May cause harm to breast-fed children.[3][4][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Lab Coat: A standard laboratory coat should be worn.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is recommended.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the designated handling area.[3][4]

  • Wash hands thoroughly after handling.[3][4]

First Aid Measures:

  • If Swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[3]

  • If on Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[3]

Storage Procedures

Proper storage is critical to maintain the stability and integrity of this compound.

Storage Condition Recommendation Rationale Citation
Temperature Store at room temperature (20°C to 25°C). Some suppliers recommend +5°C. For long-term storage of the solid, desiccation at -20°C can be considered.Inconsistent recommendations exist. Room temperature is generally acceptable for short to medium-term storage. Avoid high temperatures. Refrigeration may cause crystallization of solutions.[2]
Light Protect from light. Store in a dark place or use amber vials.To prevent photodegradation.
Moisture Store in a dry place. The solid form should be kept in a desiccator.To prevent hydrolysis.
Container Use well-sealed containers.To prevent contamination and degradation.

Solubility and Solution Preparation

This compound is sparingly soluble in water but soluble in several organic solvents.

Solubility Data:

Solvent Solubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)11 mg/mL
Ethanol25 mg/mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder (e.g., 4.15 mg for 1 mL of a 10 mM solution).

    • Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution from 4.15 mg).

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Stock Solution Molarity Calculator:

Desired MolarityVolume of Solvent to add to 1 mg of this compound (MW: 414.62)
1 mM2.41 mL
5 mM0.48 mL
10 mM0.24 mL

Experimental Protocols

Quality Control using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound. Method validation and optimization may be required for specific applications.

Instrumentation and Conditions (based on similar steroid analysis):

Parameter Condition Citation
Column C18 reversed-phase column (e.g., Kinetex 5µm EVO C18, 100 x 4.6 mm)[6][7]
Mobile Phase Acetonitrile and water gradient[6][7][8][9]
Flow Rate 0.4 - 1.0 mL/min[6][7][8]
Detection UV at 240-254 nm[6][7][10]
Column Temperature 25°C - 40°C[6][7][10]
Injection Volume 1 - 20 µL[6][7][8][10]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a working concentration within the linear range of the detector.

  • Filter the sample through a 0.22 µm syringe filter before injection.

In Vitro Muscle Cell Differentiation Assay (General Workflow)

This compound can be investigated for its effects on the differentiation of myoblasts (e.g., C2C12 cell line).

Workflow:

cell_differentiation_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed C2C12 Myoblasts induce_diff Induce Differentiation (e.g., serum starvation) seed_cells->induce_diff prepare_methenolone Prepare Methenolone Enanthate Solutions treat_cells Treat Cells with This compound prepare_methenolone->treat_cells induce_diff->treat_cells protein_analysis Protein Analysis (e.g., Western Blot for MyoD, Myogenin) treat_cells->protein_analysis morphology Morphological Analysis (e.g., Myotube formation) treat_cells->morphology

Workflow for in vitro muscle cell differentiation assay.

Logical Relationships

Handling and Storage Decision Tree

handling_storage_decision start This compound Received is_solid Is it a solid? start->is_solid store_solid Store in a cool, dry, dark place. Consider long-term at -20°C. is_solid->store_solid Yes is_solution Is it in solution? is_solid->is_solution No use_now Immediate Use? store_solid->use_now store_solution Store at -20°C in aliquots. Protect from light. is_solution->store_solution Yes end End is_solution->end No store_solution->use_now prepare_solution Prepare Solution (see Protocol 4) use_now->prepare_solution No use_in_experiment Use in Experiment use_now->use_in_experiment Yes prepare_solution->use_in_experiment use_in_experiment->end

Decision tree for handling and storage of this compound.

References

Application Notes and Protocols for Immunoassay-Based Detection of Methenolone Enanthate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the detection of methenolone enanthate, a synthetic anabolic-androgenic steroid, in biological samples. This document is intended for researchers, scientists, and professionals in the field of drug development and testing.

Introduction

This compound is a long-acting anabolic steroid used illicitly for performance enhancement in sports and is of significant interest in anti-doping control. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and high-throughput screening method for the detection of methenolone and its metabolites in biological matrices like urine and serum. This document outlines the critical steps for developing a competitive ELISA for this compound, including hapten synthesis, immunogen preparation, antibody production, and the final assay protocol.

Principle of the Competitive Immunoassay

The detection of this compound, a small molecule, is typically achieved through a competitive immunoassay format. In this setup, free methenolone in the sample competes with a labeled methenolone conjugate (e.g., enzyme conjugate) for a limited number of binding sites on a specific anti-methenolone antibody that is immobilized on a solid phase (e.g., a microtiter plate). The signal generated from the labeled conjugate is inversely proportional to the concentration of methenolone in the sample. A high concentration of methenolone in the sample will result in less binding of the labeled conjugate and thus a weaker signal, while a low concentration of methenolone will lead to more labeled conjugate binding and a stronger signal.

Development of the Immunoassay: Key Stages

The development of a robust immunoassay for this compound involves several critical stages, from the design of the hapten to the validation of the final assay.

Hapten Design and Synthesis

To produce antibodies against a small molecule like methenolone, it must first be rendered immunogenic by conjugating it to a larger carrier protein. This requires the synthesis of a methenolone derivative, or hapten, that incorporates a linker arm for conjugation.

Protocol for Methenolone Hapten Synthesis (Example):

  • Objective: To introduce a carboxylic acid functional group to the methenolone molecule to enable conjugation to a carrier protein. A common strategy is to derivatize the C3-keto group.

  • Reaction: Methenolone is reacted with (O-carboxymethyl)hydroxylamine hemihydrochloride in a suitable solvent like pyridine.

  • Procedure:

    • Dissolve methenolone in pyridine.

    • Add an excess of (O-carboxymethyl)hydroxylamine hemihydrochloride.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the pyridine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid and then with water to remove unreacted reagents.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the methenolone-3-carboxymethyloxime (methenolone-3-CMO) hapten.

    • Purify the hapten using column chromatography.

    • Confirm the structure of the purified hapten using techniques like NMR and Mass Spectrometry.

Immunogen and Coating Antigen Preparation

The synthesized hapten is then covalently linked to a carrier protein to create an immunogen for antibody production and a coating antigen for the ELISA plate.

Protocol for Conjugation of Methenolone Hapten to Carrier Proteins:

  • Objective: To conjugate the methenolone-3-CMO hapten to Bovine Serum Albumin (BSA) for immunization (immunogen) and to Ovalbumin (OVA) for coating the ELISA plates (coating antigen). The mixed anhydride method is a common approach.

  • Materials:

    • Methenolone-3-CMO hapten

    • N,N-Dimethylformamide (DMF)

    • Tri-n-butylamine

    • Isobutyl chloroformate

    • Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Dissolve the methenolone-3-CMO hapten in anhydrous DMF.

    • Add tri-n-butylamine and cool the mixture to -15°C.

    • Add isobutyl chloroformate dropwise while maintaining the temperature at -15°C and stir for 30 minutes to form the mixed anhydride.

    • In a separate vessel, dissolve BSA or OVA in a cold aqueous solution with DMF.

    • Slowly add the mixed anhydride solution to the protein solution with constant stirring at 4°C.

    • Allow the reaction to proceed for 4 hours at 4°C.

    • Dialyze the conjugate extensively against PBS (pH 7.4) for 3-4 days with multiple buffer changes to remove unconjugated hapten and other small molecules.

    • Characterize the conjugate by determining the hapten-to-protein molar ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

    • Store the conjugate at -20°C.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the methenolone-BSA immunogen. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.

General Protocol for Polyclonal Antibody Production in Rabbits:

  • Immunization:

    • Emulsify the methenolone-BSA immunogen with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent booster immunizations).

    • Immunize rabbits with the emulsion via subcutaneous or intramuscular injections at multiple sites. A typical initial dose is 0.5-1.0 mg of the immunogen per rabbit.

    • Administer booster immunizations every 3-4 weeks.

  • Titer Determination:

    • Collect blood samples from the ear vein 7-10 days after each booster immunization.

    • Separate the serum (containing the antibodies) from the blood.

    • Determine the antibody titer using an indirect ELISA with the methenolone-OVA coating antigen. The titer is the highest dilution of the antiserum that gives a significant signal.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.

    • Purify the IgG fraction from the antiserum using protein A or protein G affinity chromatography.

    • Assess the purity of the antibodies by SDS-PAGE.

    • Store the purified antibodies at -20°C or -80°C.

Experimental Workflow and Signaling Pathway Diagrams

Immunoassay_Development_Workflow cluster_Hapten Hapten Synthesis cluster_Conjugation Conjugation to Carrier Proteins cluster_Antibody Antibody Production cluster_ELISA Competitive ELISA Development Methenolone Methenolone Derivatization Derivatization (e.g., with carboxymethyloxime) Methenolone->Derivatization Hapten Methenolone Hapten (with linker arm) Derivatization->Hapten Immunogen Immunogen (Methenolone-BSA) Hapten->Immunogen Conjugation Coating_Antigen Coating Antigen (Methenolone-OVA) Hapten->Coating_Antigen Conjugation Carrier_BSA Carrier Protein (e.g., BSA) Carrier_BSA->Immunogen Carrier_OVA Carrier Protein (e.g., OVA) Carrier_OVA->Coating_Antigen Immunization Immunization of Host (e.g., Rabbit) Immunogen->Immunization Plate_Coating Plate Coating with Methenolone-OVA Coating_Antigen->Plate_Coating Titer_Screening Titer Screening (ELISA) Immunization->Titer_Screening Purification Antibody Purification Titer_Screening->Purification Anti_Methenolone_Ab Anti-Methenolone Antibody Purification->Anti_Methenolone_Ab Competition Competition: Sample (Methenolone) + Enzyme-labeled Antibody Anti_Methenolone_Ab->Competition Blocking Blocking Plate_Coating->Blocking Blocking->Competition Detection Substrate Addition & Signal Detection Competition->Detection Competitive_ELISA_Principle cluster_Well Microtiter Well Surface cluster_High_Sample High Methenolone Concentration in Sample cluster_Low_Sample Low Methenolone Concentration in Sample Coating_Antigen Coating Antigen (Methenolone-OVA) Result_High Low Signal Result_Low High Signal Free_Methenolone_High Anti-Methenolone Antibody-Enzyme Conjugate Ab_Enzyme_High Anti-Methenolone Antibody-Enzyme Conjugate Free_Methenolone_High->Ab_Enzyme_High Binds Ab_Enzyme_High->Coating_Antigen Binding Inhibited Free_Methenolone_Low Anti-Methenolone Antibody-Enzyme Conjugate Ab_Enzyme_Low Anti-Methenolone Antibody-Enzyme Conjugate Ab_Enzyme_Low->Coating_Antigen Binds

Application Note: GC-MS Analysis of Methenolone Enanthate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of methenolone enanthate in oil-based pharmaceutical formulations using gas chromatography-mass spectrometry (GC-MS). The described protocol provides a reliable and reproducible approach for the quality control and forensic analysis of this anabolic androgenic steroid. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity and sensitivity.

Introduction

This compound is a long-acting anabolic steroid used for its performance-enhancing and therapeutic effects. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this compound to ensure proper dosage and to detect counterfeit or substandard products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of anabolic steroids due to its high resolution and specificity. This note provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (for Oil-Based Solutions)

This protocol is adapted from a validated method for the analysis of anabolic steroids in pharmaceutical products.[1]

  • Sample Dilution: Accurately weigh a portion of the oil-based sample and dilute it with methanol to achieve an approximate final concentration of 50 µg/mL of this compound.

  • Internal Standard: Add an internal standard (e.g., testosterone phenylpropionate) to the diluted sample solution to a final concentration of approximately 9.5 µg/mL.[1]

  • Vortexing and Sonication: Vortex the solution for 10 seconds, followed by sonication for 10 minutes to ensure complete dissolution and homogenization.[1]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to precipitate any insoluble excipients.[1]

  • Aliquot for Analysis: Transfer the clear supernatant to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are based on a validated method for the analysis of anabolic androgenic steroids and are suitable for the analysis of this compound.[1]

  • Gas Chromatograph: Agilent 7890A GC System (or equivalent)

  • Mass Spectrometer: Agilent 5975C Mass Spectrometer (or equivalent)[1]

  • Injector: Splitless mode, 1.0 µL injection volume, injector temperature of 280°C.[1]

  • Carrier Gas: Helium at a constant flow of 2.5 mL/min.[1]

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 25 m x 0.20 mm i.d., 0.33 µm film thickness (or equivalent).[1]

  • Oven Temperature Program:

    • Initial temperature: 200°C

    • Ramp: 30°C/min to 250°C, hold for 16 minutes

    • Ramp: 30°C/min to 300°C, hold for 8.5 minutes[1]

  • MS Interface Temperature: 280°C[1]

  • Ion Source Temperature: 230°C[1]

  • Ionization Energy: 70 eV[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Molecular Weight 414.6 g/mol [2]
Retention Index 3559[3]
Quantification Ion (m/z) 414 (M+)
Qualifier Ions (m/z) 284, 269, 135

Note: The retention index is a more robust measure than retention time as it is less susceptible to variations in chromatographic conditions.[3]

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak at m/z 414 and several distinct fragment ions that can be used for identification and quantification.

Method Validation (Representative Performance)

While a specific validation report for this compound under the exact conditions described is not available, the following parameters are representative of the performance of similar GC-MS methods for anabolic steroids.[1]

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 2.5 - 25 µg/mL
Recovery 80 - 120%
Precision (RSD) < 15%

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Oil-Based Sample Dilution Dilution with Methanol Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Homogenization Vortexing & Sonication IS_Addition->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection GC Injection Supernatant->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Confirmation Spectral Confirmation Quantification->Confirmation Report Final Report Confirmation->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a selective and reliable means for the quantitative analysis of this compound in oil-based pharmaceutical formulations. The detailed protocol and data presented can be readily implemented in quality control and research laboratories. The use of an internal standard and selected ion monitoring ensures accurate and precise results.

References

Use of methenolone enanthate as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Methenolone enanthate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. Due to its controlled status and prevalence in sports doping and counterfeit pharmaceuticals, the availability of a high-purity reference standard is crucial for accurate analytical testing. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, catering to researchers, scientists, and professionals in drug development and anti-doping laboratories.

This compound reference standards, with a purity of ≥98%, are utilized for the development, validation, and routine application of analytical methods to identify and quantify this substance in various matrices, including pharmaceutical formulations, biological samples (urine, blood, hair), and animal-derived food products.[1][2][3] These standards are essential for ensuring the accuracy, precision, and comparability of analytical results across different laboratories.

Physicochemical Properties of this compound Reference Standard

A thorough understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical procedures.

PropertyValue
Chemical Name [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Synonyms Methenolone 17-enanthate, Primobolan Depot
CAS Number 303-42-4
Molecular Formula C₂₇H₄₂O₃
Molecular Weight 414.62 g/mol
Appearance White to light yellow crystalline powder
Melting Point 70-70.5 °C
Boiling Point 504.3 °C at 760 mmHg
Storage +5°C
Purity ≥98% (typically determined by HPLC and structure identified by NMR)

Sources:[1][2][3][4][5][6]

Analytical Applications

This compound reference standard is primarily used in chromatographic techniques coupled with mass spectrometry for its high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone in anti-doping analysis, GC-MS is used for the detection of methenolone and its metabolites in urine and hair.[7] Due to the low volatility of steroids, a derivatization step is necessary to form more volatile and thermally stable compounds.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is increasingly employed for the analysis of anabolic steroids in various matrices, including pharmaceutical products and animal-derived food.[3][10] LC-MS/MS often does not require derivatization, simplifying sample preparation.

Experimental Protocols

Protocol 1: Quantification of this compound in an Oily Pharmaceutical Formulation by HPLC-UV

This protocol outlines a method for the quantification of this compound in an injectable oily solution.

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sample of oily pharmaceutical formulation

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column: C18 (e.g., Kinetex 5µm EVO C18, 100 x 4.6 mm)[11]

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 25 °C[11]

  • Detection Wavelength: 240 nm[11]

  • Injection Volume: 20 µL[11]

4. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 10-100 µg/mL).

  • Sample Preparation:

    • Accurately transfer a known volume of the oily formulation to a volumetric flask.

    • Dilute with methanol to the mark and mix thoroughly to precipitate the oil base.

    • Centrifuge the solution to separate the precipitate.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the concentration of this compound in the sample using a calibration curve generated from the peak areas of the standard solutions.

6. Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7]

ParameterTypical Acceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (RSD) Repeatability (intra-day) ≤ 2%; Intermediate precision (inter-day) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

Source:[7][11]

Protocol 2: Detection of Methenolone Metabolites in Urine by GC-MS for Doping Control

This protocol describes a typical workflow for the detection of methenolone metabolites in urine samples.

1. Materials and Reagents

  • This compound Reference Standard (for method development and confirmation of metabolite identification)

  • Internal Standard (e.g., testosterone-d3)

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7)

  • Diethyl ether or other suitable extraction solvent

  • Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and a reducing agent like ethanethiol.[5]

2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Data acquisition and processing software

3. Sample Preparation

  • Enzymatic Hydrolysis: To a 2 mL urine sample, add an internal standard and 1 mL of phosphate buffer. Add β-glucuronidase and incubate to cleave glucuronide conjugates.[5]

  • Liquid-Liquid Extraction: After hydrolysis, adjust the pH if necessary and extract the free steroids with a suitable organic solvent like diethyl ether.[5]

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dry residue in the derivatizing agent (e.g., 100 µL of MSTFA/NH₄I/ethanethiol) and heat (e.g., at 60-80°C) to form trimethylsilyl (TMS) derivatives.[5][12] This step increases the volatility of the analytes for GC analysis.[8][9]

4. GC-MS Analysis

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 180 °C), ramp up to a final temperature (e.g., 300 °C) to ensure elution of all analytes.

  • Carrier Gas: Helium

  • MS Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Data Analysis: Identify the derivatized methenolone metabolites by their retention times and mass spectra, comparing them to reference spectra or data obtained from the derivatized reference standard.

5. Quantitative Data from Literature

The following table summarizes quantitative data for the analysis of methenolone from a study on doping control in hair.

ParameterValue
Linearity Range 2 to 100 pg/mg
Correlation Coefficient (r) 0.965 - 0.981
Limit of Detection (LOD) 1 pg/mg
Intra-day Precision (RSD) 10.9 - 14.1%
Inter-day Precision (RSD) 13.7 - 16.8%
Extraction Recovery 97.6%

Source:[7]

Visualizations

The following diagrams illustrate the workflows for the analytical protocols described.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (Methanol) Standard->Stock Working Prepare Working Standards (Mobile Phase) Stock->Working HPLC Inject into HPLC System Working->HPLC Sample Dilute Oily Formulation (Methanol) Centrifuge Centrifuge to Precipitate Oil Sample->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->HPLC Detect UV Detection (240 nm) HPLC->Detect Data Data Acquisition and Processing Detect->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Quantify this compound in Sample CalCurve->Quantify

Caption: HPLC-UV workflow for quantification.

GCMS_Workflow cluster_prep Urine Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Urine Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., with MSTFA) Evaporation->Derivatization GCMS Inject into GC-MS System Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identify Metabolites (Retention Time & Mass Spectra) Detection->Identification Confirmation Confirm against Reference Data Identification->Confirmation

Caption: GC-MS workflow for urine analysis.

References

Application Notes and Protocols for Intramuscular Injection of Methenolone Enanthate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of quantitative data for the intramuscular (IM) administration of methenolone enanthate in animal studies, with a primary focus on rat models. The information is intended to guide researchers in designing and executing methodologically sound experiments to evaluate the anabolic and potential therapeutic effects of this compound.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is characterized by moderate anabolic effects and weak androgenic properties.[1] In research settings, it is often used to investigate muscle growth, protein synthesis, and the effects of anabolic agents on various physiological and pathological conditions.[2][3] The enanthate ester provides a slow release of the active compound, methenolone, from the injection site, resulting in a prolonged biological half-life of approximately 10.5 days following intramuscular administration.[4]

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed animal studies. Researchers should adapt these protocols to their specific experimental design and ensure compliance with all institutional and national guidelines for animal welfare.

Preparation of this compound Solution

The vehicle used for dissolving this compound for intramuscular injection is a critical component of the experimental design, as it can influence the release kinetics and local tissue reaction. Commonly used vehicles include:

  • Castor Oil: A frequently reported vehicle for this compound injections in rat studies.

  • Peanut Oil: Another suitable vegetable oil for the administration of anabolic steroids.

  • Sesame Oil: A common vehicle for injectable steroid preparations.[5][6][7]

Protocol for a 10 mg/mL Solution:

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile vial, add the appropriate volume of the chosen sterile oil (e.g., castor oil, peanut oil, or sesame oil).

  • Gently warm the oil to facilitate the dissolution of the powder.

  • Add the this compound powder to the warmed oil.

  • Vortex or sonicate the mixture until the powder is completely dissolved and the solution is clear.

  • Allow the solution to cool to room temperature before administration.

  • Visually inspect the solution for any particulate matter before drawing it into the syringe.

Intramuscular Injection Technique in Rats

Proper injection technique is crucial to ensure accurate dosing and minimize stress and injury to the animal.

Materials:

  • Sterile syringes (1 mL or appropriate for the injection volume)

  • Sterile needles (25-27 gauge)

  • This compound solution

  • 70% ethanol or other suitable disinfectant

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Properly restrain the rat to immobilize the hind limb. This can be achieved manually by a trained handler or using a commercial restraint device.

  • Site Selection: The most common sites for intramuscular injection in rats are the quadriceps muscle group on the cranial aspect of the thigh or the gluteal muscles of the hind limb.

  • Site Preparation: Cleanse the injection site with a swab soaked in 70% ethanol.

  • Needle Insertion: Insert the needle into the belly of the selected muscle at a 90-degree angle. The needle should be inserted to a depth that ensures deposition of the substance within the muscle tissue, avoiding bone contact.

  • Aspiration: Gently pull back on the syringe plunger to check for blood. If blood appears, withdraw the needle and select a new injection site to avoid intravenous administration.

  • Injection: If no blood is aspirated, slowly and steadily inject the this compound solution. The maximum recommended injection volume per site in rats is typically between 0.05 mL and 0.3 mL.

  • Needle Withdrawal: Smoothly withdraw the needle and apply gentle pressure to the injection site with a dry swab if necessary.

  • Animal Monitoring: Monitor the animal for any signs of distress, pain, or adverse reaction at the injection site.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from studies investigating the effects of this compound in Wistar rats.

Table 1: Effects of this compound on Body and Organ Weights in Wistar Rats

ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)Dosage and DurationAnimal ModelReference
Final Body Weight (g)Data not specifiedLower rate of weight gain in males, significantly increased in females10 mg/kg, thrice-weekly for 42 daysGrowing Wistar rats[3]
Kidney WeightData not specifiedIncreased in males10 mg/kg, thrice-weekly for 42 daysGrowing Wistar rats[3]
Testicular WeightData not specifiedDecreased in males10 mg/kg, thrice-weekly for 42 daysGrowing Wistar rats[3]

Table 2: Effects of this compound on Skeletal Parameters in Wistar Rats

ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)Dosage and DurationAnimal ModelReference
Femur Length (mm)32.46 ± 0.2931.67 ± 0.5210 mg/kg/day, 5 days/week for 5 weeks28-day-old male Wistar rats
Humerus Length (mm)26.42 ± 0.2825.35 ± 0.4510 mg/kg/day, 5 days/week for 5 weeks28-day-old male Wistar rats

Note: The study by Ozdemir and Lok (2017) suggests that this compound may cause early epiphyseal closure, leading to shorter bone length.

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

This compound, as an androgen, exerts its effects by binding to and activating the androgen receptor (AR). The simplified signaling cascade is as follows:

  • Ligand Binding: Methenolone diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).[5][8]

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[5][8]

  • Nuclear Translocation: The activated AR translocates into the nucleus.[9]

  • Dimerization: In the nucleus, the AR forms a homodimer.

  • DNA Binding: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1][9]

  • Gene Transcription: The AR-ARE complex recruits co-activators and the transcriptional machinery, leading to the transcription of androgen-responsive genes, which ultimately results in increased protein synthesis and muscle growth.[10]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone Enanthate AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Methenolone->AR_HSP Binds to AR Activated_AR Activated AR AR_HSP->Activated_AR HSP Dissociation AR_Dimer AR Dimer Activated_AR->AR_Dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Recruits Co-activators Protein_Synthesis Increased Protein Synthesis & Muscle Growth Transcription->Protein_Synthesis

Figure 1: Androgen Receptor Signaling Pathway
Experimental Workflow for Intramuscular this compound Administration in Rats

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of intramuscular this compound in rats.

Experimental_Workflow start Start: Acclimatization of Animals grouping Randomization into Control & Treatment Groups start->grouping prep Preparation of Methenolone Enanthate Solution grouping->prep injection Intramuscular Injection (e.g., Quadriceps or Gluteal) prep->injection monitoring Daily Monitoring: Body Weight, Food/Water Intake, Clinical Signs injection->monitoring endpoint Endpoint Data Collection: - Muscle Tissue Harvesting - Organ Weight Measurement - Blood Sampling monitoring->endpoint analysis Data Analysis: - Statistical Analysis - Histopathology - Biomarker Assays endpoint->analysis results Results & Interpretation analysis->results

References

Synthesis and Purification of Methenolone Enanthate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only

Abstract

This document provides a detailed protocol for the synthesis and purification of methenolone enanthate, a long-acting anabolic steroid, intended for research purposes. The synthesis involves the esterification of methenolone with enanthoic anhydride. Purification of the resulting ester is achieved through a combination of column chromatography and recrystallization. The identity and purity of the final product are confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, a derivative of dihydrotestosterone (DHT), is an anabolic steroid characterized by a long-acting ester.[1] It is the C17β enanthate ester of methenolone.[1] For research applications, the availability of high-purity this compound is crucial for obtaining reliable and reproducible results. This application note describes a comprehensive methodology for its synthesis and purification, ensuring a final product suitable for scientific investigation.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the 17β-hydroxyl group of methenolone. A Chinese patent suggests the preparation of this compound from methenolone via heptanoylation.[2] The following protocol is based on this principle, employing enanthoic anhydride as the acylating agent and pyridine as the catalyst and solvent.

Reaction Scheme:

Synthesis Methenolone Methenolone MethenoloneEnanthate This compound Methenolone->MethenoloneEnanthate Esterification EnanthoicAnhydride Enanthoic Anhydride EnanthoicAnhydride->MethenoloneEnanthate Pyridine Pyridine (Solvent/Catalyst) Pyridine->MethenoloneEnanthate Room Temp, 12-24h PurificationWorkflow Crude Crude this compound ColumnChromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude->ColumnChromatography PurifiedAmorphous Purified Amorphous Product ColumnChromatography->PurifiedAmorphous Recrystallization Recrystallization (Acetone/Water) PurifiedAmorphous->Recrystallization PureCrystalline Pure Crystalline this compound Recrystallization->PureCrystalline

References

Troubleshooting & Optimization

Overcoming solubility issues of methenolone enanthate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with methenolone enanthate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: In which organic solvents is this compound soluble?

This compound exhibits good solubility in several organic solvents. This information is useful for preparing stock solutions for in vitro experiments.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)11 mg/mL
Ethanol25 mg/mL
Data sourced from ChemicalBook.[2]

Q3: What are the primary challenges in dissolving this compound in aqueous solutions for research purposes?

The main challenge stems from its lipophilic nature, a common characteristic of steroid hormones.[3] This high lipophilicity leads to poor wetting and dissolution in aqueous media, which can result in inconsistent and low bioavailability in experimental settings.

Q4: What are the common strategies to enhance the aqueous solubility of poorly soluble steroids like this compound?

Several formulation strategies can be employed to overcome the solubility issues of lipophilic drugs. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

  • Surfactants: The use of surfactants to form micelles can encapsulate the drug and increase its solubility.

  • Lipid-based formulations: Formulating the compound in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its dispersion and absorption.

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced dissolution rates.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer. This can occur when a stock solution in an organic solvent is diluted into the aqueous phase.

Troubleshooting Steps:

  • Reduce the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if the protocol allows.

  • Increase Co-solvent Concentration: If using a co-solvent system, gradually increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

  • Utilize a Solubilizing Excipient: Incorporate a solubilizing agent such as a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) or a non-ionic surfactant (e.g., Polysorbate 80) into the aqueous buffer before adding the this compound stock solution.

Issue: Inconsistent Results in Cell-Based Assays

Possible Cause: Poor solubility can lead to the formation of drug aggregates or micro-precipitates, resulting in variable exposure of the cells to the active compound.

Troubleshooting Steps:

  • Visual Inspection: Before adding the treatment solution to your cells, carefully inspect it for any signs of precipitation or cloudiness. Centrifuge the solution at a low speed to pellet any potential precipitates.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution immediately before each experiment to minimize the risk of precipitation over time.

  • Employ a Validated Solubilization Protocol: Use one of the detailed experimental protocols provided below to ensure a consistent and soluble formulation.

  • Filter Sterilization: If sterile conditions are required, use a low-protein-binding syringe filter (e.g., PVDF) to sterilize the final solution. This can also remove any small, undissolved particles.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol describes the use of ethanol as a co-solvent to increase the aqueous solubility of this compound.

Materials:

  • This compound powder

  • 100% Ethanol (USP grade)

  • Sterile deionized water or desired aqueous buffer

  • Sterile glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a Stock Solution: Accurately weigh the desired amount of this compound powder and dissolve it in 100% ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare the Aqueous Phase: In a separate sterile container, prepare the desired aqueous buffer.

  • Dilution: While gently stirring the aqueous buffer, slowly add the this compound stock solution dropwise to achieve the desired final concentration. The final concentration of ethanol should be kept as low as possible while maintaining solubility, and should be compatible with the experimental system.

  • Final Formulation: Continue stirring for 15-20 minutes to ensure a homogenous solution. Visually inspect for any precipitation.

Protocol 2: Solubilization using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the preparation of a this compound solution using HP-β-CD to form an inclusion complex. For a similar steroid, testosterone enanthate, the use of 45% (w/v) HP-β-CD increased its aqueous solubility to 4 mg/ml.[2]

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or desired aqueous buffer

  • Sterile glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Methodology:

  • Prepare the HP-β-CD Solution: Dissolve the desired amount of HP-β-CD in the aqueous buffer. For example, to prepare a 40% (w/v) solution, dissolve 40 g of HP-β-CD in 100 mL of buffer. Gentle heating and stirring may be required to facilitate dissolution.

  • Add this compound: Add the this compound powder directly to the HP-β-CD solution.

  • Complexation: Vigorously stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The use of a sonicator for short intervals can expedite this process.

  • Clarification: After the complexation period, centrifuge the solution at high speed to pellet any undissolved material. Carefully collect the supernatant containing the soluble this compound-cyclodextrin complex.

  • Quantification: The concentration of solubilized this compound in the supernatant should be determined analytically using a validated HPLC method.[1][4][5]

Protocol 3: Preparation of a Lipid-Based Formulation (Oil Solution)

For in vivo studies or certain in vitro models, an oil-based formulation can be used. Castor oil is a common vehicle for intramuscular injections of steroid hormones.[6]

Materials:

  • This compound powder

  • Sterile castor oil

  • Sterile benzyl alcohol (as a co-solvent and preservative, optional)

  • Sterile benzyl benzoate (as a co-solvent, optional)

  • Sterile glass vials

  • Magnetic stirrer with heating capabilities

Methodology:

  • Weigh Ingredients: Accurately weigh the this compound powder and any co-solvents (e.g., benzyl alcohol, benzyl benzoate).

  • Mixing: In a sterile vial, combine the this compound powder with the co-solvents. Gently heat the mixture (e.g., to 40-50°C) and stir until the powder is completely dissolved.

  • Add Oil: Slowly add the sterile castor oil to the mixture while continuously stirring.

  • Homogenization: Continue to stir the solution until it is clear and homogenous.

  • Sterilization: The final formulation can be sterile-filtered through a 0.22 µm syringe filter.

Visualizations

experimental_workflow Experimental Workflow for Enhancing this compound Solubility cluster_prep Preparation cluster_solubilization Solubilization Method cluster_final Final Steps stock Prepare Concentrated Stock in Organic Solvent cosolvent Co-solvent Method stock->cosolvent cyclodextrin Cyclodextrin Method stock->cyclodextrin lipid Lipid-based Method stock->lipid aqueous Prepare Aqueous Phase (Buffer) aqueous->cosolvent aqueous->cyclodextrin mix Mix and Homogenize cosolvent->mix cyclodextrin->mix lipid->mix analyze Analyze Solubility (e.g., HPLC) mix->analyze experiment Use in Experiment analyze->experiment

Caption: Workflow for preparing soluble this compound solutions.

androgen_receptor_pathway Simplified Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ME This compound (in cytoplasm) AR Androgen Receptor (AR) ME->AR Binds HSP Heat Shock Proteins AR->HSP Bound to ME_AR ME-AR Complex Dimer Dimerized ME-AR Complex ME_AR->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Response Cellular Response (e.g., Protein Synthesis) Transcription->Response

Caption: Mechanism of action of this compound via the androgen receptor.

References

Identifying and minimizing degradation of methenolone enanthate in storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and minimizing the degradation of methenolone enanthate during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of this compound.

Question 1: I observe a decrease in the purity of my this compound standard over time, even when stored at the recommended temperature. What could be the cause?

Answer: Several factors beyond temperature can contribute to the degradation of this compound. The primary degradation pathway is the hydrolysis of the enanthate ester bond, yielding methenolone and enanthic acid. This process can be accelerated by:

  • Presence of Moisture: Even trace amounts of water can facilitate hydrolysis. Ensure your solvent and storage container are anhydrous.

  • pH Extremes: Although typically stored in neutral oil-based solutions, accidental exposure to acidic or basic conditions can catalyze hydrolysis.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of the steroid nucleus. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.

  • Repeated Freeze-Thaw Cycles: While refrigeration is not recommended, if the product has been frozen, repeated cycling can introduce moisture and potentially accelerate degradation.

Question 2: My analytical results show a new, unidentified peak eluting before this compound in my HPLC chromatogram. What could this be?

Answer: An earlier eluting peak often indicates a more polar compound than the parent drug. In the case of this compound, this is highly likely to be its primary hydrolysis product, methenolone . Due to the loss of the long-chain enanthate ester, methenolone is more polar and will have a shorter retention time on a reverse-phase HPLC column. To confirm the identity of this peak, you can:

  • Co-injection: Spike your sample with a certified reference standard of methenolone and observe if the peak area of the unknown increases.

  • Mass Spectrometry (MS): Analyze the peak using LC-MS to confirm its molecular weight, which should correspond to that of methenolone.

Question 3: After storing my this compound solution in a clear vial on the lab bench, I've noticed a significant drop in concentration. What is the likely cause?

Answer: this compound is susceptible to photodegradation. Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. Always store this compound solutions in amber or opaque vials to protect them from light.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at a controlled room temperature, ideally between 15°C and 25°C (59°F to 77°F). It should be protected from direct sunlight and moisture. Refrigeration or freezing is not recommended as it can cause crystallization of the steroid from its oil-based carrier.

What is the expected shelf-life of this compound?

When stored under ideal conditions, this compound is a relatively stable compound. Some sources suggest a shelf-life of at least two to four years when stored at -20°C, though room temperature storage is generally recommended for solutions to avoid crystallization.[1][2] However, the actual shelf-life can be influenced by the quality of the initial product, the solvent used, and the storage environment. Regular purity checks are recommended for long-term stored materials.

What are the primary degradation products of this compound?

The most common degradation product is methenolone , formed through the hydrolysis of the enanthate ester. Other potential degradation products, arising from oxidative stress or photodegradation, may include various hydroxylated and epoxidized derivatives of the steroid ring structure. However, specific literature detailing a comprehensive forced degradation study on this compound is limited.

Data on this compound Degradation

Stress ConditionPotential Degradation ProductsExpected Rate of Degradation
Acidic Hydrolysis Methenolone, Enanthic AcidModerate to High
Basic Hydrolysis Methenolone, Enanthate SaltHigh
Oxidation (e.g., H₂O₂) Hydroxylated and Epoxidized DerivativesModerate
Thermal (Elevated Temp.) Methenolone, Enanthic AcidModerate
Photolytic (UV Exposure) Various PhotodegradantsModerate to High

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound and detecting the presence of its primary hydrolytic degradation product, methenolone.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (Gradient elution may be required for optimal separation of all impurities)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 242 nm

  • Column Temperature: 25°C

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

    • Identify and quantify the this compound peak based on the retention time and peak area of a certified reference standard.

    • Monitor for the presence of earlier eluting peaks, which may correspond to degradation products like methenolone.

Visualizations

Degradation_Pathway Methenolone_Enanthate This compound Methenolone Methenolone Methenolone_Enanthate->Methenolone Hydrolysis (H₂O, Acid/Base) Enanthic_Acid Enanthic Acid Methenolone_Enanthate->Enanthic_Acid Hydrolysis Other_Degradants Oxidative/Photolytic Degradation Products Methenolone_Enanthate->Other_Degradants Oxidation/Light

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Start Purity Decrease or Unexpected Peak Observed Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Analyze_Peak Analyze Unexpected Peak (Co-injection, LC-MS) Start->Analyze_Peak Hydrolysis_Suspected Hydrolysis Suspected (Methenolone Peak) Check_Storage->Hydrolysis_Suspected Analyze_Peak->Hydrolysis_Suspected Other_Degradation Other Degradation (Oxidation/Photolysis) Hydrolysis_Suspected->Other_Degradation No Implement_Controls Implement Corrective Actions: - Use Anhydrous Solvents - Store in Amber Vials - Use Inert Atmosphere Hydrolysis_Suspected->Implement_Controls Yes Other_Degradation->Implement_Controls End Problem Resolved Implement_Controls->End

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_Analysis HPLC-UV Analysis (C18 Column, 242 nm) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration & Purity Calculation) HPLC_Analysis->Data_Analysis Identify_Impurities Impurity Identification (Compare to Standards, LC-MS) Data_Analysis->Identify_Impurities Report Generate Report Identify_Impurities->Report

Caption: Experimental workflow for purity analysis.

References

Addressing unexpected side effects of methenolone enanthate in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of methenolone enanthate in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

Issue 1: Unexpected High Mortality Rate in a Rodent Cohort

Question: We are observing an unexpectedly high mortality rate in our rat/mouse cohort treated with this compound. What are the potential causes and how can we troubleshoot this?

Answer: Unexpected mortality in rodent studies involving anabolic-androgenic steroids (AAS) can be multifactorial. Consider the following potential causes and troubleshooting steps:

  • Cardiovascular Events: High doses of AAS are associated with significant cardiovascular strain.

    • Troubleshooting:

      • Dose Reduction: Re-evaluate the dosage. While aiming for supraphysiological levels, the current dose might be acutely toxic to the specific strain or age of the animals. Consider a dose-response study to identify a more tolerable dose that still elicits the desired effects.

      • Cardiovascular Monitoring: If feasible, incorporate non-invasive monitoring such as blood pressure measurements or electrocardiograms (ECGs) in a subset of animals to screen for cardiovascular distress.

      • Necropsy: Perform a thorough necropsy on deceased animals, paying close attention to the heart and major blood vessels for signs of hypertrophy, thrombosis, or other abnormalities.[1][2]

  • Stress and Aggression: AAS can increase aggressive behavior in rodents, leading to fighting and injuries, especially in group-housed males.[3]

    • Troubleshooting:

      • Housing Conditions: House male rodents individually to prevent aggression-related injuries and stress.

      • Environmental Enrichment: Provide environmental enrichment to reduce stress in all animals.

  • Underlying Health Status: Pre-existing subclinical conditions in the animals can be exacerbated by the metabolic and physiological stress induced by this compound.

    • Troubleshooting:

      • Health Screening: Ensure all animals are sourced from a reputable vendor and are free from common pathogens. Consider a more extensive health screening of a sentinel group of animals before initiating the study.

Issue 2: Inconsistent or Lack of Expected Anabolic Effects

Question: Our study is showing inconsistent or no significant increase in muscle mass in the this compound-treated group compared to the control group. What could be the reason for this?

Answer: Several factors can contribute to a lack of expected anabolic effects. A systematic review of your experimental protocol is recommended.

  • Dosing and Administration:

    • Troubleshooting:

      • Vehicle and Solubility: Ensure the this compound is fully dissolved in the vehicle (e.g., sesame oil, cottonseed oil). Incomplete dissolution will lead to inaccurate dosing.

      • Injection Technique: Verify the consistency of the administration technique (e.g., intramuscular, subcutaneous). Improper injection can lead to variable absorption rates.

      • Dose Calculation: Double-check all dose calculations, including conversions from human equivalent doses.

  • Animal Model:

    • Troubleshooting:

      • Age and Strain: The anabolic response can vary with the age and strain of the rodent. Younger, growing animals may exhibit a more pronounced anabolic response compared to older, mature animals.

      • Exercise: The anabolic effects of AAS are often more pronounced in combination with physical exercise. Consider incorporating a controlled exercise regimen (e.g., treadmill running, resistance exercise) into your study design.

  • Diet:

    • Troubleshooting:

      • Protein Intake: Ensure the animals are on a diet with adequate protein content to support muscle protein synthesis. A standard rodent chow is usually sufficient, but a custom diet may be necessary for specific research questions.

Frequently Asked Questions (FAQs)

Cardiovascular Side Effects

Question: What are the most commonly observed cardiovascular side effects of this compound in animal models?

Answer: The most prominent cardiovascular side effect reported is cardiac hypertrophy, specifically left ventricular hypertrophy (LVH).[4][5][6][7] Studies in rats have shown that administration of this compound can lead to a significant increase in left ventricular mass and wall thickness.[4][7] This can be accompanied by both systolic and diastolic dysfunction.[5][7]

Question: At what dose are these cardiovascular effects typically observed?

Answer: Cardiac hypertrophy has been observed in rats at doses as low as 0.5 mg/kg administered intraperitoneally five times a week for four weeks.[4] Higher doses are expected to produce more pronounced effects.

Question: Is the cardiac hypertrophy induced by this compound reversible?

Answer: Studies on other anabolic steroids suggest that the cardiac changes, including LVH, may be reversible after cessation of the drug.[5][7][8] However, the extent of reversibility may depend on the duration and dose of administration.

Endocrine Side Effects

Question: How does this compound affect the endocrine system in male animal models?

Answer: this compound, like other AAS, suppresses the hypothalamic-pituitary-gonadal (HPG) axis.[9] This leads to a decrease in the production of endogenous testosterone and can result in testicular atrophy and reduced spermatogenesis.[10] The suppression is due to the negative feedback mechanism of the exogenous androgen on the hypothalamus and pituitary gland, leading to reduced secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[11][12][13]

Question: Are the effects on the HPG axis permanent?

Answer: The suppression of the HPG axis is generally considered reversible upon discontinuation of the steroid.[9] However, the recovery time can vary depending on the dose and duration of use.

Skeletal Side Effects

Question: What is the primary unexpected side effect of this compound on the skeletal system of adolescent animal models?

Answer: A significant side effect in growing animals is the premature closure of the epiphyseal growth plates in long bones.[14] This can lead to stunted growth and a shorter adult stature than would be expected.

Question: What is the proposed mechanism for this premature epiphyseal closure?

Answer: Anabolic steroids can accelerate the maturation of chondrocytes in the growth plate, leading to their earlier replacement by bone. This process is thought to be mediated, in part, through interactions with the insulin-like growth factor-1 (IGF-1) signaling pathway within the growth plate.[4][15][16][17][18]

Quantitative Data Summary

Table 1: Cardiovascular Effects of this compound in Rats

ParameterTreatment GroupControl GroupPercentage Changep-valueReference
Left Ventricular Mass (LVM)Varies by studyVaries by studyIncreased<0.005[4]
Left Ventricular Mass Index (LVMI)Varies by studyVaries by studyIncreased<0.05[4]
Left Ventricular Lumen Diameter (LVLD)Varies by studyVaries by studyDecreased<0.05[4]
3D Left Ventricular Ejection FractionPost-cyclePre-cycle-4.9%<0.001[19]
Left Ventricular MassPost-cyclePre-cycle+28.3 g<0.001[19]

Table 2: Skeletal Effects of this compound in Rats

ParameterTreatment Group (this compound)Control Groupp-valueReference
Femur LengthShorterLonger<0.05[14]
Humerus LengthShorterLonger<0.05[14]

Experimental Protocols

Protocol 1: Assessment of Cardiac Hypertrophy in Rats

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (adolescent or adult, specify age).

  • Housing: Individual housing to prevent aggression.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Dosing and Administration:

  • Drug: this compound.

  • Vehicle: Sterile sesame oil or cottonseed oil.

  • Dose: Based on study objectives (e.g., 5 mg/kg).

  • Route: Intramuscular or subcutaneous injection.

  • Frequency: 5 times per week.

  • Duration: 5 weeks.[6]

3. In-life Monitoring:

  • Weekly body weight and food consumption.

  • (Optional) Blood pressure measurement via tail-cuff method.

4. Terminal Procedures:

  • Euthanize animals via an approved method.

  • Collect blood for cardiac biomarker analysis (e.g., BNP).

  • Excise the heart, blot dry, and weigh to determine the heart weight to body weight ratio (HW/BW).

  • Dissect the left ventricle and weigh it separately.

5. Histological Analysis:

  • Fix the heart in 10% neutral buffered formalin.

  • Embed in paraffin and section.

  • Stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and overall morphology.

  • Stain with Masson's trichrome to assess fibrosis.

6. Molecular Analysis:

  • Isolate RNA from a portion of the left ventricle to analyze the expression of hypertrophy markers (e.g., α-MHC, β-MHC, ANP, BNP) via qRT-PCR.[6]

Protocol 2: Evaluation of Hypothalamic-Pituitary-Gonadal (HPG) Axis Function

1. Animal Model:

  • Species: Adult male Sprague-Dawley rats.

  • Housing: Individual housing.

2. Dosing and Administration:

  • As described in Protocol 1.

3. Blood Sampling:

  • At the end of the treatment period, collect blood via cardiac puncture under anesthesia.

  • Separate serum and store at -80°C.

4. Hormone Analysis:

  • Measure serum concentrations of testosterone, LH, and FSH using commercially available ELISA or radioimmunoassay (RIA) kits.

5. Testicular Histology:

  • Excise testes and weigh them.

  • Fix one testis in Bouin's solution for 24 hours and then transfer to 70% ethanol.

  • Embed in paraffin, section, and stain with H&E.

  • Evaluate seminiferous tubule morphology and the presence of different stages of spermatogenesis.

6. (Optional) GnRH Stimulation Test:

  • To assess pituitary responsiveness, administer a bolus of GnRH.

  • Collect blood samples at multiple time points post-injection to measure the LH and FSH response.[20]

Protocol 3: Analysis of Epiphyseal Growth Plate Closure

1. Animal Model:

  • Species: Adolescent male Wistar rats (e.g., starting at 26 days of age).[6]

2. Dosing and Administration:

  • As described in Protocol 1, but for a duration relevant to adolescent growth (e.g., 5 weeks).

3. In-life Monitoring:

  • Weekly body weight and length measurements (nose to base of the tail).

4. Tissue Collection and Preparation:

  • At the end of the study, euthanize the animals.

  • Dissect long bones (e.g., tibia, femur).

  • Fix bones in 10% neutral buffered formalin.

  • Decalcify bones using a suitable decalcifying agent (e.g., 10% EDTA).[21]

  • Embed in paraffin and section longitudinally.

5. Histological Analysis:

  • Stain sections with Safranin-O and Fast Green or H&E.[22]

  • Using a light microscope, measure the height of the total growth plate and the individual zones (resting, proliferative, hypertrophic).[21][23]

  • Assess the organization of the chondrocyte columns.

Visualizations

Methenolone_Enanthate_Androgen_Receptor_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ME This compound AR Androgen Receptor (AR) ME->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound (inactive) ME_AR_complex ME-AR Complex AR->ME_AR_complex Conformational Change HSP->ME_AR_complex Dissociates ARE Androgen Response Element (ARE) on DNA ME_AR_complex->ARE Binds to cluster_Nucleus cluster_Nucleus ME_AR_complex->cluster_Nucleus Translocation Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation in Cytoplasm

Caption: this compound and Androgen Receptor Signaling Pathway.

AAS_Induced_Cardiac_Hypertrophy cluster_Cardiomyocyte Cardiomyocyte AAS Anabolic-Androgenic Steroids (e.g., this compound) AR Androgen Receptor AAS->AR Activates PI3K PI3K/Akt Pathway AR->PI3K ERK Ras/ERK1/2 Pathway AR->ERK mTOR mTOR Pathway PI3K->mTOR Protein_Synth Increased Protein Synthesis mTOR->Protein_Synth ERK->Protein_Synth Cell_Growth Cell Growth (Hypertrophy) Protein_Synth->Cell_Growth

Caption: Signaling Pathways in AAS-Induced Cardiac Hypertrophy.

HPG_Axis_Suppression ME This compound (Exogenous Androgen) Hypothalamus Hypothalamus ME->Hypothalamus Negative Feedback (-) Pituitary Pituitary Gland ME->Pituitary Negative Feedback (-) GnRH GnRH Hypothalamus->GnRH Secretes LH LH Pituitary->LH Releases FSH FSH Pituitary->FSH Releases Testes Testes Testosterone Endogenous Testosterone Testes->Testosterone Produces GnRH->Pituitary Stimulates (+) LH->Testes Stimulates (+) FSH->Testes Stimulates (+) Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary Negative Feedback (-)

Caption: HPG Axis Suppression by Exogenous Androgens.

AAS_Epiphyseal_Closure cluster_GrowthPlate Epiphyseal Growth Plate AAS Anabolic-Androgenic Steroids (e.g., this compound) Chondrocytes Chondrocytes AAS->Chondrocytes IGF1 IGF-1 Signaling AAS->IGF1 Modulates Maturation Accelerated Chondrocyte Maturation & Hypertrophy Chondrocytes->Maturation IGF1->Maturation Closure Premature Growth Plate Closure Maturation->Closure

Caption: AAS-Induced Premature Epiphyseal Closure.

References

Optimizing dosage and administration frequency of methenolone enanthate for sustained release

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methenolone Enanthate Dosage Optimization

Disclaimer: This document is intended for research and scientific professionals only. The information provided is for experimental design and troubleshooting purposes and is not medical advice. This compound is a controlled substance in many jurisdictions and should be handled in accordance with all applicable laws and regulations. Publicly available, peer-reviewed data on the specific optimization of this compound is limited; therefore, the following guidance is based on established pharmacokinetic principles for long-acting injectable steroid esters.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary objective of optimizing a dosing regimen for a sustained-release compound like this compound?

The main goal is to maintain steady-state plasma concentrations of the active compound (methenolone) within a desired therapeutic window. This avoids large fluctuations between peak (Cmax) and trough (Cmin) concentrations. A well-optimized regimen maximizes the intended biological effect while minimizing potential concentration-dependent side effects. The long enanthate ester is designed to provide a slow release from the injection site, extending the drug's duration of action.[1][2]

Q2: How do I establish the fundamental pharmacokinetic profile of this compound in an experimental model?

A single-dose pharmacokinetic (PK) study is the essential first step. This involves administering a single intramuscular injection to a cohort of subjects (e.g., rodents, primates) and collecting serial blood samples over a period that sufficiently covers the absorption, distribution, and elimination phases. Analysis of these samples will determine key parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Elimination Half-Life): Time required for the plasma concentration to decrease by half. The biological half-life of this compound after intramuscular injection is reported to be approximately 10.5 days.[3]

Q3: What biological and formulation factors influence the release and clearance of methenolone?

Several factors can affect the pharmacokinetic profile:

  • Esterase Activity: The enanthate ester must be cleaved by enzymes (esterases) at the injection site and in the bloodstream to release the active methenolone. Individual variations in esterase activity can alter the release rate.

  • Injection Vehicle: The oil-based carrier (e.g., sesame oil, cottonseed oil) forms a depot in the muscle tissue. The viscosity and composition of this vehicle significantly influence the diffusion and release rate of the drug.

  • Injection Site and Technique: The depth of injection and whether it is properly intramuscular can affect depot formation and subsequent absorption.

  • Metabolism: Once active, methenolone is subject to metabolic processes in the liver and other tissues, which determines its clearance rate.

Q4: How can I use initial PK data to model a multiple-dosing regimen to achieve sustained release?

With the elimination half-life (t½ ≈ 10.5 days) from your single-dose study, you can predict drug accumulation and the time required to reach a steady state. A common approach is to administer a dose at intervals equal to the half-life. For this compound, injections are often administered once or twice weekly to maintain stable blood levels.[4] The goal is to balance the rate of administration with the rate of elimination to keep plasma levels within the target range.

Section 2: Experimental Protocols

Protocol 2.1: Single-Dose Pharmacokinetic (PK) Study in a Rodent Model
  • Objective: To determine the single-dose PK parameters (Cmax, Tmax, AUC, t½) of this compound.

  • Materials: this compound, sterile vehicle (e.g., sesame oil), appropriate syringes and needles, blood collection tubes (e.g., with K2-EDTA), centrifuge, LC-MS/MS system for bioanalysis.

  • Methodology:

    • Animal Model: Use a sufficient number of male Sprague-Dawley rats (n=6-8 per group) to ensure statistical power. Acclimate animals for at least one week.

    • Dose Preparation: Prepare a sterile solution of this compound in the vehicle to a known concentration (e.g., 20 mg/mL).

    • Administration: Administer a single deep intramuscular injection (e.g., 10 mg/kg) into the gluteal muscle. Record the exact time of administration.

    • Blood Sampling: Collect blood samples (approx. 200 µL) via a cannulated vessel (e.g., jugular vein) or tail vein at predetermined time points. A suggested schedule based on the long half-life would be: 0 (pre-dose), 6h, 12h, 24h, 48h, 72h, Day 5, Day 7, Day 10, Day 14, Day 21, and Day 28.

    • Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify methenolone concentrations in plasma using a validated LC-MS/MS method.

    • Data Analysis: Use non-compartmental analysis (NCA) software to calculate PK parameters from the plasma concentration-time data.

Hypothetical Single-Dose PK Data
ParameterMean ValueStandard Deviation
Dose 10 mg/kg IM-
Cmax 150 ng/mL± 25 ng/mL
Tmax 3.5 days± 1.2 days
AUC (0-inf) 2100 ng·day/mL± 350 ng·day/mL
t½ (elimination) 10.2 days± 2.1 days
Protocol 2.2: Steady-State Dosing Frequency Evaluation
  • Objective: To compare different administration frequencies and their ability to maintain stable plasma concentrations of methenolone.

  • Methodology:

    • Study Design: Based on the single-dose t½ of ~10 days, design three dosing groups (n=8 per group) with the same total weekly dose (e.g., 20 mg/kg/week).

      • Group A: 20 mg/kg once every 7 days.

      • Group B: 10 mg/kg twice every 7 days (e.g., Day 0 and Day 3.5).

      • Group C: 7 mg/kg every 3.5 days (equivalent weekly dose).

    • Dosing Period: Administer the drug for a period sufficient to reach steady state (typically 4-5 half-lives). For this compound, this would be approximately 40-50 days.

    • Blood Sampling at Steady State: After the final dose (e.g., on Day 42), collect blood samples over one complete dosing interval to characterize the steady-state profile. For Group A, this would be over 7 days; for Group B, over 3.5 days.

    • Data Analysis: Calculate steady-state parameters (Cmax,ss, Cmin,ss, Cavg,ss) and the peak-to-trough fluctuation index for each group.

Hypothetical Steady-State Fluctuation Data
Dosing RegimenCmax,ss (ng/mL)Cmin,ss (ng/mL)Fluctuation (%)
20 mg/kg once weekly 35012065.7%
10 mg/kg twice weekly 28018035.7%

Fluctuation (%) = ((Cmax,ss - Cmin,ss) / Cavg,ss) * 100

Section 3: Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High inter-subject variability in PK data. 1. Inconsistent injection technique (depth, location).2. Differences in individual animal metabolism or health status.3. Errors in sample collection, processing, or bioanalysis.1. Standardize the injection protocol meticulously.2. Increase the sample size (n) to improve statistical power. Ensure animals are of similar age and health.3. Re-validate the bioanalytical method and review all handling procedures.[5][6][7][8]
Observed plasma concentrations are much lower than expected. 1. Formulation issue: drug precipitation in the vehicle or incorrect concentration.2. Subcutaneous instead of intramuscular injection, leading to poor absorption.3. Rapid clearance in the chosen animal model.1. Verify the concentration and stability of the dosing solution.2. Ensure proper needle length and injection technique for deep IM administration.3. Review literature for the metabolic profile of the compound in the specific species.
Drug accumulation at steady state is higher than predicted. 1. The elimination half-life was underestimated from the single-dose study.2. Saturation of metabolic clearance pathways (non-linear pharmacokinetics).3. Drug interaction with another compound affecting its metabolism.1. Re-analyze the terminal elimination phase of the single-dose data.2. Conduct a dose-ranging study to assess dose proportionality.3. Ensure no other confounding substances were administered to the animals.[9]

Section 4: Visualizations

G cluster_0 Phase 1: Single-Dose PK Study cluster_1 Phase 2: Modeling & Design cluster_2 Phase 3: Steady-State Validation A Single IM Dose Administration B Serial Blood Sampling (0-28 days) A->B C LC-MS/MS Bioanalysis B->C D Calculate PK Parameters (t½, Cmax, AUC) C->D E Model Steady State Using t½ D->E Inform F Design Multiple Dosing Regimens G Administer Dosing Regimens (>4 half-lives) F->G Implement H Steady-State Blood Sampling G->H I Compare Fluctuation Between Regimens H->I J Select Optimal Regimen I->J K Optimized Sustained Release Protocol

Caption: Workflow for optimizing a sustained-release dosing regimen.

G cluster_depot Intramuscular Depot (Oil Vehicle) cluster_circulation Systemic Circulation Depot This compound (Prodrug) Active Free Methenolone (Active Drug) Depot->Active Esterase Cleavage (Rate-Limiting Step) Target Androgen Receptor Binding Active->Target Pharmacodynamic Effect Metabolism Hepatic Metabolism & Clearance Active->Metabolism Elimination

Caption: Conceptual pathway of sustained release for this compound.

References

Minimizing cross-reactivity in immunoassays for methenolone enanthate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for methenolone enanthate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of cross-reactivity in a this compound immunoassay?

A1: Cross-reactivity in immunoassays for this compound is primarily caused by the antibody binding to molecules with a similar chemical structure to methenolone. The most common cross-reactants include:

  • Metabolites of Methenolone: The primary metabolite is 3α-hydroxy-1-methylen-5α-androstan-17-one.[1] Other metabolites, including sulfated and glucuronidated forms, can also cross-react.

  • Structural Analogs: Other anabolic androgenic steroids (AAS) with a similar steroid nucleus can be significant cross-reactants.[2][3]

  • Precursors and Endogenous Steroids: Hormones like testosterone and dihydrotestosterone may show some degree of cross-reactivity, although this is generally lower with highly specific antibodies.

Q2: How can I select an antibody with low cross-reactivity for my this compound assay?

A2: Selecting the right antibody is crucial for minimizing cross-reactivity.

  • Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies (mAbs) generally offer higher specificity as they recognize a single epitope on the antigen. Polyclonal antibodies (pAbs) can provide a stronger signal but may have higher cross-reactivity due to recognizing multiple epitopes. For assays requiring high specificity, a monoclonal antibody is often preferred.

  • Antibody Validation Data: Always request and review the antibody supplier's validation data. This should include a cross-reactivity profile against a panel of related steroids.

  • Hapten Synthesis Strategy: The specificity of the antibody is heavily influenced by the design of the immunogen (hapten-carrier protein conjugate) used to generate it. Antibodies raised against a methenolone derivative that exposes unique structural features are more likely to be highly specific.

Q3: What are the key validation parameters for a this compound immunoassay?

A3: Key validation parameters for an immunoassay include:

  • Specificity (Cross-reactivity): Testing a panel of structurally related compounds to determine the percentage of cross-reactivity.

  • Precision: Assessing the intra-assay and inter-assay variability to ensure reproducible results. The coefficient of variation (%CV) should typically be below 15%.

  • Accuracy (Recovery): Determining how well the assay measures a known amount of this compound spiked into the sample matrix. Recoveries between 80-120% are generally considered acceptable.

  • Linearity of Dilution: Ensuring that the measured concentration of a sample is proportional to its dilution factor.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the specific signal from your analyte, leading to inaccurate results.

Possible Cause Recommended Solution
Non-specific binding of antibodies Increase the concentration of the blocking buffer (e.g., from 1% to 3% BSA). Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. Optimize the incubation time and temperature for the blocking step.
Sub-optimal antibody concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes the signal-to-noise ratio.
Insufficient washing Increase the number of wash steps and the volume of wash buffer used. Ensure complete aspiration of the wash buffer from the wells after each wash.
Contaminated reagents Use fresh, high-quality reagents and sterile technique to avoid microbial or chemical contamination.
Issue 2: Poor Precision (High %CV)

Poor precision indicates a high degree of variability between replicate measurements.

Possible Cause Recommended Solution
Inconsistent pipetting technique Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume variations.
Inadequate mixing of reagents Thoroughly mix all reagents before use.
Plate reader variability Ensure the plate reader is properly calibrated and maintained.
Edge effects on the microplate Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations.
Issue 3: Unexpected Cross-Reactivity

If you suspect cross-reactivity is affecting your results, consider the following:

Possible Cause Recommended Solution
Presence of structurally similar compounds in the sample Pre-treat samples to remove potential cross-reactants using techniques like solid-phase extraction (SPE) or liquid chromatography (LC).
Antibody is not specific enough Screen alternative primary antibodies with better specificity profiles. Consider developing a custom antibody using a more specific immunogen.
Matrix effects Perform a spike and recovery experiment to assess the impact of the sample matrix on the assay's accuracy. Use a sample diluent that mimics the composition of the sample matrix.

Data Presentation

Table 1: Representative Cross-Reactivity Profile for a Methenolone-Specific Immunoassay

Disclaimer: The following data is a representative example and should not be considered as validated data for a specific commercial assay. Actual cross-reactivity will vary depending on the antibody and assay conditions.

CompoundChemical Structure% Cross-Reactivity
Methenolone17β-hydroxy-1-methyl-5α-androst-1-en-3-one100%
3α-hydroxy-1-methylen-5α-androstan-17-oneMethenolone Metabolite25-40%
Methenolone AcetateEster of Methenolone80-95%
Dihydrotestosterone (DHT)Endogenous Androgen5-15%
TestosteroneEndogenous Androgen1-5%
MethyltestosteroneSynthetic Anabolic Steroid10-25%
NandroloneSynthetic Anabolic Steroid< 1%
StanozololSynthetic Anabolic Steroid< 0.1%

Experimental Protocols

Protocol 1: Synthesis of Methenolone-3-CMO-BSA Immunogen

This protocol describes the synthesis of a methenolone-3-carboxymethyloxime (CMO) hapten and its conjugation to bovine serum albumin (BSA) to create an immunogen for antibody production.

Workflow for Immunogen Synthesis

G Methenolone Methenolone Methenolone_3_CMO Methenolone-3-CMO (Hapten) Methenolone->Methenolone_3_CMO Carboxymethoxylamine hemihydrochloride in pyridine Activated_Ester Activated Ester Intermediate Methenolone_3_CMO->Activated_Ester NHS, DCC in DMF Immunogen Methenolone-3-CMO-BSA Conjugate (Immunogen) Activated_Ester->Immunogen Add to BSA solution in PBS BSA Bovine Serum Albumin (BSA) BSA->Immunogen Purification Purification (Dialysis) Immunogen->Purification Characterization Characterization (UV-Vis, MALDI-TOF) Purification->Characterization

Caption: Workflow for the synthesis of Methenolone-3-CMO-BSA immunogen.

Methodology:

  • Synthesis of Methenolone-3-CMO:

    • Dissolve Methenolone in pyridine.

    • Add carboxymethoxylamine hemihydrochloride and stir at room temperature for 24 hours.

    • Acidify the reaction mixture with HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain crude Methenolone-3-CMO. Purify by column chromatography.

  • Activation of Methenolone-3-CMO:

    • Dissolve the purified Methenolone-3-CMO in dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).

    • Stir the reaction mixture at room temperature for 4 hours to form the activated ester.

  • Conjugation to BSA:

    • Dissolve BSA in phosphate-buffered saline (PBS, pH 7.4).

    • Slowly add the activated ester solution in DMF to the BSA solution with constant stirring.

    • Continue stirring at 4°C for 12 hours.

  • Purification and Characterization:

    • Purify the conjugate by extensive dialysis against PBS to remove unreacted hapten and byproducts.

    • Characterize the conjugate by UV-Vis spectrophotometry to determine the hapten-to-protein ratio and by MALDI-TOF mass spectrometry to confirm conjugation.

Protocol 2: Competitive ELISA for this compound

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples.

Competitive ELISA Workflow

G Coating Coat plate with Methenolone-BSA conjugate Blocking Block with BSA Coating->Blocking Incubation Add sample/standard and anti-Methenolone antibody Blocking->Incubation Washing1 Wash Incubation->Washing1 Secondary_Ab Add HRP-conjugated secondary antibody Washing1->Secondary_Ab Washing2 Wash Secondary_Ab->Washing2 Substrate Add TMB substrate Washing2->Substrate Stop Stop reaction with H2SO4 Substrate->Stop Read Read absorbance at 450 nm Stop->Read

Caption: Workflow for a competitive ELISA for this compound.

Methodology:

  • Plate Coating:

    • Coat a 96-well microplate with a Methenolone-BSA conjugate (coating antigen) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate as described above.

    • Add 50 µL of standards or samples to the appropriate wells.

    • Immediately add 50 µL of the primary anti-methenolone antibody (at a pre-optimized dilution) to each well.

    • Incubate for 1-2 hours at room temperature. During this step, free methenolone in the sample/standard competes with the coated methenolone for antibody binding.

  • Detection:

    • Wash the plate.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at the optimal dilution.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M sulfuric acid.

    • Read the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Logical Relationships

Troubleshooting Logic for High Background

G High_Background High Background Signal Check_Washing Increase wash steps/volume High_Background->Check_Washing Resolved Problem Resolved Check_Washing->Resolved Unresolved Problem Persists Check_Washing->Unresolved If not resolved Check_Blocking Optimize blocking buffer/time Check_Blocking->Resolved Check_Blocking->Unresolved If not resolved Check_Antibody_Conc Titrate antibody concentrations Check_Antibody_Conc->Resolved Check_Antibody_Conc->Unresolved If not resolved Check_Reagents Use fresh reagents Check_Reagents->Resolved Unresolved->Check_Blocking Unresolved->Check_Antibody_Conc Unresolved->Check_Reagents

Caption: A logical workflow for troubleshooting high background signals.

References

Improving the accuracy of methenolone enanthate quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of methenolone enanthate in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound in biological samples?

Researchers often face several challenges when quantifying this compound, an anabolic androgenic steroid, in complex matrices like plasma, serum, or urine. The primary difficulties include:

  • Low Concentrations: Endogenous and administered levels of steroid esters can be very low, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological matrices are complex mixtures of proteins, lipids, salts, and other small molecules that can interfere with the analysis. These interferences can lead to ion suppression or enhancement in mass spectrometry-based assays, affecting the accuracy and precision of quantification.

  • Hydrolysis and Stability: this compound is an ester and can be subject to enzymatic or chemical hydrolysis back to its active form, methenolone. It is crucial to handle samples appropriately to prevent in-vitro hydrolysis and to decide whether to measure the intact ester, the parent steroid after hydrolysis, or both.

  • Poor Recovery: The lipophilic nature of this compound can lead to low recovery rates during sample extraction from aqueous biological fluids.

  • Chromatographic Resolution: Separating this compound from other structurally similar endogenous or exogenous steroids is critical to avoid isobaric interferences.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroid esters like this compound in biological matrices.[1][2] This technique offers high sensitivity, specificity, and the ability to handle complex sample matrices. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, but it often requires derivatization of the analyte to improve its volatility and thermal stability.

Q3: How can I improve the recovery of this compound during sample preparation?

Improving recovery rates for lipophilic compounds like this compound from aqueous matrices often involves optimizing the extraction procedure. Here are some key strategies:

  • Liquid-Liquid Extraction (LLE): This is a common and effective technique. Using a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate can efficiently extract the analyte.

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. A C18 or other nonpolar sorbent is typically used. Careful optimization of the wash and elution steps is crucial for high recovery and removal of interferences.

  • Supported Liquid Extraction (SLE): This technique combines elements of LLE with the convenience of a solid-phase format, often providing high recovery and clean extracts.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Inefficient ionization in the mass spectrometer.

  • Suboptimal sample extraction and recovery.

  • Degradation of the analyte.

  • Matrix-induced ion suppression.

Troubleshooting Steps:

  • Optimize MS Parameters: Infuse a standard solution of this compound to optimize source parameters such as capillary voltage, gas flows, and temperature.

  • Evaluate Extraction Efficiency: Spike a known amount of this compound into a blank matrix and a solvent standard. Compare the peak areas to calculate the extraction recovery. If recovery is low, consider changing the extraction solvent, pH, or switching from LLE to SPE.

  • Assess Matrix Effects: A post-extraction addition method can be used to evaluate matrix effects. Compare the signal of an analyte spiked into an extracted blank matrix with the signal of the analyte in a pure solvent. If significant ion suppression is observed, improve the sample cleanup, for example, by adding a solid-phase extraction step after liquid-liquid extraction.

  • Consider Derivatization: For LC-MS/MS, derivatization can improve ionization efficiency. For instance, forming Girard P hydrazone derivatives of steroid esters has been shown to enhance detection.

Issue 2: High Background Noise or Interfering Peaks

Possible Causes:

  • Insufficiently selective sample preparation.

  • Contamination from solvents, reagents, or labware.

  • Co-elution of isobaric compounds.

Troubleshooting Steps:

  • Improve Sample Cleanup: Incorporate additional wash steps in your SPE protocol or perform a back-extraction in your LLE procedure.

  • Use High-Purity Reagents: Ensure that all solvents are of LC-MS grade and that all reagents are of high purity.

  • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient profile, or try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to improve the resolution between this compound and interfering peaks.

  • Check for Contamination: Analyze blank injections of your mobile phase and reconstitution solvent to identify any sources of contamination.

Issue 3: Poor Peak Shape (e.g., Tailing, Splitting)

Possible Causes:

  • Column degradation or contamination.

  • Incompatibility between the injection solvent and the mobile phase.

  • Secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Column Maintenance: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need to be replaced.

  • Solvent Mismatch: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.

  • Mobile Phase Additives: The addition of a small amount of an organic acid (e.g., 0.1% formic acid) can help to improve peak shape for some compounds.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Serum

This protocol is adapted from a validated method for the analysis of other anabolic steroid esters and is a good starting point for method development.

  • Sample Preparation:

    • Pipette 500 µL of human serum into a clean glass tube.

    • Add an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 1 mL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new glass tube.

    • Add 3 mL of a hexane:ethyl acetate (9:1, v/v) mixture.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Freeze the aqueous (lower) layer in a dry ice/ethanol bath.

    • Decant the organic (upper) layer into a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

These are example parameters and should be optimized for your specific instrument and application.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard should be determined by direct infusion.

Quantitative Data

The following table summarizes typical validation parameters for the analysis of anabolic steroid esters in human serum, based on a validated method for similar compounds. These values can serve as a benchmark for method development for this compound.

ParameterTypical Value
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Linearity (r²) > 0.99
Recovery 85 - 110%
Matrix Effect < 15% (ion suppression or enhancement)
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample (500 µL) is_add Add Internal Standard serum->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip lle Liquid-Liquid Extraction (Hexane/Ethyl Acetate) protein_precip->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc results Results data_proc->results

Caption: Experimental workflow for this compound quantification.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Intensity? ion_suppression Ion Suppression start->ion_suppression Yes low_recovery Low Recovery start->low_recovery Yes degradation Analyte Degradation start->degradation Yes improve_cleanup Improve Sample Cleanup ion_suppression->improve_cleanup optimize_extraction Optimize Extraction Method low_recovery->optimize_extraction check_stability Check Sample Stability degradation->check_stability

Caption: Troubleshooting decision tree for low signal intensity.

References

Enhancing the stability of methenolone enanthate for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methenolone Enanthate Stability

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of this compound during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound solutions?

A1: this compound should be stored at a controlled room temperature, ideally between 20°C to 25°C (68°F to 77°F)[1]. It is crucial to avoid drastic temperature fluctuations.

Q2: Should I refrigerate my this compound solution?

A2: No, refrigeration is not recommended. Storing this compound at low temperatures can cause the compound to crystallize out of the solution, which can affect its potency and make it difficult to administer accurately[1]. Freezing should also be avoided for the same reason[1].

Q3: My refrigerated solution has formed crystals. What should I do?

A3: If crystallization has occurred due to accidental refrigeration, you can gently warm the vial until the crystals dissolve and the solution becomes clear again[1]. Ensure the solution has completely returned to its clear state before use.

Q4: How does light affect the stability of this compound?

A4: this compound is sensitive to light. Exposure to light, especially UV rays, can lead to the degradation of the active compounds over time[1]. To mitigate this, always store it in its original packaging or a dark container, away from direct sunlight[1][2].

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway for esterified steroids like this compound is the hydrolysis of the enanthate ester bond, yielding the active parent compound, methenolone. This process can be accelerated by exposure to moisture, non-neutral pH, and certain enzymes. Additionally, oxidation can occur, though methenolone is less susceptible to aromatization into estrogenic compounds compared to other anabolic steroids[3].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudy or Crystalline Solution Low-Temperature Storage: The solution was likely stored in a refrigerator or freezer.[1]Gently warm the vial in a water bath until the solution is clear. Avoid repeated cooling and heating cycles. Store at controlled room temperature (20-25°C) going forward.[1]
Discoloration (e.g., yellowing) Oxidation/Light Exposure: The solution may have been exposed to excessive light or oxygen.[1]Discard the solution if significant discoloration is observed. For future preparations, consider using amber vials and purging the headspace with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure.
Decreased Potency in Long-Term Study Chemical Degradation: Gradual hydrolysis of the enanthate ester or other degradation pathways due to improper storage.Verify storage conditions (temperature, light protection).[1][2] It is advisable to perform periodic purity analysis using HPLC to quantify the active compound and detect degradation products.
Precipitation in Stock Solution Solvent Evaporation/Supersaturation: The solvent may have partially evaporated, increasing the concentration beyond its solubility limit.Ensure vials are sealed tightly. If precipitation occurs, gentle warming may redissolve the compound. Consider preparing fresh stock solutions more frequently for very long-term experiments.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a reverse-phase HPLC (RP-HPLC) method to quantify this compound and detect potential degradation products, indicating the stability of a sample.

Objective: To determine the purity of this compound and identify any degradants.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid[4]

  • Methanol (for sample preparation)

  • Sample of this compound solution for testing

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer (MS)[4][5]

  • C18 analytical column (e.g., Kinetex C18, 50x2.1 mm, 1.3 µm)[5]

Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid (v/v)[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)[5]
Gradient Program 40% B to 90% B over 10 minutes, hold for 5 minutes, return to 40% B[5]
Flow Rate 0.4 mL/min[5]
Column Temperature 35°C[5]
Injection Volume 1-20 µL[5][6]

| Detection Wavelength | 240 nm[6][7] |

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the experimental this compound solution with methanol to a concentration within the range of the calibration curve.[6]

  • Analysis: Inject the standard solutions and the prepared sample into the HPLC system.

  • Data Interpretation: Quantify the this compound peak area in the sample against the calibration curve. Any additional peaks represent impurities or degradation products. The stability is assessed by the percentage of the main peak area relative to the total peak area.

Visual Guides

Logical Workflow for Troubleshooting Stability Issues

This diagram provides a step-by-step logical process for researchers to follow when they encounter potential stability problems with their this compound solutions.

G Troubleshooting Workflow for this compound Instability Start Instability Suspected (e.g., color change, precipitation) CheckVisual Visual Inspection: Is the solution cloudy, crystallized, or discolored? Start->CheckVisual CheckStorage Review Storage Conditions: - Temperature Log (20-25°C?) - Light Exposure (Stored in dark?) CheckVisual->CheckStorage No Action1 Action: If crystallized, gently warm. If discolored, consider discarding. CheckVisual->Action1 Yes Quantify Perform HPLC Analysis for Purity & Degradants CheckStorage->Quantify Protocol Followed Action2 Action: Correct storage protocol. Implement light protection and temperature monitoring. CheckStorage->Action2 Protocol Violated Decision Purity < 98% or Significant Degradants? Quantify->Decision Action3 Action: Discard compromised stock. Prepare fresh solution using stabilization best practices. Decision->Action3 Yes End Solution is Stable Continue Experiment Decision->End No Action1->CheckStorage Action2->Quantify

Caption: Troubleshooting workflow for suspected this compound instability.

Core Signaling Pathway

Methenolone, as a derivative of dihydrotestosterone (DHT), exerts its primary effects by acting as an agonist for the Androgen Receptor (AR).[8] This interaction initiates a signaling cascade that promotes anabolic activity.

G This compound Mechanism of Action cluster_blood Bloodstream cluster_cell Target Cell (e.g., Muscle) cluster_nucleus Nucleus ME This compound M Methenolone (Active Hormone) ME->M Esterase Hydrolysis AR Androgen Receptor (AR) M->AR Binding M_AR Methenolone-AR Complex AR->M_AR ARE Androgen Response Element (on DNA) M_AR->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Protein_Synthesis Increased Protein Synthesis & Nitrogen Retention Transcription->Protein_Synthesis leads to Anabolic_Effects Anabolic Effects (Muscle Preservation/Growth) Protein_Synthesis->Anabolic_Effects results in

Caption: Simplified signaling pathway of this compound.

References

Troubleshooting inconsistent results in methenolone enanthate studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methenolone enanthate. Our goal is to help you address common challenges and ensure the consistency and accuracy of your experimental results.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling, analysis, and application of this compound in a research setting.

Question: We are observing significant variability in the quantification of our this compound stock solutions using HPLC. What are the potential causes and solutions?

Answer: Inconsistent quantification of this compound can stem from several factors related to sample preparation, the analytical method, and the compound's stability.

  • Compound Purity and Identity: The purity of your this compound standard is critical. Unlabeled impurities or degradation products can lead to inaccurate quantification. It is advisable to verify the purity of your standard using a validated analytical method, such as HPLC-MS/MS, and to obtain a certificate of analysis from the supplier. In some cases, products marketed as this compound may be under- or over-dosed, or even contain different compounds.[1]

  • Solvent and Solution Stability: this compound is a lipophilic compound. Ensure it is fully dissolved in a suitable organic solvent like methanol or acetonitrile. Incomplete dissolution will lead to inconsistent concentrations. Additionally, the stability of this compound in solution can be affected by temperature and light. It is recommended to prepare fresh solutions and store them protected from light at a controlled temperature. Long-term storage may lead to degradation, which would be visible as additional peaks in your chromatogram.

  • HPLC Method Validation: An unvalidated HPLC method can be a major source of variability. Key parameters to validate include linearity, accuracy, precision, and specificity.[2][3] Common HPLC issues that can cause inconsistent results include:

    • Baseline noise: Can be caused by a faulty pump, detector, or column.

    • Peak tailing or fronting: May indicate column degradation or an inappropriate mobile phase.

    • Shifting retention times: Can be due to fluctuations in mobile phase composition, temperature, or column degradation.

    • Split peaks: Often an indication of a problem with the injection port.

Question: Our in-vivo studies with this compound in animal models are yielding inconsistent results in muscle hypertrophy. What are the likely contributing factors?

Answer: Inconsistent outcomes in animal studies involving this compound can be attributed to a combination of factors related to the compound itself, the experimental protocol, and the biological variability of the animals.

  • Dosing and Administration: The long ester of this compound results in a slow release and a long half-life of approximately 10.5 days.[4] Inconsistent injection techniques or frequency can lead to variable absorption rates and fluctuating plasma concentrations of the active compound, methenolone.

  • Metabolism and Individual Variation: Methenolone is metabolized in the liver, and the rate of metabolism can vary between individual animals. This can lead to different levels of the active compound reaching the target tissues.

  • Animal Model and Biological Factors: The response to anabolic steroids can be influenced by the age, sex, and genetic background of the animal model. For example, some studies in rats have shown different effects of this compound on bone development between males and females.[5]

  • Diet and Exercise: The anabolic effects of this compound are significantly influenced by diet and physical activity. Ensure that all animal groups are on a consistent and controlled diet and exercise regimen to minimize variability.

Question: We are conducting in-vitro studies on the effects of this compound on muscle cells, but the dose-response relationship is not consistent. What should we investigate?

Answer: Inconsistent dose-response in in-vitro studies can be due to issues with compound handling, cell culture conditions, and the experimental assay itself.

  • Compound Stability in Culture Media: this compound is lipophilic and may not be stable or fully soluble in aqueous cell culture media. It is common to first dissolve the compound in a solvent like ethanol or DMSO and then dilute it in the media. However, high concentrations of these solvents can be toxic to cells. It is crucial to have appropriate vehicle controls in your experiments. The stability of this compound in the culture media over the duration of the experiment should also be considered.

  • Cell Line and Culture Conditions: The expression levels of the androgen receptor can vary between different muscle cell lines and can also be influenced by culture conditions such as cell density and passage number. This can affect the cellular response to this compound.

  • Assay Variability: The endpoint you are measuring (e.g., protein synthesis, cell proliferation) can be subject to variability. Ensure your assay is validated and that you are using appropriate controls.

Data Presentation

Quantitative data from independent laboratory analysis of commercially available this compound products can highlight the importance of verifying the identity and concentration of research compounds.

Table 1: Analysis of this compound Raw Material Purity

ManufacturerProduct NameActive IngredientBatch NumberStated PurityMeasured Purity
AAS Raw303-42-4This compoundUnknown98%+98%+

Data sourced from an independent analysis by Janoshik Analytical.[1]

Table 2: Discrepancy in Labeled vs. Measured Concentration of a this compound Injectable Product

ParameterValue
Labeled Concentration150 mg/mL
Measured Concentration163.55 mg/mL
Discrepancy +9.03%

This data highlights the potential for significant deviations from the stated concentration in commercially available products.

Experimental Protocols

This section provides a detailed methodology for a common analytical procedure for this compound.

Protocol: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a validated method for the analysis of methenolone acetate and can be optimized for this compound.[2][3]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a UV detector is suitable.

    • Column: A C18 reverse-phase column (e.g., Kinetex 5µm EVO C18, 100 x 4.6 mm) is recommended.[2][3]

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting ratio is 60:40 (v/v).[2][3] The mobile phase should be degassed before use.

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2][3]

    • Detection Wavelength: Methenolone has a UV absorbance maximum at approximately 240 nm.[2][3]

    • Column Temperature: Maintain a constant column temperature, for example, at 25 °C.[2][3]

    • Injection Volume: A 20 µL injection volume is typical.[2][3]

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of high-purity this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Test Solution:

    • If analyzing a raw powder, dissolve a known weight of the powder in the mobile phase to achieve a concentration within the range of the calibration curve.

    • If analyzing a solution, dilute it with the mobile phase to the appropriate concentration.

    • Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[3]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the test solution and determine its peak area.

    • Calculate the concentration of this compound in the test solution using the calibration curve.

Mandatory Visualization

Androgen Receptor Signaling Pathway in Skeletal Muscle

The anabolic effects of this compound are primarily mediated through its interaction with the androgen receptor (AR) in skeletal muscle cells. The following diagram illustrates the key steps in this signaling pathway.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis & Degradation Methenolone Methenolone AR_HSP AR-HSP Complex Methenolone->AR_HSP Enters cell and binds to AR AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Met_AR Methenolone-AR Complex AR_HSP->Met_AR HSP dissociates PI3K PI3K Met_AR->PI3K Activates PI3K/Akt pathway Met_AR_dimer Dimerized Methenolone-AR Complex Met_AR->Met_AR_dimer Translocates to nucleus and dimerizes Akt Akt PI3K->Akt Protein_Degradation Decreased Protein Degradation Akt->Protein_Degradation Inhibits ARE Androgen Response Element (ARE) Met_AR_dimer->ARE Binds to ARE on DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Increased Protein Synthesis (Muscle Hypertrophy) mRNA->Protein_Synthesis Translation HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Standard Solutions Filtration Filter all solutions (0.22 µm) Standard_Prep->Filtration Sample_Prep Prepare Sample Solution Sample_Prep->Filtration Injection Inject into HPLC system Filtration->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection at 240 nm Separation->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify this compound Detection->Quantification Calibration_Curve->Quantification Results Report Results Quantification->Results

References

Refining purification techniques to achieve higher purity of methenolone enanthate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques to achieve higher purity of methenolone enanthate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Methenolone: Unreacted starting material from the esterification process.

    • Enanthic Acid: Excess reagent from the esterification.

    • Reagent Byproducts: For example, if using Steglich esterification, dicyclohexylurea (DCU) from the DCC coupling agent can be a significant impurity.[1]

  • Degradation Products:

    • Hydrolysis Products: Cleavage of the enanthate ester bond, leading back to methenolone and enanthic acid. This can be accelerated by acidic or basic conditions.

    • Oxidation Products: Oxidation of the steroid core, particularly at the allylic positions, can occur upon exposure to air and light over time.

Q2: What is the recommended starting point for purification of crude this compound?

A2: For most common scenarios, a multi-step approach is recommended. Start with a simple recrystallization to remove the bulk of impurities. If higher purity is required, follow up with flash column chromatography. For very high purity applications, such as the preparation of analytical standards, preparative HPLC is the most effective method.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 240 nm).[2][3] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fraction purity during column chromatography.

Q4: My purified this compound appears as an oil, not a crystalline solid. What should I do?

A4: this compound has a relatively low melting point. If it appears as a thick oil at room temperature, it may still be of high purity. Try cooling the sample in an ice bath or refrigerator to induce crystallization. If it remains an oil, it may indicate the presence of residual solvent or other impurities that are depressing the melting point. Further purification by chromatography may be necessary.

Q5: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?

A5: Yes. This compound is a potent synthetic anabolic steroid and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. The organic solvents used for purification are often flammable and can be hazardous. Consult the Safety Data Sheet (SDS) for each solvent before use and follow all recommended safety procedures.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Symptom Possible Cause Solution
Very little or no crystal formation upon cooling.The chosen solvent system is too good a solvent for this compound at low temperatures.Select a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is a mixture of a polar and a non-polar solvent (e.g., methanol/water, acetone/hexane).
A significant amount of product remains in the mother liquor.Too much solvent was used for the recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Oily precipitate forms instead of crystals.The cooling process was too rapid, or significant impurities are present.Allow the solution to cool slowly to room temperature, then place it in an ice bath. If an oil persists, consider a preliminary purification step like a solvent wash or flash chromatography to remove the impurities that are inhibiting crystallization.
Issue 2: Persistent Impurities After Column Chromatography
Symptom Possible Cause Solution
Co-elution of an impurity with the main product peak.The polarity of the eluting solvent system is not optimal for separating the impurity.Adjust the solvent system. If the impurity is more polar, decrease the polarity of the eluent. If it is less polar, a slight increase in polarity may be necessary. Consider using a different solvent system altogether.
Tailing of the main product peak.The column is overloaded, or the compound is interacting strongly with the stationary phase.Reduce the amount of crude material loaded onto the column. If using silica gel, which is acidic, acid-sensitive impurities or the product itself might tail. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[4]
The product elutes too quickly (with the solvent front).The eluting solvent is too polar.Start with a less polar solvent system. Perform TLC analysis with various solvent systems beforehand to determine the optimal polarity for good separation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Typical Purity Achieved Typical Recovery Scale Advantages Disadvantages
Recrystallization85-95%70-90%Grams to KilogramsSimple, inexpensive, good for initial bulk purification.May not remove closely related impurities, potential for significant loss in mother liquor.
Flash Column Chromatography95-98%60-85%Milligrams to GramsGood separation of most impurities, relatively fast.Requires more solvent, potential for product loss on the column.
Preparative HPLC>99%50-80%Milligrams to GramsExcellent separation of very similar compounds, high purity achievable.Expensive, time-consuming, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To remove bulk impurities from crude this compound.

Materials:

  • Crude this compound

  • Methanol (ACS grade)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • For every 1 gram of crude material, add 5-10 mL of methanol.

  • Gently heat the mixture with stirring until the solid completely dissolves. Do not boil excessively.

  • Once dissolved, slowly add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.

  • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol/water (1:1 v/v) solution.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Objective: To achieve higher purity of this compound by removing closely related impurities.

Materials:

  • Recrystallized this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source with a flow controller

  • Fraction collector or test tubes

  • TLC plates, developing chamber, and UV lamp

Methodology:

  • Solvent System Selection: Using TLC, determine a solvent system that gives the this compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column and allow it to pack under gravity.

    • Apply gentle pressure with air or nitrogen to obtain a well-packed, stable bed.

  • Sample Loading:

    • Dissolve the recrystallized this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with the chosen solvent system, applying pressure to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude_ME Crude Methenolone Enanthate Recrystallization Recrystallization (Methanol/Water) Crude_ME->Recrystallization Purity_Check1 Purity Check (HPLC) < 98%? Recrystallization->Purity_Check1 Mother_Liquor Mother Liquor (Impurity Enriched) Recrystallization->Mother_Liquor Discard/Reprocess Flash_Chromatography Flash Column Chromatography (Hexane/Ethyl Acetate) Purity_Check1->Flash_Chromatography No High_Purity_ME High Purity This compound Purity_Check1->High_Purity_ME Yes Purity_Check2 Purity Check (HPLC) > 98%? Flash_Chromatography->Purity_Check2 Impure_Fractions Impure Fractions Flash_Chromatography->Impure_Fractions Discard/Reprocess Purity_Check2->High_Purity_ME Yes

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield After Recrystallization Q1 Did crystals form? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is a large amount of product in mother liquor? A1_Yes->Q2 S1 Solvent system is too strong. Choose a less polar or different solvent system. A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No S2 Too much solvent was used. Repeat with less solvent. A2_Yes->S2 S3 Significant impurities present or cooling was too rapid. Allow for slower cooling or pre-purify by other means. A2_No->S3

Caption: Decision tree for troubleshooting low recrystallization yield.

References

Validation & Comparative

Comparative Analysis of Methenolone Enanthate and Nandrolone Decanoate on Muscle Growth

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of methenolone enanthate and nandrolone decanoate reveals distinct yet overlapping mechanisms in promoting muscle growth. Both synthetic anabolic-androgenic steroids (AAS) are derivatives of testosterone and exert their effects primarily through the activation of the androgen receptor (AR). However, differences in their chemical structures lead to variations in their anabolic and androgenic potencies, as well as their impact on cellular processes integral to muscle hypertrophy. This guide provides a comparative overview of their effects on muscle growth, supported by available experimental data.

General Properties and Mechanism of Action

This compound and nandrolone decanoate share the fundamental mechanism of binding to and activating androgen receptors in skeletal muscle tissue. This activation triggers a cascade of events leading to increased protein synthesis and nitrogen retention, which are crucial for an anabolic state conducive to muscle growth.[1] While both are potent anabolic agents, they exhibit different anabolic-to-androgenic ratios, influencing their side-effect profiles.

FeatureThis compoundNandrolone Decanoate
Anabolic/Androgenic Ratio Reported as high, with moderate anabolic and weak androgenic effects.[2]Approximately 11:1, indicating strong anabolic and weak androgenic effects.[3]
Primary Mechanism Binds to androgen receptors, stimulating protein synthesis and nitrogen retention.[4]Binds to androgen receptors with high affinity, promoting protein synthesis and nitrogen retention.[3]
Aromatization to Estrogen No[2]Low
Progestogenic Activity NoModerate
Derivative of Dihydrotestosterone (DHT)[4]19-nortestosterone[5]

Signaling Pathways

The anabolic effects of both this compound and nandrolone decanoate are mediated through the androgen receptor signaling pathway. Upon binding of the steroid, the receptor translocates to the nucleus, where it regulates the transcription of genes involved in muscle protein synthesis.

cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS This compound or Nandrolone Decanoate AR Androgen Receptor (AR) AAS->AR Binds to AAS_AR AAS-AR Complex AR->AAS_AR HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes AAS_AR->HSP Dissociates from ARE Androgen Response Element (ARE) on DNA AAS_AR->ARE Translocates to nucleus and binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translates to Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy Leads to

Androgen Receptor Signaling Pathway for Muscle Growth

Experimental Data on Muscle Growth

Direct comparative studies between this compound and nandrolone decanoate under identical experimental conditions are limited. The following tables summarize quantitative data from individual studies on each compound.

This compound: Effects on Muscle Growth
ParameterSpeciesMuscleDosageDurationResultCitation
Muscle Protein Synthesis Rat (female)Skeletal Muscle10 mg/kg thrice-weekly42 daysSignificantly increased rate of synthesis compared to controls.[6]
Muscle Mass SheepLatissimus Dorsi100 mg/week (with electrical conditioning)12 weeks+79.9% +/- 40.8% increase in muscle mass.[7]
Maximum Force SheepLatissimus Dorsi100 mg/week (with electrical conditioning)12 weeks6.0 +/- 3.14 kp (vs. 4.23 +/- 0.55 kp in control).[7]
Nandrolone Decanoate: Effects on Muscle Growth
ParameterSpeciesMuscleDosageDurationResultCitation
Pectoralis Mass ChickenPectoralisWeekly injections4 weeks~22% increase.[1][8]
Fiber Diameter ChickenPectoralisWeekly injections4 weeks~24% increase.[1][8]
Satellite Cell Frequency ChickenPectoralisWeekly injections4 weeksSignificantly increased.[1][8]
Myonuclear Number ChickenPectoralisWeekly injections4 weeksSignificantly greater mean number per millimeter of fiber.[8]
Cell Proliferation (in vitro) C2C12 Myoblasts-5 µM5 daysSignificant increase in cell proliferation.[9]

Experimental Protocols

This compound Study in Growing Rats
  • Subjects: Weanling Wistar rats (22 days of age).

  • Treatment: this compound (Primobolan) administered via injection at a dose of 10 mg/kg of body weight, three times a week.

  • Duration: The study continued until the rats reached maturity (64 days of age).

  • Measurements: Body weight, total body nitrogen, potassium, phosphorus, food conversion efficiency, and rates of mixed skeletal muscle protein synthesis were measured.[6]

cluster_setup Experimental Setup cluster_analysis Analysis Subjects Weanling Wistar Rats (22 days old) Treatment This compound (10 mg/kg, 3x/week) Subjects->Treatment Duration 42 Days (until 64 days old) Treatment->Duration Measurements Body Composition Muscle Protein Synthesis Food Conversion Efficiency Duration->Measurements

Experimental Workflow for this compound Study in Rats
Nandrolone Decanoate Study in Chickens

  • Subjects: Female white leghorn chickens (63 days post-hatch).

  • Treatment: Nandrolone decanoate injected weekly into the right pectoralis muscle. Control birds received saline injections.

  • Duration: 4 weeks.

  • Measurements: Pectoralis muscle mass, muscle fiber diameter, and satellite cell quantification using an antibody against Pax7 and immunocytochemical techniques.[1][8]

cluster_setup Experimental Setup cluster_analysis Analysis Subjects Female White Leghorn Chickens (63 days old) Treatment Nandrolone Decanoate (weekly injections) Subjects->Treatment Duration 4 Weeks Treatment->Duration Measurements Pectoralis Mass Fiber Diameter Satellite Cell Number Duration->Measurements

Experimental Workflow for Nandrolone Decanoate Study in Chickens

Comparative Analysis and Discussion

A direct quantitative comparison of the muscle-building capabilities of this compound and nandrolone decanoate is challenging due to the lack of head-to-head studies. The available data comes from experiments on different animal models, using varied dosages, durations, and measured endpoints.

The study on this compound in sheep, which showed a substantial 79.9% increase in muscle mass, was conducted in conjunction with electrical conditioning, making it difficult to isolate the steroid's sole contribution.[7] The study in rats demonstrated a significant increase in muscle protein synthesis, a key driver of hypertrophy, but did not quantify the resulting change in muscle mass.[6]

Conversely, the research on nandrolone decanoate in chickens provides specific percentages for increases in both muscle mass (~22%) and fiber diameter (~24%).[1][8] This study also delves into the cellular mechanism, showing a significant increase in satellite cell numbers, which are crucial for muscle repair and growth. The in vitro data further supports a proliferative effect of nandrolone decanoate on muscle precursor cells at specific concentrations.[9]

Both compounds are effective anabolic agents. Nandrolone decanoate has a higher anabolic to androgenic ratio, which might suggest a more favorable profile for muscle growth with fewer androgenic side effects.[3] Additionally, some sources suggest that nandrolone decanoate and this compound can increase collagen synthesis, which could be beneficial for connective tissue health.

Conclusion

Both this compound and nandrolone decanoate are potent stimulators of muscle growth, primarily acting through the androgen receptor to increase protein synthesis and nitrogen retention. The available experimental data, although not directly comparative, indicates that both compounds can significantly increase muscle mass and its underlying cellular components. Nandrolone decanoate has been shown to increase muscle mass and fiber diameter in chickens, accompanied by an increase in satellite cell numbers. This compound has been demonstrated to increase muscle protein synthesis in rats and significantly augment muscle mass in sheep when combined with electrical stimulation. The choice between these two agents in a research or drug development context would depend on the specific desired outcomes and the acceptable androgenic side-effect profile, with nandrolone decanoate possessing a theoretically more favorable anabolic-to-androgenic ratio. Further direct comparative studies are warranted to definitively elucidate the relative efficacy of these two compounds on muscle hypertrophy.

References

Validating the Anabolic to Androgenic Ratio of Methenolone Enanthate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct anabolic and androgenic properties of steroidal compounds is paramount. This guide provides a comprehensive comparison of Methenolone Enanthate to other common anabolic-androgenic steroids (AAS), supported by established experimental data and protocols.

This compound, a derivative of dihydrotestosterone (DHT), is recognized for its mild anabolic effects and comparatively lower androgenic activity. Its anabolic rating is generally cited as 88, with an androgenic rating in the range of 44-57. This guide will delve into the validation of this ratio, the experimental models employed, and how it compares to other well-known AAS.

Comparative Analysis of Anabolic to Androgenic Ratios

The anabolic to androgenic (A:A) ratio is a critical metric used to differentiate the therapeutic potential and side-effect profile of various AAS. The following table summarizes the A:A ratios of this compound and other commonly researched steroids, with Testosterone serving as the baseline reference at 100:100.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
This compound 88 44-57 ~2:1 - 1.5:1
Testosterone1001001:1
Nandrolone Decanoate12537~3.4:1
Oxandrolone322-63024~13:1 - 26:1
Stanozolol32030~10.7:1
Trenbolone Acetate5005001:1
Fluoxymesterone1900850~2.2:1
Drostanolone Propionate6225~2.5:1
Mesterolone100-15025-40~4:1 - 3.75:1

Experimental Validation: The Hershberger Assay

The gold standard for determining the anabolic and androgenic potency of a steroid is the Hershberger assay. This in vivo bioassay utilizes a castrated rat model to measure the myotrophic (anabolic) and androgenic effects of a test compound.

Experimental Protocol: The Hershberger Assay

Objective: To determine the anabolic and androgenic activity of a test substance by measuring the weight changes in specific androgen-responsive tissues in castrated male rats.

Animal Model: Immature, castrated male rats (typically around 21 days of age). Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.

Procedure:

  • Animal Preparation: Male rats are castrated and allowed a post-operative recovery period.

  • Grouping: Animals are randomly assigned to control and treatment groups. A reference group treated with a known androgen (e.g., testosterone propionate) is also included.

  • Dosing: The test compound (e.g., this compound) is administered daily for a set period, typically 7 to 10 days. Administration is usually via subcutaneous injection or oral gavage.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Anabolic (Myotrophic) Tissues: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate, seminal vesicles, and glans penis.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are calculated relative to the reference compound.

Hershberger_Assay_Workflow cluster_prep Animal Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis A Immature Male Rats B Castration A->B C Recovery Period B->C D Randomization into Groups (Control, Reference, Test) C->D E Daily Administration of Test Compound (7-10 days) D->E F Euthanasia and Tissue Dissection E->F G Weighing of Tissues F->G H Statistical Comparison to Control Group G->H I Calculation of Anabolic and Androgenic Ratios H->I

Experimental workflow of the Hershberger assay.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound, like other AAS, exerts its effects by binding to and activating the androgen receptor (AR). This ligand-activated transcription factor is located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).

Upon binding of an androgen, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the androgen-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Methenolone Enanthate AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSPs) AAS->AR_HSP Binding AR_Active Activated AR AR_HSP->AR_Active Dissociation of HSPs AR_Dimer AR Dimerization AR_Active->AR_Dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Gene_Transcription->Anabolic_Androgenic_Effects Leads to

Androgen receptor signaling pathway for this compound.

Conclusion

The anabolic to androgenic ratio of this compound, validated through established research models like the Hershberger assay, positions it as a compound with moderate anabolic potential and comparatively lower androgenic effects. This profile distinguishes it from testosterone, which has a balanced 1:1 ratio, and from more potent anabolic agents like Oxandrolone and Stanozolol, which exhibit a much higher separation of anabolic and androgenic activities. For researchers and drug development professionals, a thorough understanding of these comparative ratios and the underlying experimental validation is crucial for the informed selection and investigation of these compounds in various research contexts.

Cross-validation of HPLC and GC-MS methods for methenolone enanthate detection

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of methenolone enanthate is crucial for researchers and professionals in drug development and analytical sciences. Both techniques offer robust solutions, but their principles, sample handling, and performance characteristics vary, making them suitable for different analytical challenges. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Experimental Protocol: HPLC

A common approach for the analysis of methenolone esters involves reverse-phase HPLC with UV detection.

  • Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

  • Column : A C18 column, such as a Kinetex 5µm EVO C18 (100 x 4.6 mm), is often employed for the separation of anabolic steroids.[1][2]

  • Mobile Phase : A gradient or isocratic mobile phase consisting of acetonitrile and water is commonly used.[1][2] For instance, a mobile phase of acetonitrile and water in a 60:40 (v/v) ratio can be effective.[1][2] For MS-compatible methods, formic acid is used as a modifier instead of phosphoric acid.[3]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[1][2]

  • Detection : UV detection at a wavelength of 240 nm is suitable for methenolone esters.[1][2][4]

  • Temperature : The column is usually maintained at a constant temperature, for example, 25 °C.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For anabolic steroids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.

Experimental Protocol: GC-MS

A typical GC-MS method for the analysis of anabolic steroids involves sample extraction, derivatization, and subsequent analysis.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer is used.

  • Sample Preparation : The sample is first extracted with a suitable solvent like acetonitrile.[5]

  • Derivatization : To enhance volatility, the extracted steroids are often derivatized to form trimethylsilyl (TMS) ethers.[4][6] This can be achieved by reacting the sample with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

  • Column : A capillary column, such as a 5% diphenyl, 95% dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[5]

  • Carrier Gas : Helium is typically used as the carrier gas.[7]

  • Temperature Program : A temperature gradient is employed to ensure good separation. For example, the oven temperature can start at 200 °C, ramp up to 250 °C, and then to 300 °C.[7]

  • Injection : A splitless injection mode is often used to enhance sensitivity.[7]

  • Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for higher sensitivity and specificity.[4]

Comparison of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on various factors, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation.

ParameterHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phase
Sample Volatility Not requiredRequired (often necessitating derivatization for steroids)[4][6]
Derivatization Generally not requiredOften required for anabolic steroids to increase volatility[4][6]
Instrumentation HPLC with UV or MS detectorGC coupled with a mass spectrometer
Sensitivity Good, can be enhanced with MS detectionGenerally very high, especially in SIM mode[4]
Specificity Good with UV, excellent with MSExcellent due to mass fragmentation patterns
Sample Throughput Can be high with modern UPLC systemsCan be lower due to longer run times and sample preparation
Cost Generally lower for HPLC-UV systemsGenerally higher due to the mass spectrometer

Quantitative Performance Data

The following table summarizes typical validation parameters for HPLC and GC-MS methods for the analysis of anabolic steroids. Specific values for this compound may vary depending on the exact experimental conditions.

Validation ParameterHPLCGC-MS
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 2%< 15%
Accuracy/Recovery 98-102%90-110%
LOD ng/mL rangepg/mL to ng/mL range[8]
LOQ ng/mL rangeng/mL range

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis and provide a visual comparison of the two techniques.

Analytical_Workflow Figure 1: General Analytical Workflow for HPLC and GC-MS cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Sample Sample Preparation (Dissolution/Extraction) HPLC_Analysis HPLC Separation HPLC_Sample->HPLC_Analysis HPLC_Detection UV or MS Detection HPLC_Analysis->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data GCMS_Sample Sample Preparation (Extraction) GCMS_Deriv Derivatization GCMS_Sample->GCMS_Deriv GCMS_Analysis GC Separation GCMS_Deriv->GCMS_Analysis GCMS_Detection MS Detection GCMS_Analysis->GCMS_Detection GCMS_Data Data Analysis GCMS_Detection->GCMS_Data

Caption: General analytical workflows for HPLC and GC-MS.

Caption: Key comparison points: HPLC vs. GC-MS.

Conclusion

Both HPLC and GC-MS are suitable and powerful techniques for the detection and quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. HPLC is a more direct method for this non-volatile steroid, avoiding the need for derivatization. GC-MS, on the other hand, offers excellent sensitivity and specificity, which can be advantageous for trace-level analysis, although it requires an additional derivatization step. For routine quality control, HPLC-UV may be sufficient and more cost-effective, while for anti-doping or complex matrix applications, the higher sensitivity and confirmatory power of GC-MS or LC-MS would be preferable.

References

A Comparative Analysis of Methenolone Enanthate: In Vitro vs. In Vivo Effects on Muscle Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vitro and in vivo effects of the anabolic-androgenic steroid (AAS) methenolone enanthate. While in vivo data from animal models offers insights into its systemic effects on muscle growth and body composition, a notable gap exists in the scientific literature regarding its direct effects on muscle cells in vitro.

This compound, a derivative of dihydrotestosterone (DHT), is known for its moderate anabolic and weak androgenic properties.[1] Its primary mechanism of action is through binding to the androgen receptor (AR), initiating a cascade of events that lead to increased protein synthesis and nitrogen retention in muscle tissue.[2] This guide synthesizes the available experimental data to draw a comparative picture of its activity inside and outside a living organism.

In Vivo Effects of this compound

Animal studies, primarily in rats, have demonstrated the anabolic effects of this compound. These studies provide valuable data on its influence on muscle protein synthesis, body composition, and bone development.

Quantitative In Vivo Data Summary
ParameterAnimal ModelDosageDurationKey FindingsReference
Muscle Protein Synthesis Growing female Wistar rats10 mg/kg, thrice weekly42 daysSignificantly increased rate of mixed skeletal muscle protein synthesis compared to controls.[3]
Body Composition Growing female Wistar rats10 mg/kg, thrice weekly42 daysSignificantly increased body weight, total body nitrogen, phosphorus, and potassium. Increased food conversion efficiency.[3]
Body Composition Growing male Wistar rats10 mg/kg, thrice weekly42 daysLower rate of weight gain compared to controls. No significant difference in total nitrogen, potassium, or phosphorus.[3]
Bone Development 28-day-old male Wistar ratsNot specifiedNot specifiedShorter femur and humerus length in groups receiving the supplement, suggesting early epiphyseal closure.[4]
Experimental Protocols: In Vivo Studies

Animal Model: Studies have utilized growing Wistar rats, a common model for metabolic and physiological research.[3][4]

Drug Administration: this compound was administered via intramuscular injection at a dosage of 10 mg/kg body weight, three times a week.[3]

Body Composition Analysis: Total body nitrogen, potassium, and phosphorus were measured to assess changes in lean body mass.[3]

Bone Morphometry: The length, corpus thickness, cortex thickness, and medullary diameter of the femur and humerus were measured using calipers after dissection and drying of the bones.[4]

In Vitro Effects of this compound: An Evidence Gap

Despite the documented in vivo anabolic effects, there is a significant lack of publicly available scientific literature detailing the direct in vitro effects of this compound on muscle cells. While it is established that methenolone, the active form of this compound, binds to the androgen receptor, specific studies on its impact on myoblast proliferation, differentiation, and protein synthesis in cell culture models like C2C12 are not readily found.

Based on its mechanism of action as an androgen receptor agonist and findings from studies on other androgens, the following effects would be hypothesized in an in vitro setting.

Expected (Hypothetical) In Vitro Effects of this compound
ParameterCell ModelExpected OutcomeRationale
Androgen Receptor Binding Skeletal muscle cellsBinds with high affinityMethenolone has shown strong binding affinity to the AR in skeletal muscle.[5]
Myoblast Proliferation C2C12 myoblastsLikely minimal to no direct effectSome androgens have not been shown to directly increase myoblast proliferation in vitro.[6]
Myoblast Differentiation C2C12 myoblastsPotential to enhance differentiationAndrogens can promote the differentiation of myoblasts into myotubes.
Protein Synthesis Differentiated myotubesIncreased protein synthesisThe primary anabolic effect of androgens is the stimulation of protein synthesis.[2]
Myogenic Gene Expression Differentiated myotubesIncreased expression of Myogenin and Myosin Heavy Chain (MHC)These are key markers of muscle cell differentiation and hypertrophy.
Proposed Experimental Protocol for In Vitro Analysis

To address the existing research gap, a detailed in vitro study would be necessary. The following outlines a potential experimental protocol:

Cell Culture: C2C12 mouse myoblasts would be cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

Proliferation Assay: Cells would be seeded at a low density and treated with varying concentrations of this compound. Cell proliferation would be assessed over time using methods such as direct cell counting or a colorimetric assay (e.g., MTT assay).

Differentiation Assay: Myoblasts would be grown to confluence and then induced to differentiate by switching to a differentiation medium (e.g., DMEM with 2% horse serum). Cells would be treated with this compound during the differentiation process.

Immunofluorescence: Differentiated myotubes would be stained for myogenic markers such as Myosin Heavy Chain (MHC) to visualize and quantify myotube formation and hypertrophy.

Gene Expression Analysis: RNA would be extracted from treated cells, and quantitative real-time PCR (qPCR) would be performed to measure the expression levels of key myogenic genes like Myogenin and MHC.

Protein Synthesis Measurement: Protein synthesis rates in differentiated myotubes would be quantified using techniques like the SUnSET method (Surface Sensing of Translation) or by measuring the incorporation of radiolabeled amino acids.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Caption: General Androgenic Signaling Pathway in Muscle Cells.

cluster_analysis Analytical Procedures start Start: Animal Model Selection (e.g., Wistar Rats) acclimatization Acclimatization Period start->acclimatization grouping Randomized Grouping (Control vs. Treatment) acclimatization->grouping treatment This compound Administration (e.g., 10 mg/kg, IM, 3x/week) grouping->treatment monitoring Monitoring of Body Weight and Food Intake treatment->monitoring endpoint Endpoint of Study (e.g., 42 days) monitoring->endpoint dissection Tissue Collection (Muscle, Bone) endpoint->dissection analysis Analysis of Samples dissection->analysis protein_synthesis Muscle Protein Synthesis Measurement analysis->protein_synthesis body_comp Body Composition Analysis analysis->body_comp bone_morph Bone Morphometry analysis->bone_morph results Data Analysis and Interpretation protein_synthesis->results body_comp->results bone_morph->results

Caption: In Vivo Experimental Workflow.

cluster_diff_analysis Differentiation Analysis start Start: C2C12 Myoblast Culture proliferation Proliferation Assay start->proliferation differentiation Differentiation Assay start->differentiation treatment_prolif Treat with this compound proliferation->treatment_prolif treatment_diff Treat with this compound differentiation->treatment_diff measure_prolif Measure Cell Proliferation (e.g., MTT Assay) treatment_prolif->measure_prolif measure_diff Assess Myotube Formation treatment_diff->measure_diff results Data Analysis and Interpretation measure_prolif->results immunofluorescence Immunofluorescence Staining (MHC) measure_diff->immunofluorescence qpcr qPCR for Myogenic Genes (Myogenin, MHC) measure_diff->qpcr protein_synthesis Protein Synthesis Assay (e.g., SUnSET) measure_diff->protein_synthesis immunofluorescence->results qpcr->results protein_synthesis->results

Caption: Proposed In Vitro Experimental Workflow.

Conclusion

The available in vivo evidence strongly suggests that this compound is an effective anabolic agent, promoting muscle protein synthesis and lean body mass accrual in animal models. However, the lack of direct in vitro studies on muscle cells represents a significant knowledge gap. Future research focusing on the cellular and molecular effects of this compound in vitro is crucial to fully understand its mechanisms of action and to provide a more complete picture for the scientific and drug development communities. Such studies would allow for a more direct comparison of its effects at the cellular versus the systemic level, ultimately contributing to a more comprehensive understanding of this synthetic steroid.

References

A Comparative Analysis of Methenolone Enanthate and Testosterone Enanthate on Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Methenolone enanthate and Testosterone enanthate, focusing on their effects on protein synthesis, a critical process in muscle hypertrophy. The information presented is based on available preclinical and clinical data to offer an objective overview for research and drug development purposes.

Comparative Overview

This compound and Testosterone enanthate are both anabolic-androgenic steroids (AAS) that promote muscle growth primarily by enhancing protein synthesis.[1] However, they exhibit distinct profiles in terms of their anabolic and androgenic potencies, which influences their physiological effects.

Testosterone enanthate , a synthetic ester of the primary male androgen, testosterone, is considered the benchmark for anabolic steroids.[2] It exerts its effects by binding to the androgen receptor (AR), leading to a cascade of events that increase the rate of muscle protein synthesis and promote the activation and proliferation of satellite cells, which are crucial for muscle repair and growth.[3][4][5][6][7] Testosterone can also be converted to more potent androgens like dihydrotestosterone (DHT) and to estrogen, which can contribute to both anabolic and unwanted side effects.

This compound , a derivative of dihydrotestosterone (DHT), is known for its milder anabolic effects and significantly lower androgenic properties compared to testosterone.[8][9][10] It also acts through the androgen receptor to stimulate protein synthesis and nitrogen retention.[8][9] A key difference is that this compound does not aromatize into estrogen, which eliminates the risk of estrogen-related side effects.[11]

FeatureThis compoundTestosterone Enanthate
Anabolic/Androgenic Ratio 88:44-57100:100
Aromatization (Conversion to Estrogen) NoYes
Primary Mechanism of Action Androgen Receptor AgonistAndrogen Receptor Agonist

Quantitative Data on Protein Synthesis and Muscle Growth

Direct comparative human studies quantifying the precise differences in protein synthesis rates between this compound and Testosterone enanthate are limited. However, data from separate studies provide insights into their individual effects.

Table 1: Effects on Muscle Protein Synthesis and Body Composition

ParameterThis compound (in rats)Testosterone Enanthate (in humans)
Fractional Synthesis Rate (FSR) of Muscle Protein Statistically significant increase in female rats. No significant difference in male rats compared to control.Dose-dependent increase in muscle protein synthesis.
Lean Body Mass Increased in female rats.Dose-dependent increase.
Fat Mass No significant change reported in the study.Dose-dependent decrease.
Satellite Cell Number Data not available in the cited study.Dose-dependent increase.[3][4][5][6][7]

Note: The data for this compound is derived from a study on growing Wistar rats. The data for Testosterone enanthate is based on clinical trials in men. Direct comparison should be made with caution due to species and study design differences.

Signaling Pathways

Both this compound and Testosterone enanthate are believed to exert their anabolic effects through the activation of the androgen receptor, which in turn influences downstream signaling pathways, most notably the Akt/mTOR pathway, a central regulator of protein synthesis.

Upon binding of the steroid to the androgen receptor, the complex translocates to the nucleus and modulates the transcription of target genes involved in muscle growth. Additionally, androgen receptor activation can trigger cytoplasmic signaling cascades, including the activation of Akt, which then phosphorylates and activates mTOR (mammalian target of rapamycin).[12][13][14] mTOR, in its complex 1 (mTORC1), then phosphorylates downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of mRNA into protein.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Steroid This compound or Testosterone Enanthate AR Androgen Receptor (AR) Steroid->AR Binds Steroid-AR Complex Steroid-AR Complex AR->Steroid-AR Complex Akt Akt Steroid-AR Complex->Akt Activates Gene Transcription Modulation of Gene Transcription Steroid-AR Complex->Gene Transcription mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein Synthesis Increased Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Gene Transcription->Protein Synthesis

Figure 1: Simplified signaling pathway for anabolic steroid-induced protein synthesis.

Experimental Protocols

Measurement of Muscle Protein Synthesis using Stable Isotope Tracers

This protocol provides a general framework for measuring the fractional synthetic rate (FSR) of muscle protein in vivo using a stable isotope tracer, such as Deuterium Oxide (D₂O).[15][16][17][18][19]

Objective: To quantify the rate of new muscle protein synthesis over a defined period.

Materials:

  • Deuterium Oxide (D₂O, 70 atom %)

  • Saliva and blood collection tubes

  • Equipment for muscle biopsy (e.g., Bergström needle)

  • Liquid nitrogen for sample storage

  • Gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS) or similar analytical instrumentation.

Procedure:

  • Baseline Sampling: Collect baseline saliva, blood, and a muscle biopsy from the subject's vastus lateralis.

  • Tracer Administration: Administer an oral bolus of D₂O. The exact dosage will depend on the subject's body water content.

  • Sample Collection: Collect saliva samples daily and blood samples periodically to monitor body water enrichment.

  • Subsequent Biopsies: Obtain further muscle biopsies at predetermined time points (e.g., 2, 4, and 8 days post-tracer administration) to measure the incorporation of deuterium into muscle protein.

  • Sample Processing:

    • Immediately freeze muscle tissue in liquid nitrogen.

    • Isolate different muscle protein fractions (e.g., myofibrillar, sarcoplasmic) through homogenization and centrifugation.

    • Hydrolyze the protein fractions to their constituent amino acids.

    • Derivatize the amino acids for analysis.

  • Analysis:

    • Determine body water deuterium enrichment from saliva or plasma samples using IRMS.

    • Measure the deuterium enrichment of alanine within the isolated muscle protein fractions using GC-P-IRMS.

  • Calculation of FSR: The fractional synthetic rate is calculated using the formula: FSR (%/day) = (Increase in protein-bound alanine enrichment / Body water enrichment) * 100 / time (days)

Start Start Baseline Baseline Sample Collection (Saliva, Blood, Muscle Biopsy) Start->Baseline D2O Oral D₂O Administration Baseline->D2O Monitoring Daily Saliva & Periodic Blood Collection D2O->Monitoring Biopsy Subsequent Muscle Biopsies Monitoring->Biopsy Processing Sample Processing (Protein Isolation, Hydrolysis) Biopsy->Processing Analysis GC-P-IRMS Analysis (Deuterium Enrichment) Processing->Analysis Calculation FSR Calculation Analysis->Calculation End End Calculation->End

Figure 2: Workflow for measuring muscle protein synthesis using D₂O.

Analysis of mTOR Signaling Pathway by Western Blotting

This protocol outlines the general steps for assessing the activation of the mTOR signaling pathway in muscle tissue samples via Western blotting.[20][21]

Objective: To determine the phosphorylation status of key proteins in the mTOR pathway (e.g., Akt, mTOR, S6K1, 4E-BP1) as an indicator of pathway activation.

Materials:

  • Muscle tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of Akt, mTOR, S6K1, 4E-BP1)

  • Secondary antibodies (conjugated to HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each muscle lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and heat to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-mTOR).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to HRP.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein to normalize the data.

Lysate Muscle Lysate Preparation Quantify Protein Quantification Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., p-mTOR) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze

Figure 3: Western blotting workflow for mTOR pathway analysis.

Conclusion

Both this compound and Testosterone enanthate effectively stimulate protein synthesis, a key driver of muscle hypertrophy. Testosterone enanthate appears to be a more potent anabolic agent, leading to more significant and dose-dependent increases in muscle mass and satellite cell number in humans.[3][4][5][6][7] this compound, while also anabolic, is considered a milder compound with a more favorable safety profile due to its lower androgenicity and lack of aromatization.[8][11] The choice between these compounds for research or therapeutic development would depend on the desired balance between anabolic efficacy and the potential for androgenic and estrogenic side effects. Further direct comparative studies in humans are warranted to fully elucidate the quantitative differences in their effects on protein synthesis and muscle growth.

References

Independent Verification of the Pharmacological Profile of Methenolone Enanthate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of methenolone enanthate with other commonly used anabolic-androgenic steroids (AAS), including testosterone enanthate, nandrolone decanoate, and drostanolone enanthate. The information presented is based on an independent verification of reported data, with a focus on anabolic and androgenic activity, receptor binding affinity, and metabolic pathways. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.

Comparative Pharmacological Profiles

This compound is a synthetic derivative of dihydrotestosterone (DHT) characterized by a favorable anabolic-to-androgenic ratio. Its pharmacological effects, along with those of the selected comparator AAS, are primarily mediated through their interaction with the androgen receptor (AR).

Anabolic and Androgenic Activity

The anabolic and androgenic effects of AAS are traditionally determined using the Hershberger assay in castrated male rats. This assay measures the increase in weight of the levator ani muscle (anabolic effect) relative to the increase in weight of the seminal vesicles or ventral prostate (androgenic effect). The ratio of these effects, when compared to a reference compound like testosterone propionate, provides a quantitative measure of the steroid's anabolic selectivity.

CompoundAnabolic:Androgenic Ratio (Reported)Anabolic ActivityAndrogenic Activity
This compound~1:0.05[1][2]ModerateWeak
Testosterone Enanthate1:1[1]HighHigh
Nandrolone Decanoate~3-6:1HighLow
Drostanolone Enanthate~3-4:1ModerateLow

Receptor Binding Affinity

The biological activity of AAS is contingent on their binding affinity to the androgen receptor. This is typically quantified by in vitro competitive binding assays, which determine the concentration of the steroid required to displace a radiolabeled ligand from the AR. The results are often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Lower values indicate a higher binding affinity.

CompoundAndrogen Receptor (AR) Binding Affinity (Relative to Testosterone)Sex Hormone-Binding Globulin (SHBG) Binding Affinity
MethenoloneModerateLow
Testosterone100% (Reference)High
NandroloneHighLow
DrostanoloneHighModerate

Metabolic Pathways

The metabolic fate of AAS influences their duration of action and the profile of active metabolites. Metabolism primarily occurs in the liver and involves various enzymatic reactions, including reduction, hydroxylation, and conjugation. The identification of metabolites is crucial for understanding the full pharmacological and toxicological profile of a compound and is often accomplished using mass spectrometry techniques.

This compound: As a derivative of DHT, methenolone is not aromatized to estrogenic metabolites, thus avoiding side effects such as gynecomastia and water retention. It undergoes less extensive metabolism compared to testosterone.

Testosterone Enanthate: Testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase in target tissues. It can also be aromatized to estradiol, an estrogen.

Nandrolone Decanoate: Nandrolone is less susceptible to 5α-reduction than testosterone and is converted to a less potent androgen, dihydronandrolone (DHN). It has a low rate of aromatization.

Drostanolone Enanthate: Being a DHT derivative, drostanolone is not aromatized to estrogens. It is also not a substrate for 5α-reductase.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic potential of a substance.[3]

Workflow:

Hershberger_Assay cluster_preparation Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis start Immature male rats castration Castration start->castration recovery Recovery Period castration->recovery grouping Grouping of animals recovery->grouping treatment Daily administration of test compound or vehicle grouping->treatment necropsy Necropsy treatment->necropsy dissection Dissection of target tissues necropsy->dissection weighing Weighing of tissues dissection->weighing calculation Calculation of anabolic:androgenic ratio weighing->calculation

Figure 1: Workflow of the Hershberger Assay.

Methodology:

  • Animal Model: Immature, peripubertal male rats are used.

  • Surgical Preparation: The rats are castrated to remove the endogenous source of androgens.

  • Treatment: After a recovery period, the animals are treated with the test compound or a vehicle control for a specified duration (typically 7-10 days).

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are recorded. These include the levator ani muscle (anabolic indicator) and the seminal vesicles and ventral prostate (androgenic indicators).

  • Data Analysis: The organ weights are normalized to body weight, and the anabolic and androgenic activities are calculated relative to a reference standard, such as testosterone propionate.

Whole-Cell Androgen Receptor Binding Assay

This in vitro assay determines the ability of a compound to bind to the androgen receptor within a cellular context.[4][5]

Workflow:

AR_Binding_Assay cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_detection Detection & Analysis cell_culture Culture of cells expressing AR plating Plating of cells in multi-well plates cell_culture->plating treatment Addition of radiolabeled ligand and competitor (test compound) plating->treatment incubation Incubation to reach binding equilibrium treatment->incubation washing Washing to remove unbound ligand incubation->washing lysis Cell lysis washing->lysis scintillation Scintillation counting to measure bound radioactivity lysis->scintillation analysis Calculation of IC50/Ki values scintillation->analysis

Figure 2: Workflow of a Whole-Cell AR Binding Assay.

Methodology:

  • Cell Culture: A cell line that endogenously or recombinantly expresses the human androgen receptor is cultured.

  • Assay Setup: The cells are plated in multi-well plates.

  • Competitive Binding: The cells are incubated with a constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-Mibolerone) and varying concentrations of the unlabeled test compound.

  • Equilibrium and Washing: The incubation is carried out until binding equilibrium is reached. The cells are then washed to remove unbound ligands.

  • Quantification: The amount of radioactivity remaining in the cells, which corresponds to the amount of radiolabeled ligand bound to the AR, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) and the Ki (inhibition constant) can be calculated.

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful analytical technique for the identification and quantification of steroid metabolites in biological samples.[6][7][8][9][10]

Workflow:

Metabolite_ID cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample_collection Collection of biological samples (e.g., urine, plasma) extraction Extraction of steroids sample_collection->extraction derivatization Chemical derivatization (for GC-MS) extraction->derivatization separation Chromatographic separation (GC or LC) derivatization->separation ionization Ionization of metabolites separation->ionization mass_analysis Mass analysis (detection of m/z ratios) ionization->mass_analysis spectral_interpretation Interpretation of mass spectra mass_analysis->spectral_interpretation library_matching Comparison with spectral libraries spectral_interpretation->library_matching structure_elucidation Elucidation of metabolite structures library_matching->structure_elucidation

Figure 3: Workflow for Metabolite Identification by MS.

Methodology:

  • Sample Preparation: Biological samples (e.g., urine, plasma) are collected after administration of the steroid. The steroids and their metabolites are extracted from the biological matrix. For GC-MS analysis, a derivatization step is often required to increase the volatility and thermal stability of the analytes.

  • Chromatographic Separation: The extracted and derivatized sample is injected into a gas or liquid chromatograph, which separates the different metabolites based on their physicochemical properties.

  • Mass Spectrometry: The separated metabolites are introduced into the mass spectrometer, where they are ionized. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern for each metabolite. By interpreting these spectra and comparing them to reference spectra in libraries, the chemical structures of the metabolites can be identified.

Conclusion

This comparative guide provides an independent verification of the pharmacological profile of this compound relative to other commonly used AAS. The data consistently indicates that this compound possesses a pharmacological profile with moderate anabolic and weak androgenic effects, which is consistent with its DHT-derived structure that prevents aromatization to estrogens. The provided experimental protocols offer a framework for the independent verification and further characterization of these and other novel AAS. For drug development professionals, this information is critical for the rational design of new therapeutic agents with improved selectivity and safety profiles.

References

Unveiling the Side Effect Profiles: A Comparative Analysis of Methenolone Enanthate and Other Anabolic Steroids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the nuanced side effect profiles of anabolic-androgenic steroids (AAS) is paramount for advancing research and ensuring subject safety in clinical settings. This guide provides a side-by-side analysis of the side effect profiles of methenolone enanthate against other commonly utilized anabolic steroids, namely testosterone enanthate, nandrolone decanoate, and stanozolol. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.

This compound, a dihydrotestosterone (DHT) derivative, is generally considered to have a milder side effect profile compared to other potent anabolic agents.[1] Unlike testosterone, it does not aromatize into estrogen, thereby mitigating estrogen-related side effects such as gynecomastia and significant water retention.[2] However, like all AAS, it is not devoid of adverse effects. This guide will delve into the comparative cardiovascular, hepatic, endocrine, and psychological side effects of these compounds.

Cardiovascular Effects: A Look at Lipid Profiles and Cardiac Health

Anabolic steroid use is widely associated with adverse cardiovascular effects, primarily through alterations in lipid profiles.[1] These changes typically involve a reduction in high-density lipoprotein (HDL) cholesterol ("good cholesterol") and an increase in low-density lipoprotein (LDL) cholesterol ("bad cholesterol"), contributing to an atherogenic lipid profile.[1]

ParameterThis compoundTestosterone EnanthateNandrolone DecanoateStanozolol (Oral)
HDL Cholesterol Moderate DecreaseMild to Moderate Decrease[3]Mild Decrease[3]Significant Decrease
LDL Cholesterol Mild IncreaseGenerally Unaffected at therapeutic doses[3]Generally Unaffected[3]Significant Increase[3]
Blood Pressure Possible mild increaseDose-dependent increase[3]Less pronounced effectPossible increase
Cardiac Hypertrophy Lower propensityDose-dependent riskLower propensityRisk with high doses

Experimental Protocol: Lipid Profile Analysis

Lipid profiles in clinical studies are typically assessed via a simple blood draw following a period of fasting (usually 8-12 hours). The blood sample is then analyzed for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides. The analysis is often performed using standardized enzymatic colorimetric assays. It is crucial to establish a baseline lipid profile before the administration of any AAS and to monitor these levels periodically throughout the study and post-cycle to assess the impact and recovery.

Hepatic Profile: The Impact on Liver Function

Hepatotoxicity is a significant concern with certain anabolic steroids, particularly those that are 17-alpha-alkylated to improve oral bioavailability. Injectable steroids, like this compound and testosterone enanthate, generally exhibit lower hepatotoxicity.[1]

ParameterThis compoundTestosterone EnanthateNandrolone DecanoateStanozolol (Oral)
Hepatotoxicity LowLow[3]LowHigh
Liver Enzyme Elevation (ALT/AST) Minimal to noneMinimal to noneMinimal to noneSignificant elevation

Experimental Protocol: Assessment of Hepatotoxicity

Liver function is primarily monitored through a blood test that measures the levels of key liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4] Elevated levels of these enzymes can indicate liver stress or damage. In clinical research involving AAS, baseline liver function tests are mandatory. These tests should be repeated at regular intervals during the steroid cycle and post-cycle to detect any potential liver strain. In cases of suspected significant hepatotoxicity, further imaging studies like an ultrasound or a liver biopsy may be warranted.

Endocrine System: Suppression of Natural Hormones and Androgenic Effects

A fundamental side effect of all exogenous anabolic steroids is the suppression of the hypothalamic-pituitary-gonadal axis (HPGA), leading to a reduction in endogenous testosterone production.[1] The degree of suppression can vary between different compounds. Androgenic side effects are also a key consideration.

ParameterThis compoundTestosterone EnanthateNandrolone DecanoateStanozolol
HPGA Suppression ModerateSignificantSignificantModerate to High
Gynecomastia None (does not aromatize)[2]Possible (aromatizes to estrogen)Low (minimal aromatization, but can have progestogenic activity)[5]None (does not aromatize)
Acne & Oily Skin Possible[1]Common[6]ModerateCommon
Hair Loss (androgenic alopecia) Possible (DHT derivative)Possible (converts to DHT)LowHigh (DHT derivative)
Virilization in Females Possible, dose-dependent[7]High riskModerate riskHigh risk

Experimental Protocol: Evaluation of HPGA Suppression

To assess the degree of HPGA suppression, serial measurements of serum luteinizing hormone (LH), follicle-stimulating hormone (FSH), and total and free testosterone are conducted. Blood samples are typically drawn at baseline and at various time points during and after the administration of the anabolic steroid. A significant decrease in LH and FSH levels, followed by a drop in endogenous testosterone, indicates suppression of the HPGA. The recovery of these hormone levels after cessation of the steroid is a critical endpoint in safety assessments.

Psychological Landscape: Mood and Behavioral Changes

The psychological effects of anabolic steroids can be profound and are often dose-dependent. These can range from positive effects like increased confidence and motivation to negative effects such as aggression, mood swings, and depression.[8]

ParameterThis compoundTestosterone EnanthateNandrolone DecanoateStanozolol
Aggression/Irritability Less commonDose-dependent increaseCan induce aggression[9]Often reported
Mood Swings Less commonPossiblePossibleCommon
Anxiety/Depression RarePossible, especially during withdrawalCan induce anxiogenic and depressive effects[10][11]Possible

Experimental Protocol: Assessment of Psychological Effects

Standardized and validated psychological questionnaires are essential tools for objectively assessing mood and behavioral changes. Commonly used instruments include:

  • Beck Depression Inventory (BDI): To quantify the severity of depressive symptoms.

  • State-Trait Anxiety Inventory (STAI): To measure anxiety levels.

  • Buss-Perry Aggression Questionnaire (BPAQ): To assess different facets of aggression.

These self-report questionnaires should be administered at baseline and at regular intervals throughout the study to track any psychological changes. Clinical interviews conducted by a qualified psychiatrist or psychologist can provide further qualitative insights.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved, the following diagrams are provided.

Androgen Receptor Signaling Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic-Androgenic Steroid (e.g., Methenolone) AR Androgen Receptor (AR) AAS->AR Binds to HSP Heat Shock Proteins (HSP) AR->HSP Bound to AAS_AR_Complex AAS-AR Complex AR->AAS_AR_Complex Conformational change & dissociation from HSP CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) on DNA AAS_AR_Complex->ARE Binds to cluster_nucleus cluster_nucleus AAS_AR_Complex->cluster_nucleus Translocates to GeneTranscription Gene Transcription ARE->GeneTranscription Initiates ProteinSynthesis Protein Synthesis (Anabolic Effects) GeneTranscription->ProteinSynthesis Leads to

Androgen Receptor Signaling Pathway

Experimental Workflow for AAS Side Effect Assessment Start Study Participant Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment: - Bloodwork (Lipids, Hormones, Liver Enzymes) - Echocardiogram - Psychological Questionnaires Start->Baseline Randomization Randomization to Treatment Groups (AAS or Placebo) Baseline->Randomization Treatment AAS Administration (Specified Dose and Duration) Randomization->Treatment Monitoring Periodic Monitoring: - Bloodwork - Vital Signs - Adverse Event Reporting Treatment->Monitoring End End of Treatment Assessment: - Repeat all baseline assessments Treatment->End Monitoring->Treatment During Cycle FollowUp Post-Cycle Follow-up: - Assess recovery of baseline parameters End->FollowUp

Workflow for AAS Side Effect Assessment

References

Validating the Purity and Authenticity of Commercially Available Methenolone Enanthate for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methenolone enanthate, a synthetic anabolic-androgenic steroid (AAS), is a substance of significant interest in various research fields. Ensuring the purity and authenticity of commercially available this compound is paramount for the validity and reproducibility of scientific investigations. This guide provides a comparative overview of analytical methodologies for validating commercial this compound, complete with experimental protocols and supporting data to aid researchers in making informed decisions for their studies.

Introduction

This guide details two primary analytical techniques for the comprehensive evaluation of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methodologies

Both HPLC-UV and GC-MS are powerful techniques for the analysis of anabolic steroids. The choice between them often depends on the specific requirements of the analysis, such as the need for quantitation of the active pharmaceutical ingredient (API), identification of unknown impurities, or the detection of volatile adulterants.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. Detection is based on the absorption of UV light.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the mass-to-charge ratio of ionized analytes.
Primary Use Accurate quantification of the active pharmaceutical ingredient (API) and known impurities.Identification of the API, unknown impurities, and volatile adulterants. Provides structural information.
Limit of Detection (LOD) Typically in the low µg/mL range.Can reach the ng/mL to pg/mL range, offering higher sensitivity.
Limit of Quantitation (LOQ) Typically in the mid-to-high µg/mL range.Can be in the low ng/mL range.
Linearity Excellent for quantification over a wide concentration range.Good, but may be more matrix-dependent.
Precision High precision (low relative standard deviation).Good precision, can be affected by derivatization steps.
Accuracy High accuracy for quantitative measurements.High accuracy for identification; quantitative accuracy depends on proper calibration.
Sample Preparation Relatively simple, often involving dilution of the oil-based sample in a suitable organic solvent.More complex, typically requires liquid-liquid extraction followed by derivatization to increase volatility.
Analysis Time Typically 10-30 minutes per sample.Typically 20-40 minutes per sample, plus derivatization time.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is ideal for the accurate quantification of this compound and the detection of known, non-volatile impurities.

1. Sample Preparation (for oil-based injectables):

  • Accurately weigh approximately 100 mg of the commercial this compound oil solution into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and make up to the mark.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • UV Detection: 242 nm.

3. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area to that of a certified reference standard of known concentration.

  • Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the unambiguous identification of this compound and the detection of unknown impurities and volatile adulterants.

1. Sample Preparation (for oil-based injectables):

  • Pipette 1 mL of the commercial this compound oil solution into a 15 mL centrifuge tube.

  • Add 5 mL of methanol, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes to separate the oil from the methanol layer.

  • Carefully transfer the methanolic supernatant to a clean tube.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate).

2. Derivatization (for enhanced volatility):

  • To the reconstituted sample, add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 m/z.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify this compound and any impurities or adulterants by comparing their mass spectra to reference libraries (e.g., NIST, Wiley) and to the spectra of certified reference standards.

Data Presentation

The following tables present hypothetical but realistic data that could be obtained from the analysis of commercially available this compound products.

Table 1: Quantitative Analysis of Commercial this compound Products by HPLC-UV

Product IDLabeled Concentration (mg/mL)Measured Concentration (mg/mL)Purity (%)Common Impurities Detected
ME-00110098.598.5Methenolone Acetate (<0.5%)
ME-00210085.285.2Unknown peaks >1%
ME-00310000Testosterone Enanthate (95.3 mg/mL)
ME-004200195.497.7Methenolone (<1%)
ME-005200150.175.1Nandrolone Decanoate (45.2 mg/mL)

Table 2: Performance Comparison of Analytical Methods for this compound

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 µg/mL
Linearity (R²) >0.999>0.995
Precision (%RSD) <2%<5%
Accuracy (% Recovery) 98-102%95-105%

Mandatory Visualizations

This compound Signaling Pathway

Methenolone, the active form of this compound, exerts its anabolic effects primarily through its interaction with the androgen receptor (AR).[4][5][6] The following diagram illustrates the canonical androgen receptor signaling pathway.

Methenolone_Signaling This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Methenolone Methenolone This compound->Methenolone Hydrolysis Activated AR Activated AR Methenolone->Activated AR Binding Androgen Receptor (AR) Androgen Receptor (AR) AR-HSP Complex AR-HSP Complex Androgen Receptor (AR)->AR-HSP Complex Heat Shock Proteins (HSP) Heat Shock Proteins (HSP) Heat Shock Proteins (HSP)->AR-HSP Complex AR-HSP Complex->Activated AR Dissociation Dimerized AR Dimerized AR Activated AR->Dimerized AR Dimerization & Nuclear Translocation Gene Transcription Gene Transcription Dimerized AR->Gene Transcription Binds to ARE Androgen Response Element (ARE) Androgen Response Element (ARE) Androgen Response Element (ARE)->Gene Transcription mRNA mRNA Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Anabolic Effects Anabolic Effects Protein Synthesis->Anabolic Effects Increased Muscle Mass, etc.

Caption: Androgen receptor signaling pathway initiated by methenolone.

Experimental Workflow for Purity and Authenticity Validation

The following diagram outlines a comprehensive workflow for the validation of commercially available this compound.

Experimental_Workflow Experimental Workflow for this compound Validation Commercial Sample Commercial Sample Sample Preparation Sample Preparation Commercial Sample->Sample Preparation HPLC-UV Analysis HPLC-UV Analysis Sample Preparation->HPLC-UV Analysis Dilution GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Extraction & Derivatization Data Analysis & Comparison Data Analysis & Comparison HPLC-UV Analysis->Data Analysis & Comparison Quantitative Data GC-MS Analysis->Data Analysis & Comparison Qualitative & Spectral Data Purity & Authenticity Report Purity & Authenticity Report Data Analysis & Comparison->Purity & Authenticity Report

Caption: Workflow for validating commercial this compound.

Conclusion

The purity and authenticity of commercially available this compound can vary significantly, underscoring the critical need for rigorous analytical validation in a research setting. The complementary use of HPLC-UV for accurate quantification and GC-MS for unambiguous identification provides a robust framework for ensuring the quality of research materials. By implementing the detailed protocols and comparative data presented in this guide, researchers can confidently validate their this compound samples, thereby enhancing the integrity and reliability of their scientific findings.

References

A comparative study of the half-life of different methenolone esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of two common methenolone esters: methenolone acetate and methenolone enanthate. The primary focus of this comparison is the half-life of these compounds, a critical parameter influencing their dosing schedules and therapeutic applications. This document summarizes available quantitative data, details a representative experimental protocol for metabolite analysis, and visually represents the relationship between chemical structure and pharmacokinetic behavior.

Quantitative Data Summary

The half-life of a drug is a key determinant of its duration of action. In the case of methenolone, the attached ester significantly influences its absorption rate and subsequent elimination from the body. The following table summarizes the reported half-life values for methenolone acetate and this compound.

Methenolone EsterAdministration RouteHalf-Life
Methenolone AcetateOral4 - 6 hours[1]
This compoundIntramuscular InjectionApproximately 10.5 days[2]

The significant difference in half-life between the two esters is attributed to the length of the attached fatty acid chain. The shorter acetate ester is more rapidly cleaved, leading to a faster release and elimination of the active hormone, methenolone. Conversely, the longer enanthate ester results in a slower and more sustained release from the injection site.[3][4]

Experimental Protocols

The determination of the pharmacokinetic parameters of methenolone esters involves detailed clinical studies. A representative example of the methodology employed in such studies can be found in the work of Goudreault and Massé (1990), who investigated the metabolism of methenolone acetate in humans.[5][6] While this study focused on metabolite identification, its protocol is indicative of the procedures used in pharmacokinetic analyses.

Study Design:

  • Subjects: The study involved human volunteers.[5]

  • Drug Administration: A single oral dose of methenolone acetate was administered to the subjects.[5]

  • Sample Collection: Urine samples were collected from the subjects at various time points post-administration.[5]

  • Sample Preparation: The collected urine samples underwent a multi-step extraction and purification process to isolate the metabolites. This typically involves enzymatic hydrolysis to cleave conjugates, followed by liquid-liquid extraction and derivatization to make the compounds suitable for analysis.[5]

  • Analytical Method: The primary analytical technique used was gas chromatography-mass spectrometry (GC-MS).[5][6] This method allows for the separation, identification, and quantification of the parent drug and its metabolites in the biological samples.

  • Data Analysis: By measuring the concentration of the drug and its metabolites in the urine over time, researchers can calculate various pharmacokinetic parameters, including the elimination half-life.

Visualization of Structure-Activity Relationship

The chemical structure of the ester attached to the methenolone molecule directly dictates its pharmacokinetic profile. A longer ester chain leads to a slower release of the active hormone and, consequently, a longer half-life. This relationship can be visualized as follows:

G Relationship Between Methenolone Ester and Half-Life Methenolone Methenolone (Active Hormone) MA Methenolone Acetate Methenolone->MA Esterification ME This compound Methenolone->ME Esterification Acetate Acetate Ester (Short Chain) Acetate->MA Enanthate Enanthate Ester (Long Chain) Enanthate->ME Short_HL Short Half-Life (Hours) MA->Short_HL Leads to Long_HL Long Half-Life (Days) ME->Long_HL Leads to

Ester chain length dictates the half-life of methenolone.

References

Safety Operating Guide

Proper Disposal of Methenolone Enanthate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Methenolone enanthate is a critical component of laboratory safety and environmental responsibility. As a controlled substance and a potent anabolic steroid, this compound requires meticulous handling and disposal procedures to prevent occupational exposure, environmental contamination, and regulatory non-compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
Physical Description Crystalline solid
Solubility Insoluble in water. Soluble in toluene, methanol, and diethyl ether.[1]
Storage Temperature -20°C[2]
Health and Safety Hazards

This compound is classified as a hazardous substance with the following risk phrases:

  • Harmful if swallowed.

  • Suspected of causing cancer.

  • May damage fertility or the unborn child.

Due to these health risks, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional, local, and federal regulations for hazardous and controlled substance waste. The following protocol outlines the general steps for its proper disposal.

Waste Identification and Segregation

Properly identify and segregate all this compound waste. This includes:

  • Expired or unused this compound.

  • Contaminated lab supplies (e.g., pipette tips, vials, gloves).

  • Rinsate from decontaminated glassware and equipment.

Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.

Waste Accumulation and Storage

All this compound waste must be collected in designated, properly labeled, and sealed containers.

  • Container Requirements : Use sturdy, leak-proof containers that are chemically compatible with this compound. The original container may be used if it is in good condition. For liquid waste, secondary containment is required to prevent spills.

  • Labeling : All waste containers must be clearly labeled with a hazardous waste tag that includes:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • Appropriate hazard symbols (e.g., "Toxic," "Hazardous").

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general traffic.

Decontamination of Laboratory Equipment

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Gross Contamination Removal : Physically remove any visible residue using absorbent pads or other appropriate tools.

  • Cleaning : Wash the equipment with a suitable solvent (e.g., ethanol, methanol) to dissolve the this compound, followed by a thorough wash with soap and water. All cleaning materials and rinsate must be collected as hazardous waste.

  • Verification : After cleaning, a final rinse with a clean solvent can be collected and analyzed to ensure complete decontamination, if required by institutional protocols.

Disposal through a Licensed Waste Management Service

Do not dispose of this compound down the drain or in the regular trash.[3][4] The only acceptable method of disposal is through a licensed hazardous waste management service.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation : Ensure all required paperwork is completed for the waste pickup, including a detailed inventory of the waste being disposed of.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MethenoloneEnanthateDisposal cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Decontamination cluster_3 Final Disposal A Identify Methenolone Enanthate Waste B Segregate from other waste streams A->B C Use appropriate, leak-proof containers B->C D Label container with contents and hazards C->D E Store in designated satellite accumulation area D->E H Contact EHS for waste pickup E->H F Decontaminate all used equipment G Collect rinsate as hazardous waste F->G G->C I Licensed Hazardous Waste Disposal H->I

Caption: Workflow for the proper disposal of this compound.

Environmental Considerations

While specific data on the environmental fate of this compound is limited, studies on other anabolic steroids, such as trenbolone acetate, have shown that they can be persistent in the environment and may not fully degrade.[5] Improper disposal can lead to the contamination of water and soil, potentially impacting aquatic life and ecosystems. Therefore, strict adherence to the outlined disposal procedures is essential to minimize the environmental impact of this compound. Discharge into sewer systems or the environment must be avoided.[4]

References

Essential Safety and Handling Protocols for Methenolone Enanthate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methenolone enanthate, a synthetic anabolic steroid. Adherence to these protocols is critical to mitigate risks and ensure operational safety.

This compound is classified with several health hazards, necessitating careful handling to prevent exposure. It is harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child.[1][2][3] It may also cause harm to breast-fed children.[1][2][3]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the most appropriate personal protective equipment for handling this compound. The following table summarizes the recommended PPE based on the potential routes of exposure.

Exposure Route Recommended PPE Specifications & Procedures
Inhalation Respiratory ProtectionFor operations where dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter. Ensure a proper fit and perform regular maintenance.
Skin Contact Protective Gloves & ClothingWear chemically impermeable gloves (e.g., nitrile, neoprene).[1] Select protective clothing, such as a lab coat or coveralls, that provides sufficient barrier protection.[1][4] Wash hands thoroughly after handling.[1][4]
Eye Contact Eye and Face ProtectionUse safety glasses with side shields or chemical safety goggles.[1][4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hazard Classifications

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The table below outlines the GHS hazard classifications for this compound.

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1][2][3]
Reproductive ToxicityCategory 1AH360: May damage fertility or the unborn child[1][2][3]
Reproductive Toxicity, effects on or via lactation-H362: May cause harm to breast-fed children[1][2]
Handling and Storage

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1][4] Store the compound in a cool, dry, and well-ventilated place, away from direct sunlight, and keep the container tightly closed.[5] It should be stored locked up.[1][4]

Accidental Release Measures

In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[4] Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1][4] Collect the spilled material using a method that does not generate dust, such as using a HEPA-filtered vacuum or by gently sweeping with a damp cloth. Place the collected material in a suitable, closed container for disposal.[4] Avoid allowing the chemical to enter drains or the environment.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to be released into the environment.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_procedure 3. Handling Procedure cluster_disposal 4. Post-Handling & Disposal A Identify Task: Handling this compound B Review Safety Data Sheet (SDS) A->B C Assess Potential Exposure Routes: - Inhalation (dust/aerosol) - Dermal Contact - Eye Contact B->C D Select Respiratory Protection (e.g., NIOSH-approved respirator) C->D Inhalation Risk E Select Hand Protection (e.g., Chemical-resistant gloves) C->E Dermal Risk F Select Body Protection (e.g., Lab coat, coveralls) C->F Dermal Risk G Select Eye/Face Protection (e.g., Goggles, face shield) C->G Splash/Eye Risk H Don appropriate PPE D->H E->H F->H G->H I Handle this compound in a controlled environment (e.g., Fume Hood) H->I J Follow Safe Work Practices: - Avoid dust generation - Minimize quantities - Wash hands after handling I->J K Doff PPE correctly to avoid contamination J->K L Dispose of contaminated PPE and waste material according to institutional and regulatory guidelines K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.